molecular formula C11H16ClN5 B194036 Proguanil CAS No. 500-92-5

Proguanil

Cat. No.: B194036
CAS No.: 500-92-5
M. Wt: 253.73 g/mol
InChI Key: SSOLNOMRVKKSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proguanil is a biguanide compound with significant historical and contemporary importance in antimalarial research . While it can function as a slow-acting antimalarial prodrug on its own, its primary research value often lies in its synergistic combination with atovaquone . As a prodrug, this compound is metabolized in the liver to its active form, cycloguanil, which acts as a specific inhibitor of parasitic dihydrofolate reductase (DHFR), an enzyme critical for the folate pathway and DNA synthesis . When used in conjunction with atovaquone, this compound (in its prodrug form) exhibits a distinct and synergistic mechanism. It significantly enhances atovaquone's ability to collapse the mitochondrial membrane potential in malaria parasites, effectively acting as a selective, site-specific uncoupler . This synergistic action is a key area of study, as it helps overcome resistance and increases the efficacy of atovaquone, making the combination highly effective against multi-drug resistant Plasmodium falciparum . This product, this compound Hydrochloride, is provided as a high-purity solid for in vitro research applications. It is intended for Research Use Only and is not for diagnostic or therapeutic human use.

Properties

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOLNOMRVKKSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

637-32-1 (hydrochloride)
Record name Proguanil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022794
Record name Chlorguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.86e-01 g/L
Record name Proguanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01131
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

500-92-5
Record name Proguanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proguanil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proguanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01131
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proguanil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROGUANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S61K3P7B2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 °C
Record name Proguanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01131
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Proguanil's Dual-Pronged Attack on Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the multifaceted mechanism of action of the antimalarial drug proguanil against Plasmodium falciparum, the deadliest species of malaria parasite. This document, intended for researchers, scientists, and drug development professionals, elucidates the dual inhibitory pathways of this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its molecular interactions.

Executive Summary

This compound, a biguanide antimalarial, operates as a prodrug with a dual mechanism of action. Its primary therapeutic effect is mediated through its active metabolite, cycloguanil, a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme. This inhibition disrupts the folate biosynthesis pathway, which is critical for DNA synthesis and parasite replication.[1][2][3] Concurrently, this compound itself exhibits a synergistic relationship with the antimalarial drug atovaquone. In its unmetabolized form, this compound enhances the ability of atovaquone to induce a collapse of the parasite's mitochondrial membrane potential, a secondary but significant mode of action.[4][5] This guide will dissect these two mechanisms, providing the scientific community with a comprehensive resource on this crucial antimalarial agent.

The Primary Mechanism: Inhibition of Dihydrofolate Reductase by Cycloguanil

This compound is metabolized in the host's liver by cytochrome P450 enzymes, primarily CYP2C19, into its active form, cycloguanil.[1] Cycloguanil directly targets and inhibits the P. falciparum dihydrofolate reductase (DHFR) enzyme.[1][2] DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, pyrimidines, and certain amino acids. By inhibiting DHFR, cycloguanil effectively halts DNA synthesis and prevents the parasite from multiplying.

Visualizing the Metabolic Activation and DHFR Inhibition

Proguanil_Atovaquone_Synergy cluster_parasite Plasmodium falciparum Atovaquone Atovaquone ETC Electron Transport Chain (Complex III) Atovaquone->ETC Inhibits Collapse Collapse of ΔΨm Atovaquone->Collapse Induces This compound This compound (Unmetabolized) This compound->Atovaquone Potentiates Mitochondrion P. falciparum Mitochondrion DeltaPsi Mitochondrial Membrane Potential (ΔΨm) ETC->DeltaPsi Maintains Parasite_Death Parasite Death Collapse->Parasite_Death

References

The Genesis of an Antimalarial: A Technical Guide to the History and Discovery of Proguanil

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal advancement in the fight against malaria, the discovery of proguanil (originally named Paludrine) during the Second World War, marked a significant milestone in synthetic chemotherapy. This technical guide provides an in-depth exploration of the historical context, discovery, mechanism of action, and metabolic activation of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context: The Imperative for a Synthetic Antimalarial

The Second World War presented a critical challenge for Allied forces, particularly in the Pacific theater: malaria. The scarcity of quinine, the primary antimalarial derived from the cinchona tree, the supplies of which were largely under enemy control, necessitated an urgent search for effective synthetic alternatives. This imperative drove extensive research programs in the United Kingdom and the United States to develop novel, potent, and easily manufacturable antimalarial drugs.

In the UK, a dedicated team at the Medical Chemicals Section of Imperial Chemical Industries (ICI) embarked on this challenge. Led by the chemists Frank Rose and Francis Curd, the team systematically synthesized and evaluated a multitude of compounds, ultimately leading to the groundbreaking discovery of this compound in 1945.

The Discovery of this compound: A Tale of a Prodrug

The initial screening of this compound revealed a scientific puzzle. The compound demonstrated significant therapeutic efficacy against avian malaria in in vivo animal models, showing a more favorable therapeutic index than quinine. However, it exhibited surprisingly limited activity when tested in vitro against the malaria parasite, Plasmodium falciparum. This discrepancy led to the crucial hypothesis that this compound was not the active agent itself, but rather a prodrug that was metabolized into an active form within the host.

This hypothesis was confirmed through a series of meticulous experiments. Early in vivo and ex vivo studies involved administering this compound to animals and subsequently testing the antimalarial activity of their plasma. These experiments consistently demonstrated that the plasma of this compound-treated subjects possessed potent antimalarial properties, confirming the presence of an active metabolite. The liver was identified as the primary site of this metabolic activation through in vitro studies using liver preparations.

The definitive breakthrough came with the successful isolation and identification of the active metabolite from the urine and plasma of individuals treated with this compound. This metabolite was identified as a cyclized triazine, which was named cycloguanil.

Experimental Protocols

2.1.1. In Vivo Antimalarial Screening (Avian Malaria Model)

The initial screening of antimalarial compounds during the WWII era heavily relied on avian malaria models, such as Plasmodium gallinaceum in chicks or Plasmodium relictum in canaries.

  • Objective: To determine the in vivo efficacy and toxicity of candidate compounds.

  • Methodology:

    • Groups of birds (e.g., chicks) were infected with a standardized dose of malaria parasites.

    • The test compound (this compound) was administered orally at varying doses to different groups of infected birds.

    • A control group received no treatment or a placebo.

    • Blood smears were taken from the birds at regular intervals to monitor the level of parasitemia (the percentage of red blood cells infected with parasites).

    • The efficacy of the compound was determined by its ability to reduce or clear the parasitemia compared to the control group.

    • The therapeutic index was calculated by comparing the effective dose with the toxic dose.

2.1.2. Isolation and Identification of Cycloguanil

The identification of cycloguanil involved the collection and analysis of biological fluids from animals and humans treated with this compound.

  • Objective: To isolate and identify the chemical structure of the active metabolite of this compound.

  • Methodology:

    • Urine and plasma samples were collected from subjects who had been administered this compound.

    • The samples were subjected to a series of chemical extraction procedures to separate the parent drug from its metabolites. This would have likely involved techniques such as liquid-liquid extraction with various organic solvents at different pH levels.

    • The extracted fractions were then purified using techniques like crystallization and chromatography (early forms of column chromatography).

    • The purified metabolite was then subjected to chemical analysis to determine its structure. This would have included elemental analysis, melting point determination, and likely spectroscopic methods available at the time, although modern techniques like NMR and mass spectrometry were not yet developed.

    • The structure was confirmed by synthesizing the proposed metabolite (cycloguanil) in the laboratory and comparing its chemical and biological properties to the isolated metabolite.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The active metabolite, cycloguanil, exerts its antimalarial effect by targeting a crucial enzyme in the malaria parasite's folate biosynthesis pathway: dihydrofolate reductase (DHFR). This enzyme is essential for the regeneration of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting the parasite's DHFR, cycloguanil effectively halts DNA replication and protein synthesis, leading to the death of the parasite.

It is important to note that while both the malaria parasite and its human host possess a DHFR enzyme, cycloguanil is significantly more selective for the parasitic enzyme, which accounts for its therapeutic efficacy with relatively low toxicity to the host.

Proguanil_Metabolism_and_Action cluster_host Human Host (Liver) cluster_parasite Malaria Parasite This compound This compound (Prodrug) CYP2C19 CYP2C19 (major) CYP3A4 (minor) This compound->CYP2C19 Oxidative Cyclization Cycloguanil Cycloguanil (Active Metabolite) CYP2C19->Cycloguanil Cycloguanil_entry Cycloguanil Cycloguanil->Cycloguanil_entry Enters Parasite DHFR Dihydrofolate Reductase (DHFR) Folate_Pathway Folate Biosynthesis (Essential for DNA/RNA synthesis) DHFR->Folate_Pathway Parasite_Death Parasite Death Folate_Pathway->Parasite_Death Disruption Cycloguanil_entry->DHFR Inhibition

Caption: this compound's metabolic activation and mechanism of action.

Metabolic Pathway

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The key enzyme responsible for the oxidative cyclization of this compound to its active form, cycloguanil, is CYP2C19, with a minor contribution from CYP3A4. Genetic variations in the CYP2C19 gene can lead to differences in the rate of this compound metabolism among individuals, which can affect the drug's efficacy.

Quantitative Data

While detailed quantitative data from the initial studies in the 1940s is not extensively documented in modern databases, subsequent research and clinical use have provided a wealth of information on the pharmacokinetics and efficacy of this compound and its combination therapies.

Table 1: Pharmacokinetic Properties of this compound and Cycloguanil

ParameterThis compoundCycloguanil
Protein Binding 75%-
Elimination Half-life 12-21 hours12-21 hours
Primary Metabolism Hepatic (CYP2C19, CYP3A4)-
Primary Excretion Renal (40-60%)Renal

Table 2: Efficacy of Atovaquone-Proguanil Combination Therapy

Study PopulationComparatorProphylaxis Success Rate (Atovaquone-Proguanil)Prophylaxis Success Rate (Comparator)
Semi-immune residents & non-immune migrantsPlacebo98-100%48-82%
Non-immune travelersOther antimalarialsSimilar efficacySimilar efficacy

Data from various clinical trials. The combination of atovaquone and this compound (Malarone®) has demonstrated high efficacy in both the prevention and treatment of malaria.

The Advent of Combination Therapy: this compound and Atovaquone

The emergence of drug-resistant strains of P. falciparum to this compound monotherapy led to a decline in its use as a standalone treatment. However, this compound found a new and critical role in combination with atovaquone. This combination, marketed as Malarone®, exhibits a synergistic effect against the malaria parasite.

The mechanism of this synergy is multifaceted. Atovaquone inhibits the parasite's mitochondrial electron transport chain, a different pathway than that targeted by cycloguanil. This compound, in its unmetabolized form, has been shown to enhance the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite. This dual-pronged attack on two separate and essential parasite functions makes the combination highly effective and reduces the likelihood of the development of resistance.

Experimental Workflow for Discovery

The discovery of this compound and the subsequent elucidation of its mechanism of action followed a logical and systematic experimental workflow.

Discovery_Workflow A Urgent Need for Synthetic Antimalarials (WWII) B Systematic Chemical Synthesis Program at ICI A->B C In Vivo Screening (Avian Malaria Models) B->C D Identification of this compound (High In Vivo Activity) C->D E In Vitro Testing (Low Activity) D->E F Prodrug Hypothesis Formulated E->F G Ex Vivo Plasma Activity Studies F->G H In Vitro Liver Metabolism Studies F->H I Isolation & Identification of Cycloguanil from Urine/Plasma G->I H->I J Mechanism of Action Studies: DHFR Inhibition I->J

Caption: The logical workflow of this compound's discovery.

Conclusion

The discovery of this compound is a landmark in the history of medicinal chemistry and a testament to the power of systematic drug discovery programs. The journey from its synthesis during a time of global conflict to the elucidation of its unique prodrug nature and its modern-day application in a life-saving combination therapy highlights the dynamic and evolving nature of antimalarial drug development. The story of this compound continues to provide valuable lessons for researchers in the ongoing battle against malaria.

An In-depth Technical Guide on the Chemical and Physical Properties of Proguanil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of Proguanil hydrochloride, an essential antimalarial agent. The information is curated for professionals engaged in research and development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt form of this compound, a synthetic biguanide derivative.[1] It is a white, crystalline solid.[2] The stability of this compound hydrochloride is influenced by temperature, pH, and light, and it should be stored in a well-closed, light-protected container.[3]

Table 1: Chemical Identification and Formula

Identifier Value Source
Chemical Name 1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride [2]
CAS Number 637-32-1 [1]
Molecular Formula C₁₁H₁₆ClN₅·HCl or C₁₁H₁₇Cl₂N₅ [1][2]
Molecular Weight 290.19 g/mol [1]

| Synonyms | Chlorguanide hydrochloride, Chloroguanide hydrochloride |[1][4] |

Table 2: Physicochemical Data

Property Value Conditions Source
Melting Point 249-251 °C Not Specified [4]
Appearance White crystalline solid Not Specified [2]

| LogP (this compound) | 2.53 | Not Specified |[5] |

Table 3: Solubility Profile

Solvent Solubility Conditions Source
Water Sparingly soluble; 4 mg/mL. More soluble in hot water. Not Specified [2][3]
Ethanol (~750 g/l) Sparingly soluble; 5 mg/mL Not Specified [3]
DMSO 58 mg/mL (199.86 mM) Not Specified [3]

| Acetonitrile:Water | ~1 mg/mL | 60/40 ratio |[4][6] |

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that undergoes metabolic activation in the liver.[3][7] It is converted by cytochrome P450 enzymes, primarily CYP2C19, into its active metabolite, cycloguanil.[1][8]

Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[7][9] This enzyme is crucial for the parasite's folic acid pathway, which is essential for synthesizing nucleic acids (specifically deoxythymidylate) and certain amino acids.[7][10] By inhibiting DHFR, cycloguanil disrupts DNA replication and protein synthesis, ultimately leading to the death of the malaria parasite.[1][7] This mechanism is effective against both the liver and red blood cell stages of Plasmodium species.[7][10]

proguanil_mechanism cluster_host Human Host (Liver) cluster_parasite Malaria Parasite This compound This compound (Prodrug) CYP2C19 CYP2C19 Enzyme This compound->CYP2C19 Metabolism Cycloguanil Cycloguanil (Active Metabolite) CYP2C19->Cycloguanil DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits Cycloguanil->DHFR DNA DNA Synthesis & Replication DHFR->DNA Essential for Folate Folate Synthesis Pathway Folate->DHFR Death Parasite Death

Caption: Metabolic activation of this compound and its inhibitory action on the parasite's DHFR enzyme.

This compound hydrochloride is frequently used in combination with atovaquone (e.g., Malarone). This combination therapy provides a synergistic effect by targeting two separate pathways in the parasite.[7] While cycloguanil inhibits folate synthesis, atovaquone acts as a selective inhibitor of the parasite's mitochondrial electron transport chain, disrupting its energy production.[10][11]

synergistic_mechanism cluster_parasite Parasite Metabolic Pathways This compound This compound -> Cycloguanil Folate Folate Synthesis (for DNA Replication) This compound->Folate Inhibits DHFR Atovaquone Atovaquone Mitochondria Mitochondrial Electron Transport Chain (ETC) Atovaquone->Mitochondria Inhibits ETC Death Parasite Death Folate->Death Mitochondria->Death

Caption: Synergistic antimalarial action of this compound (via Cycloguanil) and Atovaquone.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound hydrochloride's properties. Below are generalized protocols based on standard pharmaceutical analysis techniques.

This protocol outlines a standard procedure to determine the solubility of this compound hydrochloride in a given solvent.

  • Preparation : Add an excess amount of this compound hydrochloride powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, clear container (e.g., a glass vial).

  • Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling and Dilution : Carefully extract a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation : Calculate the original concentration in the saturated solution, factoring in the dilution. The result is expressed as mg/mL or mol/L.

solubility_workflow start Start step1 Add excess this compound HCl to known volume of solvent start->step1 step2 Agitate at constant temp (e.g., 24-48 hours) step1->step2 step3 Centrifuge to separate solid from supernatant step2->step3 step4 Extract and dilute a known volume of supernatant step3->step4 step5 Quantify concentration (e.g., via HPLC) step4->step5 step6 Calculate original solubility step5->step6 end_node End step6->end_node

Caption: Experimental workflow for determining the solubility of this compound hydrochloride.

This protocol describes a typical RP-HPLC method for analyzing the purity and concentration of this compound hydrochloride in a sample, adapted from published methods for its estimation.[12][13]

  • Standard Preparation : Accurately weigh a reference standard of this compound hydrochloride and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Sample Preparation : Weigh the sample powder (e.g., from tablets) equivalent to a specific amount of this compound hydrochloride. Dissolve it in the mobile phase, sonicate for approximately 15 minutes to ensure complete dissolution, and dilute to the final target concentration. Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A buffered aqueous-organic mixture. For example, a mixture of a buffer (like Hexane-1-sulphonic acid sodium salt in water and glacial acetic acid) and Methanol in a specific ratio (e.g., 45:55).[12]

    • Flow Rate : 1.0 - 1.2 mL/min.[13]

    • Detection : UV detection at a wavelength of approximately 254 nm.

    • Injection Volume : 20 µL.

  • Analysis : Inject the standard and sample solutions into the HPLC system.

  • Data Processing : Compare the peak area of this compound hydrochloride in the sample chromatogram to that of the standard. Calculate the purity or concentration based on this comparison. The method should be validated for specificity, linearity, accuracy, and precision.

hplc_workflow start Start prep Prepare Standard & Sample Solutions start->prep hplc Set HPLC Conditions (C18 Column, Mobile Phase, Flow Rate, UV Detector) prep->hplc inject Inject Solutions into HPLC System hplc->inject acquire Acquire Chromatograms inject->acquire process Integrate Peak Areas acquire->process calculate Calculate Purity/Assay vs. Standard process->calculate end_node End calculate->end_node

References

Proguanil's Transformation: A Technical Guide to the Metabolic Pathway of Cycloguanil Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the antimalarial prodrug proguanil into its active metabolite, cycloguanil. This process is central to the drug's efficacy in the prevention and treatment of malaria. This document details the enzymatic processes, quantitative pharmacokinetic data, and the experimental methodologies used to elucidate this critical metabolic pathway.

The Metabolic Pathway: From Prodrug to Active Agent

This compound, a biguanide, exerts its antimalarial effect not in its administered form, but through its active metabolite, cycloguanil.[1][2] This biotransformation is a critical activation step that occurs primarily in the liver. The metabolic process is an oxidative cyclization reaction, converting the this compound molecule into the active triazine derivative, cycloguanil.[2]

The key enzymatic players in this metabolic pathway belong to the cytochrome P450 (CYP) superfamily of enzymes.[2] Specifically, CYP2C19 is the principal enzyme responsible for the conversion of this compound to cycloguanil. To a lesser extent, CYP3A4 also contributes to this metabolic reaction.[3] The involvement of these enzymes, particularly the polymorphic CYP2C19, leads to inter-individual variability in the rate of this compound metabolism. This can result in different plasma concentrations of the active cycloguanil among patients, categorizing them as extensive or poor metabolizers.[2]

Below is a diagram illustrating the metabolic conversion of this compound to cycloguanil.

proguanil_metabolism cluster_liver This compound This compound intermediate Oxidative Intermediate This compound->intermediate Oxidation cycloguanil Cycloguanil (Active Metabolite) intermediate->cycloguanil Cyclization cyp2c19 CYP2C19 (Major) cyp2c19->intermediate cyp3a4 CYP3A4 (Minor) cyp3a4->intermediate liver Hepatocytes (Liver)

This compound to cycloguanil metabolic pathway.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of this compound to cycloguanil, providing valuable parameters for pharmacokinetic and pharmacodynamic modeling.

Table 1: In Vitro Enzyme Kinetics of this compound Metabolism in Human Liver Microsomes
ParameterValueEnzyme(s)Reference
Apparent Km (μM)82 ± 47CYP2C19 & CYP3A4[3]
Apparent Vmax (pmol/min/mg protein)8 ± 6CYP2C19 & CYP3A4[3]
Table 2: Single-Dose Pharmacokinetic Parameters of this compound and Cycloguanil in Healthy Adults (200 mg Oral Dose)
ParameterThis compoundCycloguanilReference
Cmax (ng/mL)170 (median)41 (median)[4]
Tmax (h)3 (median)5.3 ± 0.9[4]
AUC (ng·h/mL)3046 ± 313679 ± 372[4]
Elimination Half-life (h)16.1 ± 2.915.7 ± 2.4 (approx.)[4]
Table 3: Steady-State Pharmacokinetic Parameters of this compound and Cycloguanil in Healthy Adults (200 mg Daily Oral Dose)
ParameterThis compoundCycloguanilReference
Cmax (ng/mL)130.3 ± 16.052.0 ± 15.2[5]
Tmax (h)3.8 ± 1.35.3 ± 1.0[5]
Elimination Half-life (h)14.5 ± 3.011.7 ± 3.1[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the metabolic pathway of this compound.

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of this compound using human liver microsomes.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound conversion to cycloguanil.

Materials:

  • Human liver microsomes (HLM)

  • This compound hydrochloride

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • HPLC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare the NADPH-generating system in phosphate buffer.

  • Incubation:

    • In microcentrifuge tubes, prepare an incubation mixture containing human liver microsomes, phosphate buffer, and varying concentrations of this compound.

    • Pre-incubate the mixture at 37°C for a brief period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold quenching solvent, such as acetonitrile.

    • Add an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Quantify the concentration of the formed cycloguanil in the supernatant using a validated HPLC-MS/MS method.

    • Plot the rate of cycloguanil formation against the this compound concentration and use non-linear regression analysis to determine the Km and Vmax values.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis hlm Human Liver Microsomes incubation_mix Prepare Incubation Mixture (HLM, Buffer, this compound) hlm->incubation_mix proguanil_stock This compound Stock Solution proguanil_stock->incubation_mix nadph_system NADPH-generating System initiate_reaction Initiate Reaction with NADPH System nadph_system->initiate_reaction pre_incubate Pre-incubate at 37°C incubation_mix->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., Acetonitrile) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_analysis Analyze by HPLC-MS/MS collect_supernatant->hplc_analysis

Experimental workflow for in vitro this compound metabolism.
Quantification of this compound and Cycloguanil in Human Plasma using HPLC-MS/MS

This protocol describes a general method for the simultaneous quantification of this compound and cycloguanil in human plasma samples.

Objective: To determine the pharmacokinetic profiles of this compound and cycloguanil in vivo.

Materials:

  • Human plasma samples

  • This compound and cycloguanil analytical standards

  • Internal standard (e.g., a structurally similar compound)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile, and other HPLC-grade solvents

  • Formic acid or ammonium acetate for mobile phase preparation

  • HPLC-MS/MS system

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To a known volume of plasma, add the internal standard.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound and cycloguanil with a stronger organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection:

      • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for this compound, cycloguanil, and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by analyzing standard samples with known concentrations of this compound and cycloguanil.

    • Determine the concentrations of this compound and cycloguanil in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

This comprehensive guide provides a detailed technical overview of the metabolic pathway of this compound to cycloguanil, supported by quantitative data and established experimental protocols. A thorough understanding of this biotransformation is essential for the optimization of antimalarial therapies and the development of novel drugs targeting the Plasmodium parasite.

References

A Technical Guide to the Synergistic Action of Atovaquone and Proguanil against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The combination of atovaquone and proguanil, marketed as Malarone, represents a highly effective antimalarial therapy, particularly against drug-resistant strains of Plasmodium falciparum. Its success is rooted in a potent synergistic interaction that surpasses the efficacy of either compound administered alone. Atovaquone, a ubiquinone analog, targets the parasite's mitochondrial cytochrome bc1 (Complex III), inhibiting electron transport and leading to the collapse of the mitochondrial membrane potential (ΔΨm). This compound, a biguanide, enhances this mitochondrial disruption through a mechanism independent of its well-known role as a prodrug for the dihydrofolate reductase (DHFR) inhibitor, cycloguanil. This guide elucidates the core mechanisms of this synergy, presents quantitative data demonstrating its potency, details the experimental protocols used for its characterization, and provides visual diagrams of the involved pathways.

Core Mechanisms of Action

Atovaquone: Targeting the Mitochondrial Electron Transport Chain

Atovaquone's primary mode of action is the selective inhibition of the parasite's mitochondrial electron transport chain (ETC).[1] It acts as a potent and competitive inhibitor of the cytochrome bc1 complex (Complex III), binding to the ubiquinol oxidation (Qo) site.[2][3][4] This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c, effectively halting cellular respiration.[2]

A critical consequence of this inhibition is the disruption of the mitochondrial membrane potential (ΔΨm), a proton gradient essential for various mitochondrial functions.[2][5] While the parasite's ETC is not the primary source of ATP synthesis, its proper function is vital for regenerating ubiquinone, which is required for the activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By collapsing the ΔΨm and inhibiting the ETC, atovaquone indirectly halts DNA synthesis, leading to parasite death.[1][2]

This compound and its Metabolite Cycloguanil

This compound is a prodrug that is metabolized in the host's liver by cytochrome P450 enzymes into its active form, cycloguanil.[6][7] Cycloguanil is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[6][8][9] DHFR is crucial for the folate pathway, which supplies the necessary precursors for the synthesis of nucleic acids (purines and thymidylate).[9] Inhibition of DHFR by cycloguanil thus blocks parasite DNA replication.[7][9]

The Synergistic Interaction: A Mitochondrial Collapse

While the dual-target action on pyrimidine and folate synthesis contributes to the combination's efficacy, the core of the synergy lies in a distinct mechanism. Research has demonstrated that this compound itself, not its metabolite cycloguanil, potentiates the action of atovaquone.[10][11][12] This synergistic effect is observed even in regions with high levels of parasite resistance to cycloguanil due to DHFR mutations.[11][13]

The key finding is that this compound, while having no significant effect on the mitochondrial membrane potential on its own, dramatically enhances the ability of atovaquone to collapse the parasite's ΔΨm.[10][11][14] It effectively lowers the concentration of atovaquone required to achieve this collapse.[11][12][13] This potentiation is specific to atovaquone; this compound does not enhance the activity of other Complex III inhibitors like antimycin or myxothiazole.[10][11][12] Surprisingly, this compound does not increase atovaquone's ability to inhibit electron transport itself but rather acts as a "mitochondrial sensitiser," making the parasite's mitochondria more susceptible to atovaquone's disruptive effects.[1][11]

Studies have shown that combining atovaquone with cycloguanil can actually be antagonistic.[15] This underscores that the synergy is a specific interaction between atovaquone and the parent this compound molecule.[15]

Quantitative Data: Evidence of Synergy

The synergistic interaction between atovaquone and this compound is quantifiable through in vitro drug sensitivity assays, which measure the 50% effective concentration (EC50) required to inhibit parasite growth.

Compound(s)Parasite StrainEC50 (nM)Fold Reduction in Atovaquone EC50Reference
Atovaquone aloneP. yoelii15-[11][12]
Atovaquone + this compound (3.5 µM)P. yoelii2~7-fold[11][12]

Note: The data above pertains to the collapse of mitochondrial membrane potential (ΔΨm), which is the direct mechanism of synergy. EC50 values for growth inhibition show similar synergistic patterns.

The Sum of Fractional Inhibitory Concentrations (ΣFIC) is another method to quantify drug interactions. A ΣFIC value < 1 indicates synergy, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.

Drug CombinationLevelMean ΣFICInterpretationReference
Atovaquone + this compoundEC500.37High Synergism[15]
Atovaquone + this compoundEC900.13High Synergism[15]
Atovaquone + CycloguanilEC503.70Antagonism[15]
Atovaquone + CycloguanilEC902.11Antagonism[15]

These tables clearly illustrate that this compound significantly potentiates atovaquone's activity, while its active metabolite cycloguanil does not.

Experimental Protocols

The characterization of the atovaquone-proguanil synergy relies on several key experimental methodologies.

In Vitro Parasite Culture and Drug Sensitivity Assay

This protocol determines the concentration of an antimalarial drug required to inhibit parasite growth in vitro.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes (O+ blood type) using RPMI 1640 medium supplemented with human serum or a substitute like Albumax I, and maintained at 37°C in a low-oxygen environment (e.g., 5% CO₂, 2% O₂, 93% N₂).[16][17]

  • Drug Preparation: Stock solutions of atovaquone and this compound are prepared (typically in DMSO) and serially diluted to the desired concentrations.

  • Assay Plate Setup: In a 96-well microtiter plate, synchronized parasite cultures (typically at the ring stage) are added to wells containing the various drug concentrations. Control wells with no drug are included.

  • Incubation: The plate is incubated for 48-72 hours under the culture conditions to allow for parasite maturation.

  • Quantification of Growth Inhibition: Parasite growth is quantified using various methods:

    • Microscopy: Giemsa-stained slides are prepared, and the number of schizonts per 200 asexual parasites is counted.

    • SYBR Green I Assay: This fluorescent dye binds to parasite DNA. After lysing the red blood cells, the fluorescence intensity is measured, which is proportional to the number of parasites.

    • Radioisotope Incorporation: A radiolabeled precursor (e.g., [³H]-hypoxanthine) is added to the culture. The amount of radioactivity incorporated into the parasite's nucleic acids is measured as an indicator of growth.[16][18]

  • Data Analysis: The results are used to plot a dose-response curve, and the EC50 value is calculated.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay directly assesses the impact of the drugs on mitochondrial function.

  • Probe Staining: Parasitized red blood cells are incubated with a fluorescent cationic dye that accumulates in energized mitochondria. Common probes include:

    • Rhodamine 123 (RH123): Accumulates in mitochondria in a potential-dependent manner.[19]

    • JC-1: Exhibits potential-dependent accumulation in mitochondria, forming red fluorescent aggregates in healthy mitochondria (high ΔΨm) and remaining as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria (low ΔΨm).[20]

    • TMRE (Tetramethylrhodamine, Ethyl Ester): A cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria.[21]

  • Drug Treatment: The stained parasites are treated with atovaquone, this compound, or the combination for a specified period. A known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenylhydrazone) is often used as a positive control for depolarization.[22]

  • Flow Cytometry Analysis: The fluorescence of individual cells is measured using a flow cytometer. A decrease in red fluorescence (for JC-1 aggregates, RH123, or TMRE) or a shift from red to green fluorescence (for JC-1) indicates a collapse of the ΔΨm.[20][22]

  • Data Analysis: The percentage of cells with depolarized mitochondria is quantified for each treatment condition to determine the effect of the drugs.

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of Action at the Mitochondrial ETC

Mitochondrial_ETC cluster_ETC Plasmodium Mitochondrial Inner Membrane cluster_Drugs Drug Action cluster_Consequence Consequence DHODH DHODH UQ Ubiquinone Pool (UQ) DHODH->UQ e⁻ PyrimidineSynth Pyrimidine Synthesis Blocked DHODH->PyrimidineSynth ComplexIII Cytochrome bc1 (Complex III) UQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ H_out H⁺ ComplexIII->H_out MembraneCollapse ΔΨm Collapse ComplexIII->MembraneCollapse maintains ΔΨm ComplexIV Complex IV CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 ComplexIV->H_out H2O H₂O H_in H⁺ Atovaquone Atovaquone Atovaquone->ComplexIII INHIBITS (blocks e⁻ transfer) Atovaquone->MembraneCollapse induces This compound This compound (Prodrug) This compound->Atovaquone POTENTIATES (enhances ΔΨm collapse) MembraneCollapse->DHODH indirectly inhibits

Caption: Atovaquone inhibits Complex III, which is potentiated by this compound, leading to ΔΨm collapse.

Diagram 2: Experimental Workflow for In Vitro Drug Sensitivity Assay

Assay_Workflow start Start: Synchronized P. falciparum Culture plate Prepare 96-well Plate with Drug Dilutions start->plate add_parasites Add Parasitized RBCs to each well plate->add_parasites incubate Incubate 48-72h (37°C, low O₂) add_parasites->incubate quantify Quantify Growth incubate->quantify sybr SYBR Green I Fluorescence Assay quantify->sybr Method 1 microscopy Giemsa Staining & Microscopy quantify->microscopy Method 2 analysis Data Analysis: Plot Dose-Response Curve sybr->analysis microscopy->analysis end Determine EC50 Value analysis->end

Caption: Workflow for determining the EC50 of antimalarial compounds against P. falciparum.

Diagram 3: Logical Relationship of Synergistic Action

Synergy_Logic Atovaquone Atovaquone ComplexIII Inhibits Cytochrome bc1 Complex Atovaquone->ComplexIII This compound This compound Cycloguanil Cycloguanil (Metabolite) This compound->Cycloguanil metabolized in host Collapse Collapse of Mitochondrial Membrane Potential (ΔΨm) This compound->Collapse  Potentiates  (DHFR-Independent) DHFR Inhibits DHFR Cycloguanil->DHFR ComplexIII->Collapse Synergy SYNERGISTIC ACTION DHFR->Synergy contributes to overall efficacy Collapse->Synergy

Caption: Logical flow showing this compound's direct potentiation of Atovaquone's mitochondrial action.

Conclusion

The combination of atovaquone and this compound is a prime example of successful synergistic drug design. The core of its enhanced efficacy is not the dual inhibition of two separate metabolic pathways, but rather the specific potentiation of atovaquone's mitochondrial attack by the this compound prodrug. This compound sensitizes the parasite's mitochondria, leading to a profound collapse of the membrane potential at clinically achievable drug concentrations. This understanding is critical for combating the emergence of drug resistance and for the rational design of future antimalarial therapies that target parasite-specific energy metabolism.

References

The Pharmacokinetics of Proguanil and its Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the absorption, distribution, metabolism, and excretion of the antimalarial drug proguanil and its active and inactive metabolites. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic profile of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

This compound is a biguanide prodrug that has been a mainstay in the prevention and treatment of malaria for decades. Its therapeutic efficacy is not derived from the parent compound itself, but rather from its primary active metabolite, cycloguanil. A comprehensive understanding of the pharmacokinetic properties of this compound and its metabolites is crucial for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of novel antimalarial agents. This guide synthesizes key pharmacokinetic data, outlines common experimental methodologies, and visually represents the metabolic pathways and experimental workflows.

Pharmacokinetic Profile

The journey of this compound through the body involves rapid absorption, extensive metabolism primarily mediated by cytochrome P450 enzymes, and subsequent elimination of both the parent drug and its metabolites.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[1][2] Peak plasma concentrations of this compound are typically observed within 2 to 4 hours after a single 200 mg oral dose.[3][4] While the absolute bioavailability of this compound is not definitively known, it is considered to have good bioavailability.[1][4]

Distribution

This compound is approximately 75% bound to plasma proteins.[1][4] A notable characteristic of this compound is its concentration in erythrocytes, with whole blood concentrations being about five times higher than those in plasma.[3][4] In contrast, its active metabolite, cycloguanil, does not exhibit this concentration in red blood cells, showing similar concentrations in both plasma and whole blood.[3][4] The apparent volume of distribution for this compound has been reported to be 30.7 ± 12.3 L/kg.[5]

Metabolism

The biotransformation of this compound is a critical step in its antimalarial action. The parent drug is metabolized in the liver to its active metabolite, cycloguanil, and an inactive metabolite, 4-chlorophenylbiguanide (CPB).[1][4][6]

The conversion of this compound to the active cycloguanil is primarily catalyzed by the polymorphic enzyme cytochrome P450 2C19 (CYP2C19).[1][7][8] Cytochrome P450 3A4 also plays a role in this metabolic pathway.[4][9] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in the formation of cycloguanil, which may impact the prophylactic efficacy of this compound.[7]

The inactive metabolite, 4-chlorophenylbiguanide, has been reported to have no significant antimalarial activity at concentrations found after standard prophylactic doses of this compound.[10]

Elimination

This compound and its metabolites are eliminated from the body through both renal and hepatic pathways. Less than 40% of an administered dose of this compound is excreted unchanged in the urine.[1][4] The remainder undergoes hepatic transformation, with metabolites also being excreted renally.[4] The elimination half-life of this compound is approximately 12 to 20 hours in adults.[4][11] The half-life of its active metabolite, cycloguanil, is similar, ranging from 12 to 15 hours.[4][9] Renal clearance of both this compound and cycloguanil is greater than the glomerular filtration rate, suggesting active tubular secretion.[4][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its metabolites, compiled from various studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours[3][4]
Peak Plasma Concentration (Cmax) after 200 mg dose 130.3 ± 16.0 ng/mL to 600 nmol/L[5][11]
Plasma Protein Binding ~75%[1][4]
Apparent Volume of Distribution (Vd/F) 30.7 ± 12.3 L/kg[5]
Elimination Half-Life (t½) 12 - 20 hours[4][11]
Plasma Clearance (CL/F) 1.43 ± 0.33 L/h/kg[5]
Renal Clearance 0.33 ± 0.19 L/h/kg[5]

Table 2: Pharmacokinetic Parameters of Cycloguanil (Active Metabolite)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~3 - 7 hours[3][11]
Peak Plasma Concentration (Cmax) after 200 mg this compound dose 52.0 ± 15.2 ng/mL to 100 nmol/L[5][11]
Elimination Half-Life (t½) 11.7 ± 3.1 to 15 hours[4][5]
Renal Clearance 0.35 ± 0.15 L/h/kg[12]

Table 3: Pharmacokinetic Parameters of 4-Chlorophenylbiguanide (Inactive Metabolite)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~6 hours[11]
Peak Plasma Concentration (Cmax) after 200 mg this compound dose 3 - 16 ng/mL[3]

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[3][11][13]

Protocol: Quantification of this compound and Metabolites in Human Plasma by HPLC-UV

1. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., pyrimethamine).
  • Alkalinize the sample with a suitable buffer.
  • Load the sample onto a conditioned C8 or C18 solid-phase extraction (SPE) cartridge.
  • Wash the cartridge with a weak organic solvent to remove interfering substances.
  • Elute this compound, cycloguanil, and the internal standard with a stronger organic solvent (e.g., methanol).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.
  • Column: A reversed-phase C8 or C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).
  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detection at approximately 254 nm.
  • Quantification: Determine the concentrations of this compound and its metabolites by comparing their peak area ratios to the internal standard against a standard curve prepared with known concentrations of the analytes.

Visualizations

Metabolic Pathway of this compound

Proguanil_Metabolism This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil CYP2C19, CYP3A4 (Hepatic Metabolism) CPB 4-Chlorophenylbiguanide (Inactive Metabolite) This compound->CPB Hydrolysis Excretion Renal and Hepatic Excretion This compound->Excretion <40% Unchanged Cycloguanil->Excretion CPB->Excretion PK_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis DrugAdmin Oral Administration of this compound BloodDraw Timed Blood Sampling DrugAdmin->BloodDraw UrineCollection Urine Collection DrugAdmin->UrineCollection Centrifugation Plasma Separation BloodDraw->Centrifugation SPE Solid-Phase Extraction UrineCollection->SPE Centrifugation->SPE HPLC HPLC-UV/MS Analysis SPE->HPLC DataAnalysis Pharmacokinetic Modeling HPLC->DataAnalysis

References

Proguanil's Role in Malaria Prophylaxis and Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proguanil is a biguanide antimalarial agent that has been a significant tool in the global effort to control malaria for decades. It functions as a prodrug, undergoing metabolic activation to its active form, cycloguanil, which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of essential nucleic acid precursors, leading to the arrest of parasite replication. While effective, the emergence of resistance due to mutations in the parasite's dhfr gene has limited its use as a monotherapy. Today, this compound is most prominently used in a fixed-dose combination with atovaquone. This combination therapy, known as Malarone, exhibits a powerful synergistic effect by targeting two distinct metabolic pathways in the Plasmodium parasite: atovaquone inhibits the mitochondrial electron transport chain, while this compound's metabolite targets folate biosynthesis. This technical guide provides an in-depth examination of this compound's mechanism of action, its synergistic relationship with atovaquone, its clinical application in both prophylaxis and treatment, mechanisms of resistance, and key experimental protocols for its evaluation.

Mechanism of Action

This compound as a Prodrug and DHFR Inhibition

This compound itself is not the active antimalarial agent but a prodrug that requires metabolic activation.[1] After oral administration, this compound is absorbed and metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, into its active metabolite, cycloguanil.[1][2][3] Cycloguanil is a potent and selective inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[4][5]

DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA replication and repair.[4][5] By competitively inhibiting DHFR, cycloguanil depletes the parasite's THF pool, thereby halting DNA synthesis and preventing parasite proliferation.[1][4][5] This mechanism is effective against both the pre-erythrocytic (liver) and erythrocytic (blood) stages of the parasite's lifecycle.[1][6]

Synergistic Action with Atovaquone

This compound is most commonly used in a fixed-dose combination with atovaquone.[7] Atovaquone's mechanism involves the selective inhibition of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex.[7][8][9] This disrupts the mitochondrial membrane potential.[7]

While cycloguanil is the primary DHFR inhibitor, the parent compound, this compound, exhibits a distinct, non-DHFR-mediated mechanism that acts synergistically with atovaquone.[10][11] this compound enhances atovaquone's ability to collapse the parasite's mitochondrial membrane potential.[9] This dual-target approach attacks the parasite through two separate metabolic pathways, increasing overall efficacy and reducing the probability of the emergence of resistant parasites.[8] Interestingly, the active metabolite cycloguanil has been shown to be antagonistic to the effects of atovaquone, highlighting the unique synergistic role of the this compound prodrug itself.[10][12]

Mechanism_of_Action Dual Mechanism of Atovaquone/Proguanil cluster_this compound This compound Pathway cluster_atovaquone Atovaquone Pathway This compound This compound (Prodrug) Liver Hepatic Metabolism (CYP2C19) This compound->Liver Activation Mito Mitochondrial Electron Transport Chain (Cytochrome bc1) This compound->Mito Synergistic Enhancement Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil DHFR Plasmodium DHFR Cycloguanil->DHFR Inhibits Folate Folate Synthesis (DHF → THF) DHFR->Folate DNA_Synth DNA/Amino Acid Synthesis Folate->DNA_Synth Death Parasite Death DNA_Synth->Death Blocked Atovaquone Atovaquone Atovaquone->Mito Inhibits Membrane Mitochondrial Membrane Potential Mito->Membrane Membrane->Death Collapsed

Caption: The dual mechanism of action of the atovaquone/proguanil combination. (Max Width: 760px)

Pharmacokinetics and Clinical Efficacy

This compound is rapidly absorbed following oral administration, and its absorption is enhanced when taken with food or a milky drink.[2][13] The pharmacokinetic properties are crucial for maintaining effective drug concentrations for both prophylaxis and treatment.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite Cycloguanil

Parameter This compound Cycloguanil (Active Metabolite) Reference
Time to Peak Plasma Conc. (Tmax) 3.3 - 8.6 hours 3 - 12 hours [14]
Peak Plasma Concentration (Cmax) 383 - 918 ng/mL 0 - 129 ng/mL [14]
Elimination Half-life (t½β) 11.2 - 30.3 hours 7.8 - 20.7 hours [14]
Protein Binding ~75% Not specified [2][3]
Primary Metabolism Hepatic (CYP2C19, CYP3A4) - [2][3]

| Primary Excretion | <40% Renal | Not specified |[2][3] |

Note: Data derived from studies in third-trimester pregnant women.[14]

The clinical efficacy of the atovaquone/proguanil combination is high for both preventing and treating falciparum malaria.

Table 2: Prophylactic Efficacy of Atovaquone/Proguanil against P. falciparum

Study Population Comparator Atovaquone/Proguanil Efficacy Comparator Efficacy Reference
Non-immune travelers Placebo 98% - 100% 48% - 82% [8][15]
Non-immune travelers Mefloquine 100% 100% [6]
Non-immune travelers Chloroquine + this compound 100% 70% [6]
Semi-immune residents Placebo 95% - 100% Not Applicable [6]

| Pooled Analysis | Placebo | 95.8% (Protective Efficacy) | Not Applicable |[16] |

Table 3: Treatment Efficacy of Atovaquone/Proguanil in Uncomplicated P. falciparum Malaria

Comparator Agent(s) Atovaquone/Proguanil Cure Rate Comparator Cure Rate Reference
Various Antimalarials (e.g., Mefloquine, Amodiaquine) 87% - 100% 72% - 88% [8][15]
Various Antimalarials 94% - 100% 90% - 100% [8][15]

| Multi-drug resistant strains (Thailand) | 97.8% | Not Applicable |[8] |

Clinical Application: Dosing Regimens

The fixed-dose combination of atovaquone and this compound is marketed as Malarone®. Standard and pediatric tablets are available to accommodate weight-based dosing.

Table 4: Dosing Regimens for Atovaquone/Proguanil (Malarone®)

Indication Population Dosage Administration Schedule Reference
Prophylaxis Adults & Children >40 kg 1 Adult Tablet (250mg/100mg) Once daily. Start 1-2 days before travel, continue during stay, and for 7 days after leaving. [2][13][17]
Treatment Adults & Children >40 kg 4 Adult Tablets (1000mg/400mg) Once daily as a single dose for 3 consecutive days. [8][13]

| Prophylaxis & Treatment | Children (5 kg and up) | Weight-based, using pediatric or adult tablets. | Must be determined by a physician. |[8][13][18] |

Mechanisms of Resistance

Resistance to this compound is well-characterized and primarily involves genetic mutations in the parasite.

  • DHFR Mutations: Resistance to cycloguanil is conferred by specific point mutations in the dhfr gene of P. falciparum.[4][19] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil and thus diminishing its inhibitory effect.[4][20] Key mutations are often observed at codons 108 (S108N), 51 (N51I), and 59 (C59R).[20][21] The accumulation of multiple mutations can lead to higher levels of resistance.[21]

  • Cytochrome b Mutations: Resistance to the partner drug, atovaquone, can emerge rapidly through point mutations in the mitochondrial gene encoding cytochrome b (cytb), particularly at codon 268.[9][19] The synergistic nature of the combination helps mitigate the risk of resistance emerging to either drug alone.

Resistance_Mechanisms Genetic Basis of Cycloguanil Resistance Gene Plasmodium falciparum dhfr Gene Mutation Point Mutations (e.g., S108N, N51I, C59R) Gene->Mutation Undergoes Enzyme_WT Wild-Type DHFR Enzyme Gene->Enzyme_WT Expresses Enzyme_Mut Altered DHFR Enzyme Mutation->Enzyme_Mut Results in Binding_Good High-Affinity Binding of Cycloguanil Enzyme_WT->Binding_Good Binding_Bad Reduced Binding Affinity of Cycloguanil Enzyme_Mut->Binding_Bad Susceptible Parasite Susceptible Binding_Good->Susceptible Resistant Parasite Resistant Binding_Bad->Resistant

Caption: Logical flow from genetic mutation to phenotypic resistance to cycloguanil. (Max Width: 760px)

Key Experimental Protocols

Evaluating the efficacy of antimalarial compounds like this compound requires standardized in vitro and in vivo assays.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of a drug against cultured P. falciparum. It measures the proliferation of the parasite by quantifying its DNA using the fluorescent dye SYBR Green I.[22][23]

Materials:

  • Culture-adapted P. falciparum strains (e.g., 3D7, Dd2).[22]

  • Human erythrocytes (O+) and complete culture medium (RPMI 1640 with supplements).

  • 96-well microtiter plates (pre-dosed with serial dilutions of the test drug).

  • SYBR Green I dye.

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA).[23]

  • Fluorescence plate reader (485 nm excitation, 530 nm emission).[23]

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol).

  • Assay Preparation: Prepare a parasite suspension at 0.5% parasitemia and 1.5% hematocrit in complete medium.[24]

  • Drug Exposure: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free wells as controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[24]

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubation (Staining): Incubate the plate in the dark at room temperature for 1-24 hours.[23]

  • Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

  • Data Analysis: Subtract background fluorescence (from uninfected red blood cells). Plot the percentage of growth inhibition against the log of the drug concentration. Determine the IC50 value using a non-linear regression model.[25]

SYBR_Green_Workflow Workflow for SYBR Green I In Vitro Assay Start Start: Synchronized Ring-Stage Parasite Culture Prep_Plates Prepare Pre-Dosed 96-Well Plates (Serial Drug Dilutions) Start->Prep_Plates Add_Parasites Add Parasite Suspension to Wells (0.5% Parasitemia, 1.5% Hematocrit) Prep_Plates->Add_Parasites Incubate_72h Incubate for 72 hours (Standard Culture Conditions) Add_Parasites->Incubate_72h Lysis Add Lysis Buffer with SYBR Green I Dye Incubate_72h->Lysis Incubate_Stain Incubate in Dark (1-24 hours) Lysis->Incubate_Stain Read_Fluorescence Measure Fluorescence (485nm Ex / 530nm Em) Incubate_Stain->Read_Fluorescence Analyze Data Analysis: Plot Inhibition vs. Concentration Read_Fluorescence->Analyze End Determine IC50 Value Analyze->End

Caption: Experimental workflow for the SYBR Green I based drug susceptibility assay. (Max Width: 760px)
Protocol: In Vivo Efficacy Assessment (4-Day Suppressive Test)

This is the standard primary in vivo screening method to assess the activity of an antimalarial compound against the blood stages of malaria in a murine model.[25][26]

Materials:

  • Mice (e.g., NMRI or C57BL/6 strains).[25][26]

  • Rodent malaria parasite strain (e.g., Plasmodium berghei ANKA).[25][26]

  • Test compound (this compound), reference drug (e.g., chloroquine), and vehicle control.

  • Giemsa stain and microscopy supplies.

Procedure:

  • Animal Grouping: Randomly assign mice to experimental groups (e.g., vehicle control, reference drug, and various doses of the test compound).

  • Infection (Day 0): Infect all mice intravenously or intraperitoneally with approximately 1x10⁷ P. berghei-infected erythrocytes.

  • Drug Administration (Day 0-3): Administer the first dose of the test compound, reference drug, or vehicle control to the respective groups, typically 2-4 hours post-infection. Continue daily dosing for a total of four consecutive days (Day 0, 1, 2, 3).

  • Parasitemia Measurement (Day 4): On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of parasitemia suppression for each drug-treated group relative to the vehicle control group. Calculate the ED50 and ED90 values (the effective dose that suppresses parasitemia by 50% and 90%, respectively).

Suppressive_Test_Workflow Workflow for 4-Day Suppressive Test (In Vivo) Start Start: Group Mice (Control, Reference, Test Groups) Day0_Infect Day 0: Infect all mice with P. berghei Start->Day0_Infect Day0_Treat Day 0: Administer first drug dose (2-4 hours post-infection) Day0_Infect->Day0_Treat Day1_3_Treat Days 1, 2, 3: Continue daily drug administration Day0_Treat->Day1_3_Treat Day4_Smear Day 4: Prepare thin blood smears from tail blood Day1_3_Treat->Day4_Smear Stain_Count Stain smears (Giemsa) and determine % parasitemia via microscopy Day4_Smear->Stain_Count Analyze Data Analysis: Calculate % suppression relative to control Stain_Count->Analyze End Determine ED50 / ED90 Values Analyze->End

Caption: Experimental workflow for the murine 4-day suppressive test. (Max Width: 760px)

Conclusion

This compound remains a critically important antimalarial agent, not as a standalone therapy, but as a key component of the highly effective atovaquone/proguanil combination. Its mechanism as a prodrug, leading to the potent DHFR inhibitor cycloguanil, effectively disrupts parasite DNA synthesis. When combined with atovaquone, the resulting dual-target synergistic action provides robust efficacy against both drug-sensitive and drug-resistant P. falciparum strains, making it a first-line option for both the prophylaxis and treatment of uncomplicated malaria. Understanding its metabolic activation, molecular target, resistance pathways, and the experimental methods for its evaluation is essential for researchers and drug development professionals working to combat the ongoing global threat of malaria.

References

In Vitro Activity of Proguanil Against Malaria Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of proguanil against Plasmodium species, the causative agents of malaria. This compound, a biguanide antimalarial, is a prodrug that is metabolized in vivo to the active compound cycloguanil. This document synthesizes key data on its potency, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Analysis of In Vitro Activity

This compound itself exhibits weak intrinsic antimalarial activity in vitro. Its efficacy is primarily attributed to its active metabolite, cycloguanil, which is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][2] The 50% inhibitory concentration (IC50) values for both this compound and cycloguanil against various strains of Plasmodium falciparum are summarized below. It is important to note that the in vitro activity of this compound can be significantly influenced by the assay duration, with longer incubation times revealing greater potency.[3][4]

CompoundP. falciparum StrainIC50 ValueAssay DurationReference
This compound Multiple Thai IsolatesMean: 36.5 µMNot Specified[5]
3D722.0 µM48 hours[3]
3D70.49 µM72 hours[4]
3D70.11 µM96 hours[3]
K1 (Multidrug-resistant)Not SpecifiedNot Specified[6]
Cycloguanil Drug-sensitive line~10⁻⁷ MNot Specified[7]
Pyrimethamine-resistant>10⁻⁶ MNot Specified[7]

Note: IC50 values can vary between laboratories and are dependent on the specific assay conditions and parasite strains used.

This compound is often used in a fixed-dose combination with atovaquone (Malarone®).[8][9] This combination exhibits a synergistic effect, meaning the combined efficacy is greater than the sum of their individual activities.[8][10][11][12] this compound enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite.[13][14]

Experimental Protocols

The in vitro assessment of this compound's antimalarial activity involves standardized protocols for parasite culture and susceptibility testing.

Plasmodium falciparum Asexual Blood Stage Culture

Continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is essential for drug sensitivity assays.[15][16][17][18][19][20]

  • Culture Medium: The most commonly used medium is RPMI-1640 supplemented with L-glutamine, HEPES buffer, hypoxanthine, gentamicin, and a serum source like human serum or Albumax I/II.[20][21]

  • Erythrocytes: Washed human erythrocytes (typically O+) are used as host cells for the parasites.

  • Culture Conditions: Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂) in sterile culture flasks or plates.[20][21]

  • Synchronization: To ensure a uniform parasite population for assays, cultures are often synchronized to the ring stage using methods like sorbitol or alanine treatment.[15][20]

In Vitro Drug Susceptibility Assays (IC50 Determination)

Several methods are widely used to determine the IC50 of antimalarial compounds.[6][20][22][23][24]

  • SYBR Green I-Based Fluorescence Assay: This high-throughput method measures the accumulation of parasite DNA as an indicator of growth. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[6][20]

    • Plate Preparation: Serial dilutions of this compound and control drugs are prepared in 96-well microtiter plates.

    • Parasite Addition: A synchronized ring-stage parasite culture is added to each well.

    • Incubation: Plates are incubated for 72-96 hours under standard culture conditions.

    • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release parasite DNA for staining.

    • Fluorescence Reading: Fluorescence is measured using a microplate reader.

    • Data Analysis: IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • [³H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a purine precursor essential for parasite nucleic acid synthesis, as a marker of parasite growth.[4][22][25]

    • Plate Preparation and Incubation: Similar to the SYBR Green I assay, drug dilutions and parasite cultures are incubated together.

    • Radiolabeling: [³H]-hypoxanthine is added to the wells for the final 18-24 hours of incubation.

    • Harvesting and Scintillation Counting: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

    • Data Analysis: IC50 values are determined by comparing the radioactivity in drug-treated wells to that in drug-free control wells.

  • Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as an indicator of parasite viability.[6][20]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro activity of this compound against P. falciparum.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p_culture P. falciparum Culture (Continuous Asexual Stage) synchronize Synchronize to Ring Stage p_culture->synchronize plate Add Parasites & Drugs to 96-well Plate synchronize->plate drug_prep Prepare this compound Serial Dilutions drug_prep->plate incubate Incubate (72-96 hours) plate->incubate add_reagent Add Detection Reagent (e.g., SYBR Green I) incubate->add_reagent read Read Plate (Fluorescence) add_reagent->read analyze Calculate % Inhibition read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

This compound's Mechanism of Action

This compound is a prodrug that is converted to its active metabolite, cycloguanil, which targets the folate biosynthesis pathway in the malaria parasite.

mechanism_of_action cluster_parasite Malaria Parasite This compound This compound (Prodrug) liver Human Liver (CYP2C19) This compound->liver Metabolism cycloguanil Cycloguanil (Active Metabolite) liver->cycloguanil dhfr Dihydrofolate Reductase (DHFR) cycloguanil->dhfr Inhibits thf Tetrahydrofolate (THF) dhfr->thf Product dhf Dihydrofolate (DHF) dhf->dhfr Substrate dna_synthesis DNA Synthesis (Purines, Pyrimidines) thf->dna_synthesis Required for inhibition->dna_synthesis Blocks

Caption: Mechanism of action of this compound as a DHFR inhibitor.

References

Structural Analysis of Proguanil and Its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the antimalarial drug proguanil and its analogues. This compound is a prodrug that is metabolized in the body to its active form, cycloguanil, a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). This guide delves into the quantitative efficacy of these compounds, the detailed experimental protocols used for their analysis, and the underlying biochemical pathways they target.

Quantitative Efficacy Data

The in vitro activity of this compound, its active metabolite cycloguanil, and its analogues are crucial for understanding their therapeutic potential and for the development of new, more effective antimalarial agents. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values for this compound and its analogues against various strains of Plasmodium falciparum, the deadliest species of malaria parasite.

CompoundP. falciparum StrainIC50 (nM)Assay DurationReference
This compound3D7 (sensitive)22,00048h[1]
This compound3D7 (sensitive)36096h[1]
This compoundDd2 (resistant)--
This compoundFCR3 (resistant)34,79048h[1]
This compoundFCR3 (resistant)2,89072h[1]
This compoundK1 (resistant)--
CycloguanilWild-type1.30 (geometric mean)-
CycloguanilDrug-resistant77.1 (geometric mean)-
tBuPG (cyclization-blocked)3D7 (sensitive)11,00048h[1]
tBuPG (cyclization-blocked)3D7 (sensitive)21096h[1]

Table 1: In vitro activity of this compound and its analogues against P. falciparum

EnzymeGenotypeParameterValueReference
Human DHFRWild-typeKi43.0 µM
P. falciparum DHFRWild-typeIC501.30 nM (geometric mean)
P. falciparum DHFRS108N mutantKi6-fold higher than wild-type
P. falciparum DHFRA16V mutantKi>200-fold higher than wild-type
P. falciparum DHFRA16V + S108T double mutantKi~800-fold higher than wild-type

Table 2: Binding Affinity of Cycloguanil for Human and P. falciparum DHFR

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is through its active metabolite, cycloguanil, which inhibits the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids. By inhibiting DHFR, cycloguanil disrupts these vital processes, leading to the death of the parasite.

Folate_Biosynthesis_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Series of enzymatic steps Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate NADPH -> NADP+ Tetrahydrofolate->Dihydrofolate Serine -> Glycine dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active) This compound->Cycloguanil Hepatic Metabolism DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibition

Metabolic activation of this compound and inhibition of the folate pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the structural and functional analysis of this compound and its analogues.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay is a gold standard for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Uninfected human erythrocytes

  • Hypoxanthine-free RPMI 1640 medium

  • This compound, cycloguanil, or analogue stock solutions

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Preparation of Drug Plates: Prepare serial dilutions of the test compounds in hypoxanthine-free medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes for background measurement.

  • Parasite Culture Preparation: Dilute a synchronized ring-stage culture of P. falciparum with uninfected erythrocytes and medium to a final parasitemia of 0.5% and a hematocrit of 2%.

  • Inoculation and Incubation: Add the parasite suspension to each well of the drug-dosed plate. Incubate for 24 hours at 37°C in a humidified chamber with the specified gas mixture.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: Terminate the assay by freezing the plates. Thaw the plates to lyse the erythrocytes and harvest the parasite DNA onto a filter mat using a cell harvester.

  • Measurement: Measure the radioactivity of each spot on the filter mat using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

in_vitro_assay_workflow start Start prep_plates Prepare Drug Plates start->prep_plates prep_parasites Prepare Parasite Culture start->prep_parasites inoculate Inoculate Plates prep_plates->inoculate prep_parasites->inoculate incubate1 Initial Incubation (24h) inoculate->incubate1 add_hypoxanthine Add [3H]-Hypoxanthine incubate1->add_hypoxanthine incubate2 Second Incubation (24h) add_hypoxanthine->incubate2 harvest Harvest & Lyse Cells incubate2->harvest measure Measure Radioactivity harvest->measure analyze Data Analysis (IC50) measure->analyze end End analyze->end

Workflow for the [³H]-hypoxanthine incorporation assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of compounds on the enzymatic activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant P. falciparum DHFR-TS (wild-type or mutant)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test compounds (cycloguanil or analogues)

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations. Include a control with no inhibitor.

  • Enzyme Addition: Add the recombinant DHFR-TS to each well to initiate the reaction.

  • Substrate Addition: Start the reaction by adding DHF to all wells.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of enzyme inhibition relative to the no-inhibitor control and determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

X-ray Crystallography of PfDHFR-Inhibitor Complex

X-ray crystallography provides a high-resolution three-dimensional structure of the protein-ligand complex, offering invaluable insights into the binding mode of the inhibitor and the molecular basis of its activity and resistance.

Procedure:

  • Protein Expression and Purification:

    • Express the recombinant P. falciparum DHFR-TS (wild-type or mutant) in E. coli.

    • Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • Crystallization:

    • Concentrate the purified protein to 5-10 mg/mL.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. Screen a wide range of crystallization conditions (precipitants, pH, temperature).

    • For co-crystallization, incubate the protein with a molar excess of the inhibitor (e.g., cycloguanil) and NADPH prior to setting up the crystallization trials.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.

    • Collect X-ray diffraction data from the frozen crystals at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known DHFR structure as a search model.

    • Build and refine the atomic model of the protein-inhibitor complex against the experimental data.

    • Validate the final structure using established crystallographic criteria.

Xray_Workflow start Start expression Protein Expression (E. coli) start->expression purification Protein Purification (Chromatography) expression->purification crystallization Co-crystallization with Inhibitor & NADPH purification->crystallization data_collection X-ray Data Collection (Synchrotron) crystallization->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation end End validation->end

Workflow for X-ray crystallography of a protein-ligand complex.
NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of small molecules in solution and for studying their interactions with target proteins.

Procedure for Small Molecule Characterization:

  • Sample Preparation: Dissolve 5-10 mg of the this compound analogue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • 1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei (e.g., ¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

Procedure for Protein-Ligand Interaction Studies:

  • Protein Preparation: Prepare a uniformly ¹⁵N-labeled sample of PfDHFR-TS.

  • ¹H-¹⁵N HSQC Titration: Acquire a series of ¹H-¹⁵N HSQC spectra of the labeled protein while titrating in the unlabeled this compound analogue.

  • Data Analysis: Monitor the chemical shift perturbations of the protein's amide signals upon ligand binding. Residues in or near the binding site will show significant changes in their chemical shifts, allowing for the mapping of the binding interface.

Conclusion

The structural analysis of this compound and its analogues is a multifaceted endeavor that combines in vitro efficacy testing, detailed biochemical assays, and high-resolution structural biology techniques. This guide has provided a comprehensive overview of the key methodologies and data essential for researchers in the field of antimalarial drug discovery. A thorough understanding of the structure-activity relationships, mechanisms of action, and resistance profiles of these compounds is critical for the rational design of the next generation of antifolate drugs to combat the global threat of malaria.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Proguanil

Author: BenchChem Technical Support Team. Date: December 2025

Proguanil Synthesis

The most common industrial synthesis of this compound involves the reaction of p-chlorophenyl cyanoguanidine (also referred to as p-chlorophenyl dicyandiamide) with isopropylamine.[5][6] This reaction is typically catalyzed by a metal salt, such as copper sulfate pentahydrate, which forms a complex that facilitates the addition of the amine.[5][7]

Key Synthesis Reaction

The primary synthesis route can be summarized as follows:

  • Step 1: Formation of Isopropyldicyandiamide: Isopropylamine reacts with the sodium salt of dicyandiamide to form isopropyldicyandiamide.[8][9]

  • Step 2: Condensation: The resulting isopropyldicyandiamide is condensed with 4-chloroaniline to yield this compound.[8][9]

Alternatively, and more commonly described in detailed protocols, p-chlorophenyl cyanoguanidine is reacted directly with isopropylamine in the presence of a copper sulfate catalyst.[5][6]

Comparative Synthesis Data

The choice of solvent system and purification method significantly impacts the final yield and purity of this compound hydrochloride. The following table summarizes quantitative data from various published protocols.

Starting MaterialSolvent SystemCatalystReaction Time (hours)YieldPurity (by HPLC)Reference
p-chlorophenyl cyanoguanidineEthanol/WaterCopper Sulfate Pentahydrate1617 g (base)80%[5][6]
p-chlorophenyl cyanoguanidineMethanol/WaterCopper Sulfate Pentahydrate37 g (HCl salt)81%[5]
p-chlorophenyl cyanoguanidineTHF/WaterCopper Sulfate Pentahydrate375-90% (HCl salt)98-99.9%[5]
3-(4-chlorophenyl)−1-cyanoguanidineEthanol/WaterCopper Sulfate2063% (base)Not specified[7]

This compound Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A p-chlorophenyl cyanoguanidine E Heat to Reflux (2-10 hours) A->E B Isopropylamine (molar excess) B->E C Solvent (e.g., THF/Water) C->E D Copper Sulfate Pentahydrate D->E F Monitor by TLC for starting material absence E->F G Add Aqueous HCl F->G Reaction Complete H Add Chelating Agent (EDTA) or Sodium Sulfide G->H I Filter to remove Copper Complex/Sulfide H->I J Cool Filtrate (10-15°C) I->J K Add Aqueous Ammonia or NaOH to precipitate J->K L Filter Precipitate K->L M Dry Product at 90-95°C L->M N Crude this compound (Base or HCl salt) M->N

Caption: Workflow for the synthesis of this compound.

Experimental Protocols: Synthesis

Protocol 1: High-Yield Synthesis of this compound Hydrochloride using THF/Water[5]

This protocol provides high yield and purity by utilizing a tetrahydrofuran (THF) and water solvent system.

Materials:

  • p-chlorophenyl cyanoguanidine (1.02 mole, 200 g)

  • Tetrahydrofuran (THF) (1200 ml)

  • Water (1000 ml)

  • Copper sulfate pentahydrate (0.68 mole, 170 g)

  • Isopropylamine (4.14 mole, 360 ml)

  • Concentrated Hydrochloric Acid (HCl)

  • Disodium EDTA salt

  • Aqueous Ammonia (25%)

Procedure:

  • In a suitable reaction vessel, stir p-chlorophenyl cyanoguanidine in 1200 ml of THF and 1000 ml of water at 25-35°C.

  • To the stirred solution, add copper sulfate pentahydrate and isopropylamine.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction for the absence of p-chlorophenyl cyanoguanidine using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add 800 ml of water to the mixture and distill off the THF at 70-75°C.

  • Cool the remaining reaction mass to 15-20°C.

  • Prepare an aqueous HCl solution (500 ml conc. HCl in 800 ml water) and add it to the cooled reaction mixture. Stir for 30 minutes.

  • Prepare a cooled ammoniacal EDTA solution (352 g disodium EDTA salt in 800 ml water and 360 ml aqueous ammonia). Add this solution dropwise to the reaction mixture while maintaining the temperature at 15-20°C.

  • Stir the reaction mass at the same temperature for 30 minutes.

  • Filter the separated solid product and wash it with cold water.

  • Dry the product at 90-95°C to obtain this compound hydrochloride.

    • Expected Yield: 75-90%

    • Expected Purity: >98% (by HPLC)

This compound Purification

Crude this compound, either as the free base or hydrochloride salt, often requires purification to meet pharmaceutical standards (>99% purity).[5] The most common method is recrystallization, which involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling or by adding an anti-solvent.[5]

Purification Data
Starting MaterialPurification MethodSolventsFinal Purity (by HPLC)Reference
Crude this compound HClRecrystallization (Anti-solvent)Solvent/Anti-solvent pair>99%[5][10]
Crude this compound HClRecrystallization (Cooling)Water, then Organic Solvent/Anti-solvent>99.9%[5][10]
Crude this compound BaseRecrystallizationTolueneNot specified[7]

This compound Purification Workflow

G cluster_0 Dissolution cluster_1 Clarification & Crystallization cluster_2 Isolation A Crude this compound HCl B Add Solvent (e.g., Water) A->B C Heat to Dissolve (85-95°C) B->C D Hot Filtration (e.g., over hyflo bed) C->D E Cool Filtrate to Crystallize (10-15°C) D->E F OR Add Anti-Solvent to Stirred Filtrate D->F G Stir for 1 hour E->G F->G H Filter Crystals G->H I Wash Crystals H->I J Dry Crystals I->J K Pure this compound HCl (>99.9% Purity) J->K

Caption: Workflow for the purification of this compound HCl.

Experimental Protocols: Purification

Protocol 2: High-Purity Recrystallization of this compound Hydrochloride[5][10]

This protocol describes a two-step recrystallization process to achieve very high purity.

Materials:

  • Crude this compound hydrochloride

  • HPLC-grade Water

  • Suitable organic solvent and anti-solvent pair

Procedure:

  • Dissolve the crude this compound hydrochloride in water at 85-95°C.

  • Perform a hot filtration of the solution through a filter aid (e.g., hyflo bed) to remove any insoluble impurities.

  • Cool the clear filtrate to 10-15°C and stir for 1 hour to induce crystallization.

  • Filter the crystallized product.

  • For further purification, dissolve the crystallized product in a suitable organic solvent.

  • Induce re-precipitation by adding a suitable anti-solvent to the stirred solution.

  • Filter the pure product, wash with a small amount of the anti-solvent, and dry under vacuum.

    • Expected Purity: >99.9% (by HPLC)

Quality Control

The purity of this compound hydrochloride and the presence of any related substances or impurities are typically determined using High-Performance Liquid Chromatography (HPLC).[11][12][13][14] A common method involves a C18 reversed-phase column with a mobile phase consisting of a buffer (such as hexane-1-sulfonic acid sodium salt in acidified water) and an organic modifier like methanol.[12][13] Detection is typically performed using a UV detector at wavelengths of 235 nm or 254 nm.[12][13]

References

Application Notes and Protocols for In Vitro Efficacy Testing of Proguanil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil is an antimalarial drug that has been used for both prophylaxis and treatment of malaria, primarily caused by Plasmodium falciparum. It is a prodrug that is metabolized in the liver to its active form, cycloguanil.[1] This document provides detailed application notes and protocols for the in vitro testing of this compound's efficacy against P. falciparum, catering to the needs of researchers, scientists, and professionals involved in drug development.

Mechanism of Action: this compound's primary mechanism of action is through its active metabolite, cycloguanil, which is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is critical for the synthesis of folic acid, a precursor required for DNA synthesis and cellular replication.[1] By inhibiting DHFR, cycloguanil disrupts these essential processes, leading to the parasite's death.[1] this compound itself also possesses some intrinsic, slower-acting antimalarial properties and notably acts synergistically with atovaquone by enhancing atovaquone's ability to collapse the mitochondrial membrane potential.[3][4]

Data Presentation: Quantitative Efficacy of this compound and Cycloguanil

The in vitro efficacy of this compound and its active metabolite, cycloguanil, is typically determined by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. These values can vary depending on the P. falciparum strain, the duration of the assay, and the specific laboratory conditions.[2]

DrugP. falciparum Strain(s)IC50 RangeAssay Duration
This compound Various2 - 71 µM42 - 72 hours
3D722.0 µM48 hours
3D7360 nM96 hours
FCR334.79 µM48 hours
FCR32.89 µM72 hours
Thai isolates36.5 µM (mean)Not Specified
Cycloguanil African isolates (susceptible)11.1 nMNot Specified
African isolates (resistant)2,030 nMNot Specified
Various0.5 - 2.5 nMNot Specified
K1 (resistant)40 nMNot Specified

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action

Proguanil_Mechanism cluster_synergy Synergistic Action This compound This compound Host_Liver Host Liver (Metabolism) This compound->Host_Liver Metabolized to Mitochondrial_Collapse Mitochondrial Membrane Potential Collapse This compound->Mitochondrial_Collapse Enhances Cycloguanil Cycloguanil (Active Metabolite) Host_Liver->Cycloguanil Parasite_DHFR Plasmodium DHFR Cycloguanil->Parasite_DHFR Inhibits Folate_Synthesis Folate Synthesis Parasite_DHFR->Folate_Synthesis Essential for DNA_Replication DNA Replication & Cell Multiplication Folate_Synthesis->DNA_Replication Required for Parasite_Death Parasite Death DNA_Replication->Parasite_Death Inhibition leads to Atovaquone Atovaquone Atovaquone->Mitochondrial_Collapse Induces Mitochondrial_Collapse->Parasite_Death Contributes to

Caption: this compound's conversion to cycloguanil and its synergistic action with atovaquone.

General Workflow for In Vitro Antimalarial Drug Susceptibility Testing

Drug_Susceptibility_Workflow start Start parasite_culture 1. Prepare Synchronized Ring-Stage Parasite Culture start->parasite_culture incubation 3. Add Parasite Culture to Drug Plate and Incubate parasite_culture->incubation drug_plate 2. Prepare 96-well Plate with Serial Dilutions of this compound drug_plate->incubation measurement 4. Measure Parasite Growth incubation->measurement sybr SYBR Green I Assay measurement->sybr hrp2 HRP2 ELISA measurement->hrp2 pldh pLDH Assay measurement->pldh radio [³H]-hypoxanthine Uptake measurement->radio analysis 5. Data Analysis: Calculate IC50 Values sybr->analysis hrp2->analysis pldh->analysis radio->analysis end End analysis->end

Caption: A generalized workflow for assessing the in vitro efficacy of antimalarial drugs.

Experimental Protocols

Herein are detailed protocols for commonly used in vitro assays to determine this compound's efficacy.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the parasite DNA using the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom microtiter plates

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

  • Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells as negative controls and wells with uninfected red blood cells as a background control.

  • Parasite Addition: Add the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add an equal volume of lysis buffer containing SYBR Green I to each well.[5] Mix gently and incubate in the dark at room temperature for 1-2 hours.[6]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Histidine-Rich Protein 2 (HRP2)-Based ELISA

This assay quantifies parasite growth by measuring the amount of HRP2, a protein secreted by P. falciparum.[7]

Materials:

  • P. falciparum culture

  • Complete parasite culture medium

  • This compound stock solution

  • 96-well culture plates

  • HRP2 ELISA kit (or individual components: capture antibody, detection antibody, substrate, and stop solution)

  • Plate washer and ELISA reader

Protocol:

  • Drug Plate and Parasite Incubation: Prepare the drug dilutions and add the parasite culture as described in the SYBR Green I assay (steps 1-3). The incubation period is typically 72 hours.[8]

  • Sample Lysis: After incubation, lyse the red blood cells by freeze-thawing the plate.[7]

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the capture antibody and incubate.

    • Wash the plate and block non-specific binding sites.

    • Add the lysate from the culture plate to the ELISA plate and incubate.

    • Wash the plate and add the enzyme-conjugated detection antibody. Incubate.

    • Wash the plate and add the substrate. Allow the color to develop.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the optical density (OD) at the appropriate wavelength using an ELISA reader.

  • Data Analysis: Calculate the percentage of growth inhibition based on the reduction in HRP2 levels and determine the IC50 value.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.[9]

Materials:

  • P. falciparum culture

  • Complete parasite culture medium

  • This compound stock solution

  • 96-well culture plates

  • Lysis buffer

  • pLDH assay reagents (e.g., Malstat reagent, NBT/PES)

  • Microplate reader

Protocol:

  • Drug Plate and Parasite Incubation: Follow steps 1-3 of the SYBR Green I assay protocol.

  • Sample Lysis: Lyse the cells by freeze-thawing to release the pLDH enzyme.[9]

  • Enzymatic Reaction: Transfer the lysate to a new plate. Add the pLDH assay reagents to each well. This typically includes a substrate (lactate) and a chromogen that changes color upon reduction by NADH, which is produced by the pLDH-catalyzed reaction.[9]

  • Absorbance Measurement: Incubate the plate at room temperature for 30-60 minutes and then read the optical density at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 values based on the reduction in pLDH activity in the presence of this compound.

[³H]-Hypoxanthine Incorporation Assay

This radioisotopic assay is considered a gold standard and measures the incorporation of [³H]-hypoxanthine, a nucleic acid precursor, into the parasite's DNA.[10]

Materials:

  • P. falciparum culture

  • Complete parasite culture medium (hypoxanthine-free for the assay)

  • This compound stock solution

  • 96-well culture plates

  • [³H]-hypoxanthine

  • Cell harvester

  • Scintillation fluid and counter

Protocol:

  • Drug Plate and Parasite Incubation: Prepare the drug plate and add the parasite culture as previously described. Incubate for 24 hours.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.[10]

  • Cell Harvesting: Harvest the contents of each well onto a filter mat using a cell harvester.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]-hypoxanthine incorporation and calculate the IC50 value.

References

Application Notes and Protocols for Studying Proguanil Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to study the pharmacodynamics of the antimalarial drug Proguanil. This document is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound and its combinations.

Introduction to this compound Pharmacodynamics

This compound is a prodrug that is metabolized in the liver to its active form, cycloguanil.[1] Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of folic acid, a precursor required for DNA synthesis and cell multiplication.[2] By blocking DHFR, cycloguanil effectively halts parasite replication.[2]

Interestingly, this compound itself possesses intrinsic antimalarial properties independent of its conversion to cycloguanil.[2][3] It acts synergistically with atovaquone, enhancing its ability to collapse the mitochondrial membrane potential of the parasite.[4][5] This dual mechanism of action contributes to the overall efficacy of this compound, particularly in combination therapies like Malarone® (atovaquone/proguanil).[4][6]

Animal Models for this compound Pharmacodynamic Studies

A variety of animal models are employed to investigate the in vivo efficacy of this compound. The choice of model often depends on the specific research question, the Plasmodium species of interest, and available resources.

  • Rodent Models (Mice): Mice are the most widely used animal models in malaria research due to their cost-effectiveness, ease of handling, and the availability of well-characterized Plasmodium species that infect them, such as Plasmodium berghei.[1] These models are particularly useful for initial efficacy screening and dose-ranging studies.

  • Non-Human Primate Models (Aotus monkeys): Aotus monkeys are susceptible to infection with human Plasmodium species, including P. falciparum and P. vivax.[7][8] This makes them a valuable model for preclinical evaluation of drug efficacy against human malaria parasites, providing data that is more directly translatable to the clinical setting.[9][10]

  • Avian Models (Snowy Owls, Common Buzzards): Avian malaria models, using species like Plasmodium relictum, have been historically important and continue to be used for studying the efficacy of antimalarial compounds.[5][11] Recent studies have demonstrated the use of atovaquone/proguanil in treating avian malaria in species like snowy owls.[5][12]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound and its combination with atovaquone.

Table 1: In Vitro Efficacy of this compound and Metabolites against Plasmodium falciparum

CompoundIC50 RangeNotesReference(s)
This compound2.4 - 19 µMWeak intrinsic activity.[13]
Cycloguanil0.5 - 2.5 nMActive metabolite, potent DHFR inhibitor.[13]
Atovaquone0.7 - 6 nMSynergistic with this compound.[13]

Table 2: In Vivo Efficacy of Atovaquone/Proguanil in Animal Models

Animal ModelPlasmodium SpeciesDrug/DosageKey FindingsReference(s)
MiceP. bergheiDose-response studies conducted.Effective in suppressing parasitemia.[1]
Aotus monkeysP. falciparumAtovaquone/Proguanil combinations tested.Curative at specific dosages.[7]
Snowy OwlP. relictum10/4 mg/kg/day atovaquone/proguanil for 3 days, repeated after a week.Effective in clearing parasitemia with no relapses.[5][12]
Common Buzzard NestlingsNot specifiedSingle dose of ~11 mg/kg atovaquone/proguanil.Well-tolerated with no adverse effects on growth or blood chemistry.[14]

Experimental Protocols

Rodent Model: Plasmodium berghei Infection in Mice

This protocol describes a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound.

Materials:

  • Female Swiss Webster mice (25-30 g)

  • Plasmodium berghei ANKA strain (chloroquine-resistant or sensitive)

  • This compound hydrochloride

  • Vehicle solution (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Oral gavage needles

  • Microscope slides and Giemsa stain

Procedure:

  • Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^5 P. berghei-parasitized red blood cells.

  • Drug Preparation: Prepare a stock solution of this compound hydrochloride in the appropriate vehicle. Perform serial dilutions to achieve the desired concentrations for different dose groups.

  • Grouping: Randomly assign mice into treatment and control groups (n=5 per group).

  • Drug Administration: Two hours post-infection, administer the prepared drug solutions or vehicle control to the respective groups via oral gavage. Repeat the administration daily for four consecutive days.

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail vein of each mouse.

  • Staining and Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Efficacy Calculation: Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.

Non-Human Primate Model: Plasmodium falciparum Infection in Aotus Monkeys

This protocol outlines a curative efficacy test in Aotus monkeys.

Materials:

  • Naïve Aotus monkeys (0.7 - 1.3 kg)

  • Plasmodium falciparum (e.g., FVO strain)

  • Atovaquone/Proguanil combination

  • Syringes for oral administration

  • Microscope slides and Giemsa stain

Procedure:

  • Infection: Inoculate monkeys intravenously with 1 x 10^6 P. falciparum-parasitized red blood cells.

  • Parasitemia Monitoring: Monitor the development of parasitemia daily by examining Giemsa-stained thick blood smears.

  • Treatment Initiation: Once a stable, rising parasitemia is established (typically 3-4 days post-patency), initiate treatment.

  • Drug Administration: Administer the atovaquone/proguanil combination orally. The drug can be suspended in a palatable vehicle like orange juice and delivered slowly from a syringe.[7]

  • Post-Treatment Monitoring: Examine thick blood smears daily to monitor parasite clearance. Once parasites are no longer detectable, continue monitoring twice weekly for at least 60 days to check for recrudescence.[7]

Avian Model: Treatment of Natural Plasmodium relictum Infection

This protocol is based on a study in snowy owls.[5][12]

Materials:

  • Atovaquone/Proguanil tablets

  • Food for administration (e.g., fish for penguins)

Procedure:

  • Diagnosis: Confirm Plasmodium infection through microscopic examination of blood smears or molecular methods.

  • Dosage: Administer atovaquone/proguanil at a dose of 10/4 mg/kg body weight.

  • Administration: The drug can be concealed in food for oral administration.

  • Treatment Regimen: Administer the dose once daily for three consecutive days. Repeat the three-day treatment course after a one-week interval.

  • Post-Treatment Monitoring: Monitor for the clearance of parasites from the blood via microscopy at regular intervals (e.g., 7, 30, and 60 days post-treatment). Observe the birds for any adverse effects.

Visualizations

Signaling Pathway of this compound and Atovaquone

Proguanil_Pathway cluster_host Host (Liver) cluster_parasite Malaria Parasite cluster_folate Folate Synthesis cluster_mitochondria Mitochondrion This compound This compound Cycloguanil Cycloguanil This compound->Cycloguanil Metabolism (CYP2C19) DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism DNA_Synthesis DNA Synthesis Folate_Metabolism->DNA_Synthesis ETC Electron Transport Chain (cytochrome bc1) Mito_Potential Mitochondrial Membrane Potential ETC->Mito_Potential Maintains Atovaquone Atovaquone Atovaquone->ETC Inhibits Proguanil_intrinsic This compound (intrinsic action) Proguanil_intrinsic->Atovaquone Synergizes with

Caption: Mechanism of action of this compound and its synergy with Atovaquone.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start: Select Animal Model (e.g., Mice) infection Infect Animals with Plasmodium sp. (e.g., P. berghei) start->infection grouping Randomly Assign to Treatment & Control Groups infection->grouping treatment Administer this compound/ Combination or Vehicle grouping->treatment monitoring Monitor Parasitemia (e.g., Daily Blood Smears) treatment->monitoring data_collection Collect Data: Parasite Count, Survival monitoring->data_collection analysis Analyze Data: Calculate % Suppression, Compare Groups data_collection->analysis end End: Determine Pharmacodynamic Efficacy analysis->end

Caption: General workflow for in vivo pharmacodynamic studies of this compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Proguanil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil is a prophylactic antimalarial drug that functions as a prodrug, metabolizing into the active form, cycloguanil.[1][2] Cycloguanil inhibits the dihydrofolate reductase enzyme in plasmodia, which is crucial for the synthesis of purines and pyrimidines necessary for DNA synthesis and cell multiplication.[3] Accurate quantification of this compound in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides a detailed application note and protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride[4]
Molecular FormulaC11H16ClN5.HCl[4]
Molecular Weight290.19 g/mol [5]
SolubilitySparingly soluble in water[4]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ortho-Phosphoric Acid (OPA), analytical grade[3]

  • Ammonium acetate, analytical grade[1]

  • Perchloric acid, analytical grade[1]

  • Hexane-1-sulphonic acid, sodium salt

  • Glacial acetic acid

  • Milli-Q water or equivalent HPLC grade water

  • 0.45 µm membrane filters[3]

Equipment
  • HPLC system with a UV-Vis or PDA detector (e.g., Shimadzu LC 2010, WATERS HPLC 2695 SYSTEM)[3]

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.[6][7]

  • Add approximately 70 mL of the mobile phase (or a suitable diluent like a water/acetonitrile mixture) and sonicate for 15 minutes to dissolve the standard completely.[3]

  • Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 15-150 ppm).

Sample Preparation

For Tablet Dosage Forms:

  • Weigh and finely powder 20 tablets to ensure homogeneity.[3]

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound Hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-30 minutes to facilitate complete dissolution of the drug.[3]

  • After sonication, allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the resulting solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]

For Plasma Samples (Example Protocol):

  • To 1 mL of plasma in a centrifuge tube, add a protein precipitation agent like perchloric acid.[1] This step is crucial as this compound is highly bound to plasma proteins.[1]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can then be subjected to either liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup and concentration.[8]

  • Evaporate the organic solvent from the extraction step and reconstitute the residue in a known volume of mobile phase (e.g., 100 µL of methanol).[1]

  • Inject a specific volume (e.g., 50 µL) onto the HPLC column.[1]

HPLC Method Parameters

The following table summarizes various reported HPLC conditions for this compound quantification, providing a basis for method development and selection.

ParameterMethod 1Method 2Method 3Method 4
Column Kromasil C18 (150 x 4.6 mm, 5 µm)[7]Hypersil ODS (C18) (250 x 4.6 mm, 5µm)[1]Kromasil C18 (150 mm x 4.6 mm, 5 µm)[3]Develosil ODS HG-5 RP C18 (15cm x 4.6mm)[6]
Mobile Phase Buffer:Methanol (45:55 v/v) (Buffer: 4.0 g Hexane-1-sulphonic acid, sodium salt in 790 mL water + 10 mL glacial acetic acid)Methanol:Acetonitrile:0.5% Ammonium Acetate (40:5:55) with 75 mM/L perchloric acid[1]0.1% Ortho Phosphoric Acid (OPA):Acetonitrile (50:50 v/v)[3]Methanol:Acetonitrile (85:15 v/v)[6]
Flow Rate 1.2 mL/min1.2 mL/min[1]1.0 mL/min[3]1.0 mL/min[6]
Detection Wavelength 254 nm254 nm[1]287 nm[3]258 nm[6]
Injection Volume 20 µL50 µL[1]10 µL[3]Not Specified
Column Temperature 30°CAmbient[1]Ambient[3]Ambient[6]
Run Time 30 min~12 min[1]5 min[3]Not Specified

Experimental and Data Analysis Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Tablet or Plasma) Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Concentration Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.

Method Validation Parameters

G Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Summary of Validation Data

The following table presents a summary of validation data from various studies for the quantification of this compound.

ParameterResult RangeReference
Linearity Range 25 to 150 µg/mL[3]
15 to 150 ppm
10-70 µg/mL[9]
Accuracy (% Recovery) 98.86% to 99.97%[3]
92% to 97%[1]
99.74% to 101.12%[10]
Precision (% RSD) Intra-day and inter-day coefficients of variation not greater than 9%[1]
RSD for tablet dosage form was 0.37%
Intra- and inter-batch precision (% RSD) ranged from 0.593 to 1.001[10]
Limit of Detection (LOD) 0.1 µg/mL[6]
Limit of Quantification (LOQ) 0.3 µg/mL[6]
2.65 µg/mL[3]
Robustness Method found to be unaffected by small changes in flow rate and column make.

Conclusion

The RP-HPLC methods described provide a robust and reliable approach for the quantification of this compound in both pharmaceutical dosage forms and biological fluids. The use of a C18 column with a mobile phase consisting of a buffered acetonitrile or methanol mixture allows for effective separation and quantification. Proper method validation is critical to ensure accurate and precise results for quality control and research applications. The provided protocols and data serve as a comprehensive guide for analysts in the field.

References

Application Notes and Protocols for Developing Proguanil Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of drug delivery systems for the antimalarial drug Proguanil. The focus is on nanoparticulate systems, which offer promising avenues for enhancing the drug's therapeutic efficacy.

Introduction

This compound is a prodrug that is converted in the body to its active metabolite, cycloguanil. Cycloguanil is a potent inhibitor of dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] By inhibiting DHFR, cycloguanil disrupts the folate synthesis pathway, which is essential for the parasite's DNA synthesis and survival.[2][3] However, challenges such as the emergence of drug resistance necessitate the development of advanced drug delivery systems to improve bioavailability, provide sustained release, and potentially enhance targeting of the parasites.[4] Nanoparticle-based systems, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes, are promising strategies to overcome these limitations.

Data Presentation: Physicochemical Characteristics of this compound-Loaded Nanoparticles

The following tables summarize quantitative data from representative studies on Atovaquone-Proguanil co-loaded nanoparticles. This data can serve as a benchmark for the formulation of this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of Atovaquone-Proguanil-Loaded PLGA-Eudragit L100 Nanoparticles

Formulation CodePolymer Composition (PLGA:Eudragit L100)PVA Concentration (%)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
F11:00.5210.5-28.178
F21:01.0195.2-30.582
F31:01.5180.1-32.885
F41:10.5192.4-31.781
F51:11.0176.3-33.586
F61:11.5165.8-35.289
F70:10.5225.3-25.475
F80:11.0212.8-27.978

Data adapted from a representative study on Atovaquone-Proguanil loaded nanoparticles.[4]

Table 2: In Vitro Drug Release Profile of Optimized Formulation (F5)

Time (hours)Cumulative Drug Release (%)
112.5
223.1
440.2
865.7
1282.3
2492.5

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

This protocol describes a common method for encapsulating this compound within a biodegradable polymer matrix.[5][6]

Materials:

  • This compound Hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Polyvinyl alcohol (PVA) (as a stabilizer)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound Hydrochloride (e.g., 10 mg) in a suitable volume of dichloromethane (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% w/v PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed using a magnetic stirrer. Further reduce the droplet size by homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process under reduced pressure.

  • Nanoparticle Collection: Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm for 20 minutes) to separate the nanoparticles from the aqueous phase.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step at least twice to remove unencapsulated drug and excess stabilizer.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Resuspend a small amount of the nanoparticle pellet in deionized water.

    • Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.

    • Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using DLS.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Drug Loading and Encapsulation Efficiency:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.[7][8][9][10][11]

  • Procedure:

    • Quantification of Total Drug: Accurately weigh a specific amount of lyophilized nanoparticles and dissolve it in a suitable organic solvent (e.g., dichloromethane) to break the nanoparticles and release the encapsulated drug. Evaporate the solvent and dissolve the residue in the mobile phase for HPLC analysis.

    • Quantification of Unencapsulated Drug: After the initial centrifugation to collect the nanoparticles (Protocol 1, Step 5), collect the supernatant which contains the unencapsulated ("free") this compound.

    • Analysis: Measure the concentration of this compound in both samples using a validated HPLC method. A typical HPLC method for this compound might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a specific pH, with UV detection at approximately 254 nm.[8]

    • Calculations:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to assess the release profile of this compound from the nanoparticles.[12][13][14][15]

Materials:

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Magnetic stirrer with a heating plate

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Accurately weigh a specific amount of this compound-loaded nanoparticles and disperse them in a known volume of PBS (e.g., 1 mL).

  • Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Place the dialysis bag in a beaker containing a larger volume of PBS (e.g., 100 mL), which serves as the release medium.

  • Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Stability Testing of this compound Nanoformulation

This protocol outlines a stability study to assess the shelf-life of the nanoformulation under different storage conditions, following ICH guidelines.[16][17][18][19][20]

Procedure:

  • Divide the lyophilized this compound-loaded nanoparticles into three batches and store them at the following conditions:

    • Refrigerated: 4°C ± 2°C

    • Room Temperature: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)

    • Accelerated: 40°C ± 2°C / 75% ± 5% RH

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for any changes in color or texture.

    • Particle Size and Zeta Potential: As described in Protocol 2.

    • Drug Content: Determine the amount of this compound remaining in the nanoparticles.

  • Compare the results to the initial (time 0) data to evaluate the stability of the nanoformulation.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using Graphviz (DOT language) to visualize the mechanism of action of this compound and the experimental workflow for nanoparticle development.

Proguanil_Mechanism_of_Action This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Metabolism DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF DHFR DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death Inhibition leads to

This compound's Mechanism of Action

Nanoparticle_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Materials This compound & PLGA Solvent Organic Solvent Materials->Solvent Emulsification Emulsification (Homogenization/Sonication) Solvent->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Collection Nanoparticle Collection (Centrifugation) Evaporation->Collection Size_Zeta Particle Size & Zeta Potential (DLS) Collection->Size_Zeta Drug_Loading Drug Loading & Encapsulation (HPLC) Collection->Drug_Loading Release In Vitro Drug Release (Dialysis) Collection->Release Stability Stability Testing Collection->Stability

References

Proguanil in Combination Therapy for Resistant Malaria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proguanil-based combination therapies for the treatment and prophylaxis of drug-resistant malaria. The information is intended to guide research and development efforts by summarizing key efficacy data, outlining detailed experimental protocols, and illustrating the underlying mechanisms of action and resistance.

Introduction

The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the development and strategic deployment of effective combination therapies. This compound, a biguanide antimalarial, serves as a crucial partner drug in several combinations, most notably with atovaquone. This combination, known as atovaquone-proguanil (A/P), is a first-line therapy for the treatment of uncomplicated malaria and for prophylaxis in travelers.[1][2] this compound's efficacy is amplified in combination, primarily through a synergistic interaction with its partner drug and the action of its active metabolite, cycloguanil.

Mechanism of Action

This compound is a prodrug that is metabolized in the liver to its active form, cycloguanil.[3] The combination of atovaquone and this compound presents a dual and synergistic attack on the malaria parasite.[4]

  • This compound's Synergistic Action with Atovaquone : this compound, in its unmetabolized form, enhances the activity of atovaquone.[5][6] Atovaquone selectively inhibits the parasite's mitochondrial cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential.[7] this compound lowers the effective concentration of atovaquone required to induce this collapse, acting as a mitochondrial sensitizer.[5][6][7] This synergistic action is crucial for the combination's efficacy, even in regions with resistance to this compound alone.[5][6]

  • Cycloguanil's Inhibition of Dihydrofolate Reductase (DHFR) : The metabolite cycloguanil inhibits the parasitic enzyme dihydrofolate reductase (DHFR).[3][7] This enzyme is essential for the synthesis of folate, a precursor required for DNA replication and cell division. By blocking this pathway, cycloguanil halts parasite proliferation.[3]

Another notable, though now withdrawn, combination was chlorthis compound-dapsone. This combination also targeted the folate biosynthesis pathway, with chlorthis compound's active metabolite, chlorcycloguanil, inhibiting DHFR and dapsone inhibiting an earlier enzyme in the pathway.[8]

Data Presentation

Clinical Efficacy of Atovaquone-Proguanil

The atovaquone-proguanil combination has demonstrated high cure rates in clinical trials for the treatment of uncomplicated P. falciparum malaria, including multi-drug resistant strains.

Efficacy ParameterValueSpeciesRegionReference
Cure Rate87-100%P. falciparumGeneral[4]
Cure Rate94-100%P. falciparumSouth East Asia & Africa[4]
Cure Rate97.8%Multi-drug resistant P. falciparumThailand[4][9]
Cure Rate>95%P. vivaxSouth East Asia[4]
Prophylactic Success Rate98-100%-General[4]
Parasite Clearance Time (Mean)41.9 hoursP. falciparumThailand[9]
Fever Clearance Time (Mean)37.1 hoursP. falciparumThailand[9]
Parasite Clearance Time (Mean)64.9 hoursP. falciparumKenya (children)[10]
Fever Clearance Time (Mean)50 hoursP. falciparumThailand (children)[11]
In Vitro Susceptibility of P. falciparum to Atovaquone and this compound

In vitro assays are critical for monitoring drug susceptibility and detecting the emergence of resistance. The following table summarizes the 50% inhibitory concentrations (IC50) from a study on Thai isolates.

DrugMean IC50 (nM)IC50 Range (nM)Reference
Atovaquone3.40.83–6.81[12]
This compound36,500 (36.5 µM)21,200–49,600 (21.2–49.6 µM)[12]

Note: this compound exhibits slow-action in vitro activity, with significantly lower IC50 values observed after longer incubation periods (72-96 hours).[13]

Pharmacokinetic Parameters of Atovaquone-Proguanil Components

Understanding the pharmacokinetic properties of the combination is essential for optimizing dosing regimens. The following data is from studies in adult patients and children.

DrugParameterValuePopulationReference
AtovaquoneTmax (median)6 hoursChildren[11]
Cmax (mean)5.1 µg/mLChildren[11]
AUC (mean)161.8 µg/mL.hChildren[11]
t1/2 (mean)31.8 hoursChildren[11]
t1/22-3 daysAdults[14]
This compoundTmax (median)6 hoursChildren[11]
Cmax (mean)306 ng/mLChildren[11]
AUC (mean)4646 ng/mL.hChildren[11]
t1/2 (mean)14.9 hoursChildren[11]
t1/212-15 hoursAdults[14]
CycloguanilTmax (median)6 hoursChildren[11]
Cmax (mean)44.3 ng/mLChildren[11]
AUC (mean)787 ng/mL.hChildren[11]
t1/2 (mean)14.6 hoursChildren[11]
t1/212-15 hoursAdults[14]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Experimental Protocols

In Vitro Drug Susceptibility Assay (Radioisotopic Method)

This protocol is for determining the in vitro susceptibility of P. falciparum isolates to antimalarial drugs.

Materials:

  • P. falciparum isolates

  • RPMI 1640 medium supplemented with 10% human serum

  • [3H]-hypoxanthine

  • Antimalarial drugs (e.g., atovaquone, this compound)

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the antimalarial drugs in RPMI 1640 medium.

  • Add 25 µL of each drug dilution to the wells of a 96-well plate. Include drug-free control wells.

  • Synchronize parasite cultures to the ring stage.

  • Prepare a parasite suspension with 1% parasitemia and 2.5% hematocrit in RPMI 1640 medium.

  • Add 200 µL of the parasite suspension to each well.

  • Incubate the plates in a modular incubation chamber with the gas mixture at 37°C for 24-42 hours.

  • Add 25 µL of [3H]-hypoxanthine (0.5 µCi/well) to each well.

  • Continue incubation for another 24 hours.

  • Harvest the contents of the wells onto glass fiber filters using a cell harvester.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of [3H]-hypoxanthine uptake against the drug concentration.

Molecular Analysis of Resistance Markers

4.2.1. Cytochrome b (cytb) Gene Mutation Analysis (Atovaquone Resistance)

Point mutations in the cytb gene, particularly at codon 268, are associated with atovaquone resistance.[1][15]

Procedure (PCR-RFLP):

  • DNA Extraction: Extract genomic DNA from P. falciparum isolates.

  • PCR Amplification: Amplify the region of the cytb gene containing codon 268 using specific primers.

  • Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that specifically recognizes the wild-type or mutant sequence at codon 268.

  • Gel Electrophoresis: Separate the digested fragments by agarose gel electrophoresis. The resulting banding pattern will indicate the presence or absence of the mutation.

  • Sequencing (for confirmation): DNA sequencing of the PCR product can be performed to confirm the specific mutation.[16]

4.2.2. Dihydrofolate Reductase (dhfr) Gene Mutation Analysis (Cycloguanil Resistance)

Mutations in the dhfr gene are associated with resistance to cycloguanil.[17]

Procedure (Nested PCR and Sequencing):

  • DNA Extraction: Extract genomic DNA from P. falciparum isolates.

  • Nested PCR: Perform a nested PCR to amplify the dhfr gene. This two-step amplification increases the specificity and yield of the target DNA.

  • Direct Sequencing: Purify the final PCR product and perform direct DNA sequencing to identify mutations at key codons (e.g., 16, 51, 59, 108, 164).[17][18]

Visualizations

Atovaquone_Proguanil_MoA cluster_host Human Host (Liver) cluster_parasite Plasmodium falciparum cluster_mitochondrion Mitochondrion cluster_folate Folate Synthesis Pathway This compound This compound Cycloguanil Cycloguanil This compound->Cycloguanil Metabolism (CYP2C19) Proguanil_unmetabolized This compound (unmetabolized) Cycloguanil_action Cycloguanil ETC Electron Transport Chain (ETC) (Cytochrome bc1 complex) Membrane_Potential Mitochondrial Membrane Potential ETC->Membrane_Potential Maintains Atovaquone Atovaquone Atovaquone->ETC Inhibits Proguanil_unmetabolized->ETC Sensitizes to Atovaquone DHFR Dihydrofolate Reductase (DHFR) DNA_Synthesis DNA Synthesis & Replication DHFR->DNA_Synthesis Required for Cycloguanil_action->DHFR Inhibits

Caption: Mechanism of action of Atovaquone-Proguanil.

Resistance_Mechanisms cluster_atovaquone Atovaquone Resistance cluster_cycloguanil Cycloguanil Resistance AP_Therapy Atovaquone-Proguanil Therapy CytB_Mutation Mutation in cytb gene (e.g., Y268S/C/N) AP_Therapy->CytB_Mutation Selects for DHFR_Mutation Mutations in dhfr gene (e.g., S108N, N51I, C59R) AP_Therapy->DHFR_Mutation Selects for Atovaquone_Target Cytochrome bc1 complex Atovaquone_Target->CytB_Mutation Altered by Cycloguanil_Target Dihydrofolate Reductase (DHFR) Cycloguanil_Target->DHFR_Mutation Altered by Experimental_Workflow cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Analysis start P. falciparum Isolate culture In vitro Culture start->culture dna_extraction DNA Extraction start->dna_extraction drug_assay In vitro Drug Susceptibility Assay ([3H]-hypoxanthine uptake) culture->drug_assay pcr_cytb PCR (cytb gene) dna_extraction->pcr_cytb pcr_dhfr Nested PCR (dhfr gene) dna_extraction->pcr_dhfr ic50 Determine IC50 drug_assay->ic50 rflp RFLP Analysis pcr_cytb->rflp sequencing DNA Sequencing pcr_cytb->sequencing pcr_dhfr->sequencing mutation_analysis Identify Resistance Mutations rflp->mutation_analysis sequencing->mutation_analysis

References

Spectroscopic Analysis of Proguanil Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil hydrochloride, a biguanide derivative, is an antimalarial agent used for both prophylaxis and treatment of malaria. Its mechanism of action involves the in vivo conversion to the active metabolite, cycloguanil, which inhibits the dihydrofolate reductase enzyme of the malaria parasite. Accurate and reliable analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of this compound hydrochloride. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound hydrochloride using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative determination of this compound hydrochloride in bulk and pharmaceutical dosage forms. The molecule exhibits characteristic absorption in the UV region due to its aromatic and conjugated systems.

Data Presentation
ParameterValueSolvent/MediumReference
λmax 1257 nm0.05% Perchloric acid and Acetonitrile[1]
λmax 2258 nmMethanol:Acetonitrile (85:15 v/v)[2]
λmax 3287 nmMobile Phase (composition not specified)[3]
Experimental Protocol

Objective: To determine the concentration of this compound hydrochloride in a sample.

Materials:

  • This compound hydrochloride reference standard

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 20 µg/mL in methanol.

  • Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound hydrochloride and follow the same procedure as for the standard stock solution preparation. Further dilute the sample solution to obtain a concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV region from 400 to 200 nm.

    • Use methanol as the blank.

    • Record the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which is typically observed around 258 nm.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.

    • Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve using the measured absorbance.

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing weigh_std Weigh Standard dissolve_std Dissolve in Methanol weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std set_params Set λmax (e.g., 258 nm) dilute_std->set_params weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_sample Prepare Sample Solution dissolve_sample->dilute_sample dilute_sample->set_params measure_blank Measure Blank (Methanol) set_params->measure_blank measure_std Measure Standards measure_blank->measure_std measure_sample Measure Sample measure_std->measure_sample calibration_curve Construct Calibration Curve measure_std->calibration_curve determine_conc Determine Concentration measure_sample->determine_conc calibration_curve->determine_conc

Caption: UV-Vis Spectroscopic Analysis Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification and structural elucidation of this compound hydrochloride by analyzing the vibrations of its functional groups.

Data Presentation
Vibrational ModeWavenumber (cm⁻¹)Functional Group
N-H Stretch3400 - 3200Amine (NH and NH₂) groups
C-H Stretch (Aromatic)3100 - 3000C-H bonds in the chlorophenyl ring
C-H Stretch (Aliphatic)2980 - 2850C-H bonds in the isopropyl group
C=N Stretch1650 - 1550Imine/Guanidine groups
C=C Stretch (Aromatic)1600 - 1450Carbon-carbon bonds in the chlorophenyl ring
N-H Bend1650 - 1580Amine (NH and NH₂) groups
C-N Stretch1350 - 1000Carbon-nitrogen bonds
C-Cl Stretch850 - 550Carbon-chlorine bond

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol

Objective: To obtain the FTIR spectrum of this compound hydrochloride for identification.

Materials:

  • This compound hydrochloride sample

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Gently grind 1-2 mg of the this compound hydrochloride sample in an agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.[4]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the characteristic absorption bands.

    • Compare the obtained spectrum with a reference spectrum of this compound hydrochloride for confirmation.

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_data Data Interpretation grind_sample Grind Sample (1-2 mg) mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet background_scan Collect Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan identify_peaks Identify Characteristic Peaks sample_scan->identify_peaks compare_spectrum Compare with Reference identify_peaks->compare_spectrum

Caption: FTIR Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound hydrochloride by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Data Presentation

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 8.5br s4HNH protons (guanidine)
7.37d2HAr-H (ortho to Cl)
7.28d2HAr-H (meta to Cl)
3.85septet1HCH (isopropyl)
1.15d6HCH₃ (isopropyl)

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~160C=N (guanidine)
~140Ar-C (para to Cl)
~130Ar-C (ipso to Cl)
~128Ar-CH (ortho to Cl)
~120Ar-CH (meta to Cl)
~45CH (isopropyl)
~22CH₃ (isopropyl)

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). The exact chemical shifts of the NH protons can be broad and may vary with concentration and temperature.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound hydrochloride for structural confirmation.

Materials:

  • This compound hydrochloride sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound hydrochloride and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Spectral Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.

    • Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak of DMSO-d₆.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in both spectra to the corresponding protons and carbons in the this compound hydrochloride molecule.

Logical Relationship Diagram

NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR Proguanil_HCl This compound HCl Structure H_Aromatic Aromatic Protons (7.2-7.4 ppm) Proguanil_HCl->H_Aromatic H_Isopropyl_CH Isopropyl CH (~3.85 ppm) Proguanil_HCl->H_Isopropyl_CH H_Isopropyl_CH3 Isopropyl CH₃ (~1.15 ppm) Proguanil_HCl->H_Isopropyl_CH3 H_NH NH Protons (broad, 8.5-9.5 ppm) Proguanil_HCl->H_NH C_Guanidine Guanidine Carbon (~160 ppm) Proguanil_HCl->C_Guanidine C_Aromatic Aromatic Carbons (120-140 ppm) Proguanil_HCl->C_Aromatic C_Isopropyl_CH Isopropyl CH (~45 ppm) Proguanil_HCl->C_Isopropyl_CH C_Isopropyl_CH3 Isopropyl CH₃ (~22 ppm) Proguanil_HCl->C_Isopropyl_CH3

Caption: Structural Correlation in NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for the determination of the molecular weight and fragmentation pattern of this compound hydrochloride, which is essential for its identification and for metabolite studies. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Data Presentation
Ionm/zDescription
[M+H]⁺254.1Protonated molecular ion of this compound
Fragment 1170.1Product ion selected for quantification in some LC-MS/MS methods

Note: The m/z values are for the monoisotopic mass of the most abundant isotopes.

Experimental Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound hydrochloride.

Materials:

  • This compound hydrochloride sample

  • Methanol (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound hydrochloride (e.g., 1-10 µg/mL) in methanol.

    • A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation and enhance the signal in positive ion mode.

  • Mass Spectrometric Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 254.1) as the precursor ion.

    • Apply collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Identify the major fragment ions in the MS/MS spectrum and propose a fragmentation pathway.

Signaling Pathway (Fragmentation)

MS_Fragmentation This compound This compound (M) Protonated_this compound [M+H]⁺ m/z 254.1 This compound->Protonated_this compound ESI+ Fragment_1 Fragment 1 m/z 170.1 Protonated_this compound->Fragment_1 CID Fragment_2 Other Fragments Protonated_this compound->Fragment_2 CID Neutral_Loss_1 - C₃H₈N₂ (Isopropylguanidine)

Caption: ESI-MS/MS Fragmentation of this compound.

Conclusion

The spectroscopic techniques detailed in these application notes provide a comprehensive toolkit for the analysis of this compound hydrochloride. UV-Vis spectroscopy is suitable for routine quantitative analysis, while FTIR and NMR spectroscopy are indispensable for structural confirmation and identification. Mass spectrometry offers high sensitivity and specificity for molecular weight determination and fragmentation analysis, which is particularly useful in metabolic and impurity profiling studies. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this important antimalarial drug.

References

Application Notes and Protocols for Assessing Proguanil Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil, a biguanide derivative, is a widely used antimalarial drug. Beyond its established role in malaria prophylaxis and treatment, recent studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent.[1][2] The primary mechanism of this compound's cytotoxic action involves the induction of apoptosis through mitochondrial dysfunction.[2][3] This is characterized by an increase in reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and the activation of the intrinsic apoptotic signaling pathway.[2][4]

These application notes provide a comprehensive overview of the cell culture techniques and detailed protocols for evaluating the cytotoxic effects of this compound. The included methodologies cover the assessment of cell viability, apoptosis, reactive oxygen species production, and mitochondrial membrane potential.

Data Presentation: this compound Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cell lines under different experimental conditions.

Cell LineAssay DurationIC50 (µM)Reference
Plasmodium falciparum (3D7)48 hours46.23[5][6]
Plasmodium falciparum (3D7)72 hours0.49[5][6]
Plasmodium falciparum (3D7)96 hours0.11[5][6]
Plasmodium falciparum (FCR3)48 hours34.79[6]
Plasmodium falciparum (FCR3)72 hours2.89[6]
Plasmodium falciparum (Thai isolates)Not Specified36.5 ± 7.0[7]
P. yoelii infected HepG2-CD81 cellsNot Specified3.2[6]
Ovarian Cancer (OVCAR-3)72 hoursNot specified, used in combination[8]
Ovarian Cancer (SKOV-3)72 hoursNot specified, used in combination[8]
Breast Cancer (HCC1806)72 hours< 60 (induces >80% apoptosis)[4]
Breast Cancer (MDA-MB-231)72 hours< 60 (induces >80% apoptosis)[4]
Breast Cancer (MCF-7)72 hoursLess sensitive than HCC1806/MDA-MB-231[4]
Breast Cancer (4T1)72 hoursLess sensitive than HCC1806/MDA-MB-231[4]

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for accurately determining the cytotoxic profile of a compound. The following diagram illustrates a general workflow for assessing this compound cytotoxicity, from initial cell viability screening to mechanistic studies.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis cell_culture Cell Seeding proguanil_treatment This compound Treatment (Dose-Response) cell_culture->proguanil_treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) proguanil_treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay ros_assay ROS Detection (DCFDA) ic50_determination->ros_assay mmp_assay Mitochondrial Membrane Potential (JC-1) ic50_determination->mmp_assay western_blot Western Blot Analysis (e.g., Bax, Bcl-2, Caspases) apoptosis_assay->western_blot ros_assay->western_blot mmp_assay->western_blot

Caption: General workflow for assessing this compound cytotoxicity.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[9][10]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB dye. Repeat this wash four times.[9]

  • Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DCFDA Assay for Reactive Oxygen Species (ROS) Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]

Materials:

  • DCFDA (or H2DCFDA) stock solution (e.g., 20 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis) and allow them to adhere overnight.

  • DCFDA Loading: Prepare a working solution of DCFDA (typically 10-50 µM in pre-warmed serum-free medium or PBS).[12] Remove the culture medium from the cells and wash once with PBS. Add the DCFDA working solution and incubate for 30-45 minutes at 37°C in the dark.[11][13]

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any unloaded dye.

  • This compound Treatment: Add fresh culture medium containing various concentrations of this compound to the cells. Include a positive control (e.g., tert-Butyl hydroperoxide) and an untreated control.[11]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[11] Readings can be taken at different time points to assess the kinetics of ROS production.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[14]

Materials:

  • JC-1 stock solution

  • Culture medium

  • Assay buffer (often provided with kits)

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP) and an untreated control.[14]

  • JC-1 Staining: Prepare the JC-1 staining solution by diluting the stock solution in pre-warmed culture medium (typically at a final concentration of 1-10 µM). Remove the treatment medium, and add the JC-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[14]

  • Washing: Centrifuge the cells (if in suspension) or wash the adherent cells with assay buffer to remove the staining solution.[15]

  • Fluorescence Analysis:

    • Flow Cytometry: Resuspend the cells in assay buffer and analyze immediately. Healthy cells will show high red fluorescence, while apoptotic cells will show high green fluorescence.[15]

    • Fluorescence Microscopy/Plate Reader: Acquire images or read the fluorescence intensity. For red fluorescence (J-aggregates), use an excitation of ~540 nm and emission of ~590 nm. For green fluorescence (monomers), use an excitation of ~485 nm and emission of ~535 nm.[14]

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

This compound-Induced Apoptotic Signaling Pathway

This compound induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This process is initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction.

G This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mmp ↓ Mitochondrial Membrane Potential (ΔΨm) ros->mmp bax ↑ Bax mmp->bax bcl2 ↓ Bcl-2 mmp->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound-induced mitochondrial apoptotic pathway.

This pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[3]

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the cytotoxic effects of this compound. By employing a combination of cell viability assays and mechanistic studies, researchers can gain a comprehensive understanding of this compound's anti-proliferative and pro-apoptotic properties. This knowledge is essential for the further exploration of this compound as a potential therapeutic agent in oncology and other fields.

References

Application Notes: In Vivo Imaging of Proguanil Distribution in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proguanil is an antimalarial prodrug that is metabolized in the liver to its active form, cycloguanil.[1][2] Understanding the whole-body distribution and specific organ accumulation of this compound and its metabolites is crucial for optimizing drug efficacy and assessing potential toxicity. In vivo imaging offers a non-invasive method to visualize and quantify the spatiotemporal distribution of drugs in living rodent models, providing invaluable insights into their pharmacokinetic and pharmacodynamic profiles.[3][4] This document outlines protocols and considerations for imaging this compound distribution using preclinical imaging modalities like Positron Emission Tomography (PET) and ex vivo techniques for validation.

Principle of the Method

The primary method for in vivo imaging of a small molecule like this compound is to label it with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) and visualize its distribution using a PET scanner.[5][6] This technique provides high sensitivity and quantitative data on drug concentration in various tissues over time.[6][7] Due to the challenges of direct radiolabeling, a structurally similar analog may be synthesized and labeled. The imaging data can be complemented and validated by quantitative ex vivo biodistribution studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or autoradiography on tissue homogenates.[8][9]

Mechanism of Action Context

This compound is converted by the liver to its active metabolite, cycloguanil.[1][2] Cycloguanil inhibits the dihydrofolate reductase (DHFR) enzyme in malaria parasites, which is essential for the synthesis of nucleic acids and proteins.[1][10] This disruption of the folate pathway ultimately leads to the parasite's death.[1] Visualizing the concentration of this compound and its metabolites in the liver is therefore of primary interest.

Quantitative Data Summary

Table 1: Representative Biodistribution Data Table for a Labeled this compound Analog in a Rodent Model. Data presented here is hypothetical and should be replaced with experimental results.

OrganMean %ID/g (± SD) at 30 minMean %ID/g (± SD) at 60 minMean %ID/g (± SD) at 120 min
Blood1.8 ± 0.31.1 ± 0.20.5 ± 0.1
Liver15.2 ± 2.512.5 ± 1.88.7 ± 1.1
Kidneys8.5 ± 1.16.2 ± 0.93.1 ± 0.5
Spleen2.1 ± 0.41.9 ± 0.31.5 ± 0.2
Lungs3.5 ± 0.62.4 ± 0.41.3 ± 0.3
Heart1.5 ± 0.21.0 ± 0.10.6 ± 0.1
Brain0.2 ± 0.050.15 ± 0.040.1 ± 0.02
Muscle0.8 ± 0.10.7 ± 0.10.5 ± 0.08
Bone1.2 ± 0.31.1 ± 0.20.9 ± 0.2

Visualizations and Diagrams

This compound's Mechanism of Action

proguanil_mechanism cluster_host Host (Liver) cluster_parasite Malaria Parasite This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Metabolism (CYP2C19) DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR action DNA DNA Synthesis THF->DNA

Caption: this compound is metabolized to cycloguanil, which inhibits the parasite's DHFR enzyme.

Experimental Workflow for In Vivo Imaging

experimental_workflow cluster_prep Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Analysis radiolabeling 1. Radiolabeling (e.g., with ¹⁸F) qc 2. Quality Control (Radiochemical Purity) radiolabeling->qc animal_prep 3. Animal Preparation (Anesthesia) qc->animal_prep injection 4. IV Injection of Labeled Drug animal_prep->injection pet_scan 5. Dynamic PET/CT Scan (e.g., 0-120 min) injection->pet_scan reconstruction 6. Image Reconstruction pet_scan->reconstruction biodistribution 8. Ex Vivo Biodistribution (Validation) pet_scan->biodistribution Terminal Point roi 7. ROI Analysis (Time-Activity Curves) reconstruction->roi

Caption: Workflow from radiolabeling of the drug to in vivo imaging and data analysis.

Detailed Experimental Protocols

Protocol 1: Radiolabeling of a this compound Analog (Hypothetical)

This protocol is a representative example for labeling a small molecule with Fluorine-18 (¹⁸F), a common PET isotope. Direct labeling of this compound is challenging; therefore, synthesis of a suitable precursor for fluorination is required.

Objective: To synthesize [¹⁸F]fluoro-proguanil analog for PET imaging.

Materials:

  • This compound precursor (e.g., a tosyl- or nitro-substituted analog).

  • [¹⁸F]Fluoride, produced from a cyclotron.

  • Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃).

  • Acetonitrile (anhydrous).

  • HPLC system for purification and analysis.

  • Reagents and solvents for solid-phase extraction (SPE).

Method:

  • [¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution from the cyclotron is trapped on an anion-exchange cartridge. It is then eluted with a solution of K₂₂₂/K₂CO₃ in acetonitrile/water into a reaction vessel.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen at 110°C to form the anhydrous, reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiosynthesis: The this compound precursor (2-5 mg) dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻ complex. The reaction mixture is heated at 100-120°C for 15-20 minutes.

  • Purification: The crude reaction mixture is cooled, diluted with water, and purified using semi-preparative HPLC to isolate the [¹⁸F]fluoro-proguanil analog.

  • Formulation: The collected HPLC fraction is passed through a C18 SPE cartridge. The cartridge is washed with sterile water to remove organic solvents, and the final product is eluted with sterile ethanol and formulated in sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity (>95%) via analytical HPLC, pH, sterility, and pyrogenicity before injection.

Protocol 2: Rodent Handling and PET/CT Imaging

Objective: To acquire dynamic in vivo images of the labeled this compound analog's distribution in a mouse or rat.

Materials:

  • Male/Female BALB/c mice (20-25 g) or Sprague-Dawley rats (200-250 g).[11]

  • Anesthesia system (isoflurane inhalation).

  • Heating pad or lamp to maintain body temperature.

  • Catheter for tail vein injection.

  • Preclinical PET/CT scanner.

  • Radiolabeled this compound analog (5-10 MBq per mouse).

Method:

  • Animal Preparation: Anesthetize the rodent using 2-3% isoflurane in oxygen. Place the animal on the scanner bed, which is equipped with a heating system to maintain body temperature at 37°C.

  • Catheterization: Place a catheter into a lateral tail vein for the administration of the radiotracer.

  • Positioning and CT Scan: Position the animal in the center of the PET scanner's field of view. Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Radiotracer Injection: Administer a bolus of the radiolabeled this compound analog (e.g., 5-10 MBq in 100-150 µL saline) via the tail vein catheter, followed by a small saline flush (50 µL).

  • Dynamic PET Scan: Start the PET data acquisition simultaneously with the injection. Acquire dynamic scan data for 60 to 120 minutes.

  • Image Reconstruction: After the scan, reconstruct the dynamic PET data into a series of time frames (e.g., 10x30s, 5x1min, 10x5min) using an appropriate algorithm (e.g., OSEM3D). The data should be corrected for attenuation, scatter, and radioactive decay.

  • Data Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on major organs (liver, kidneys, brain, heart, muscle, etc.) using the CT scan for anatomical guidance.

    • Generate time-activity curves (TACs) for each ROI to show the uptake and clearance of the tracer over time, expressed in Bq/mL or %ID/g.

Protocol 3: Ex Vivo Biodistribution and Validation

Objective: To validate PET imaging data by directly measuring radioactivity in harvested tissues.

Materials:

  • Gamma counter.

  • Precision scale.

  • Dissection tools.

  • Vials for tissue collection.

Method:

  • Animal Dosing: A separate cohort of animals is injected with the same dose of radiolabeled this compound analog as used for imaging.

  • Euthanasia and Tissue Collection: At predefined time points post-injection (e.g., 30, 60, 120 minutes), animals are humanely euthanized.

  • Tissue Harvesting: Immediately dissect and collect major organs and tissues (blood, liver, kidneys, spleen, lungs, heart, brain, muscle, bone, etc.).

  • Weighing and Counting:

    • Blot tissues to remove excess blood, weigh them accurately, and place them in counting vials.

    • Measure the radioactivity in each tissue sample and in standards (aliquots of the injected dose) using a calibrated gamma counter.

  • Data Calculation:

    • Correct the counts for background radiation and radioactive decay.

    • Calculate the concentration of radioactivity in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

    • Compare the ex vivo data with the quantitative data obtained from the PET image ROI analysis to validate the imaging results.

References

Application Notes and Protocols for Rapid Diagnostic Tests for Proguanil Detection in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil is a prophylactic antimalarial drug that is metabolized in the liver to its active form, cycloguanil. Both this compound and cycloguanil are excreted in the urine, making urine a suitable matrix for monitoring drug adherence. Rapid diagnostic tests (RDTs) offer a timely and cost-effective method for detecting the presence of this compound and its metabolites, providing valuable data for clinical trials, pharmacokinetic studies, and public health programs.

These application notes provide an overview and detailed protocols for the detection of this compound in urine using lateral flow immunoassay (LFA) technology. Additionally, the principles of colorimetric and electrochemical detection methods as potential alternative strategies are discussed.

I. Lateral Flow Immunoassay (LFA) for this compound Detection

Lateral flow immunoassays are a common platform for rapid diagnostic tests due to their simplicity, speed, and ease of use. For small molecules like this compound, a competitive assay format is typically employed.

Principle of Competitive LFA

In a competitive LFA for this compound detection, the this compound in the urine sample competes with a this compound conjugate immobilized on the test line of the strip for binding to a limited number of anti-proguanil antibodies. These antibodies are conjugated to a detection label, such as gold nanoparticles.

  • Negative Sample: In the absence of this compound in the urine, the antibody-gold nanoparticle conjugates are free to bind to the this compound conjugate immobilized at the test line, resulting in the appearance of a colored line.

  • Positive Sample: If this compound is present in the urine, it will bind to the antibody-gold nanoparticle conjugates, preventing them from binding to the this compound conjugate at the test line. This results in the absence of a colored line at the test line.

A control line is also included to ensure the test has run correctly. The absence of a signal at the test line indicates a positive result for this compound.[1]

Competitive_LFA_Principle cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (this compound Present) Ab_AuNP_neg Anti-Proguanil Ab-Gold NP TestLine_neg This compound Conjugate (Test Line) Ab_AuNP_neg->TestLine_neg Binds Result_neg Colored Line Appears TestLine_neg->Result_neg Proguanil_urine This compound in Urine Ab_AuNP_pos Anti-Proguanil Ab-Gold NP Proguanil_urine->Ab_AuNP_pos Binds TestLine_pos This compound Conjugate (Test Line) Ab_AuNP_pos->TestLine_pos Binding Blocked Result_pos No Colored Line TestLine_pos->Result_pos LFA_Workflow cluster_prep Reagent Preparation cluster_assembly Strip Assembly cluster_assay Assay Procedure A Synthesize this compound- Protein Conjugate D Dispense Test & Control Lines on Membrane A->D B Prepare Anti-Proguanil Ab-Gold NP Conjugate F Assemble Sample Pad, Conjugate Pad, Membrane, & Absorbent Pad on Backing Card B->F C Prepare Test & Control Line Reagents C->D E Dry Membrane D->E E->F G Cut into Strips F->G H Apply Urine Sample to Sample Pad G->H I Incubate for 10-15 minutes H->I J Read Results I->J

References

Troubleshooting & Optimization

Proguanil Technical Support Center: Overcoming Solubility and Stability Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Proguanil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility and stability issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and formulation development efforts.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter with this compound, offering practical solutions and preventative measures.

Solubility Issues

Q1: My this compound hydrochloride is not dissolving in water at room temperature. What can I do?

A1: this compound hydrochloride is sparingly soluble in cold water. To improve dissolution, you can try the following:

  • Heating: Gently warm the solution. This compound hydrochloride is more soluble in hot water.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • pH Adjustment: this compound is a basic compound, and its solubility can be influenced by pH. While it is stable in acidic conditions, altering the pH should be done with caution, considering the stability of your experimental system.

Q2: I'm preparing a stock solution in an organic solvent, but I'm seeing precipitation when I dilute it into my aqueous buffer for an in vitro assay. How can I prevent this?

A2: This is a common issue when a drug is highly soluble in an organic solvent but has limited solubility in the final aqueous medium. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.

  • Use a Co-solvent in the Final Medium: If your experimental system allows, introducing a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 300) into your final aqueous buffer can help maintain solubility. Start with a low concentration (e.g., 1-5%) and optimize as needed, always including a vehicle control in your experiments.

  • Modify the Dilution Method: Instead of adding the concentrated organic stock directly to the full volume of the aqueous buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.

Q3: I need to prepare a more concentrated aqueous solution of this compound than what is achievable with water alone. What are my options?

A3: To significantly enhance the aqueous solubility of this compound, you can explore the following formulation strategies:

  • Co-solvency: Employing a mixture of water and a co-solvent like ethanol or propylene glycol can substantially increase solubility.

  • Cyclodextrin Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, enhancing its solubility.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix, like polyvinylpyrrolidone (PVP), can improve its dissolution rate and apparent solubility.

Stability Issues

Q1: I'm concerned about the stability of my this compound solution during my experiment. What conditions should I be mindful of?

A1: this compound's stability is primarily affected by temperature and pH.

  • Temperature: this compound is stable in acidic, aqueous, and basic solutions at temperatures below 22°C. However, decomposition is observed at temperatures between 50°C and 80°C. For long-term storage, it is recommended to keep this compound in a well-closed container, protected from light.

  • pH: this compound can undergo degradation under both acidic and alkaline conditions, especially at elevated temperatures. The main degradation product is 4-chloroaniline, which is known to be genotoxic[1].

Q2: How can I minimize the degradation of this compound in my solutions?

A2: To minimize degradation:

  • Storage: Store stock solutions at low temperatures (-20°C for long-term storage of solid compound) and protect from light. Aqueous solutions should ideally be prepared fresh.

  • Temperature Control: Avoid exposing this compound solutions to high temperatures during your experiments.

  • pH Control: Maintain the pH of your solutions within a range that minimizes degradation, if compatible with your experimental setup.

Q3: How can I detect and quantify this compound and its potential degradation products?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to separate and quantify this compound from its degradation products[2][3][4][5]. A common degradation product to monitor is 4-chloroaniline[1].

Quantitative Data Presentation

The following tables summarize the solubility of this compound hydrochloride in various solvents and provide an overview of solubility enhancement techniques.

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityTemperature (°C)Reference
WaterSlightly soluble, more soluble in hot waterNot Specified
Water4 mg/mLNot Specified
Ethanol (~750 g/L)Sparingly solubleNot Specified
Ethanol5 mg/mLNot Specified
DMSO58 mg/mLNot Specified
Acetonitrile:Water (60:40)~1 mg/mLNot Specified

Table 2: Overview of Solubility Enhancement Techniques for Poorly Soluble Drugs (Applicable to this compound)

TechniquePrinciplePotential Advantage for this compoundKey Considerations
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a nonpolar drug.Simple and effective method to prepare concentrated solutions for in vitro studies.The co-solvent must be compatible with the experimental system (e.g., cell culture).
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.Can significantly increase aqueous solubility and stability. HP-β-CD is a commonly used, safe excipient.Stoichiometry of the complex and the binding constant need to be determined for optimal formulation.
Solid Dispersion Dispersing the drug in a hydrophilic polymer matrix at a molecular level.Can lead to a significant increase in dissolution rate and apparent solubility. PVP is a common carrier.The physical state of the drug (amorphous vs. crystalline) in the dispersion is critical and needs to be characterized.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound analysis and formulation.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general guideline for the quantification of this compound. Method parameters may need to be optimized for specific applications and equipment.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% Ortho Phosphoric Acid in water) and an organic solvent (e.g., Acetonitrile) in an isocratic or gradient elution. A common ratio is 50:50 (v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm or 287 nm[2][3].

  • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound hydrochloride in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Sonicate for approximately 15-30 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Freeze-Drying

This protocol describes a common method for preparing inclusion complexes to enhance solubility.

  • Materials: this compound hydrochloride, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.

  • Procedure:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

    • Slowly add the calculated amount of this compound hydrochloride to the HP-β-CD solution while stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Freeze the resulting solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

    • The resulting powder is the this compound-HP-β-CD inclusion complex.

  • Characterization: The formation of the inclusion complex should be confirmed by analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). The enhancement in solubility should be quantified by comparing the solubility of the complex to that of the free drug in water.

Protocol 3: Preparation of this compound-Polyvinylpyrrolidone (PVP) Solid Dispersion by Solvent Evaporation Method

This protocol outlines a common technique for preparing solid dispersions to improve dissolution.

  • Materials: this compound hydrochloride, Polyvinylpyrrolidone (PVP), a suitable organic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Determine the desired weight ratio of this compound to PVP (e.g., 1:1, 1:2, 1:4).

    • Dissolve the calculated amounts of both this compound hydrochloride and PVP in a suitable organic solvent with stirring until a clear solution is obtained.

    • Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A solid mass will be formed on the wall of the flask.

    • Further dry the solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.

    • The resulting solid is the this compound-PVP solid dispersion. Pulverize and sieve the solid to obtain a uniform powder.

  • Characterization: The solid dispersion should be characterized for its physical state (amorphous or crystalline) using DSC and XRPD. The dissolution rate of the solid dispersion should be compared to that of the pure drug and a physical mixture of the drug and polymer.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's properties and analysis.

Proguanil_Degradation_Pathway This compound This compound Intermediate Unstable Intermediate This compound->Intermediate Hydrolysis (Acidic/Alkaline Conditions) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Metabolism (in vivo) p_Chloroaniline 4-Chloroaniline Intermediate->p_Chloroaniline Other_Degradants Other Degradation Products Intermediate->Other_Degradants

Caption: Simplified degradation pathway of this compound.

Solubility_Enhancement_Workflow Start This compound with Poor Aqueous Solubility Decision Choose Enhancement Strategy Start->Decision Cosolvency Co-solvency Method Decision->Cosolvency Simple & Quick Cyclodextrin Cyclodextrin Complexation Decision->Cyclodextrin Significant Solubility Increase SolidDispersion Solid Dispersion Decision->SolidDispersion Enhanced Dissolution Rate Preparation_Co Prepare Co-solvent Mixture Cosolvency->Preparation_Co Preparation_CD Prepare Inclusion Complex Cyclodextrin->Preparation_CD Preparation_SD Prepare Solid Dispersion SolidDispersion->Preparation_SD Analysis Analyze Solubility & Stability Preparation_Co->Analysis Preparation_CD->Analysis Preparation_SD->Analysis Result Optimized this compound Formulation Analysis->Result

Caption: Workflow for selecting a solubility enhancement strategy.

HPLC_Analysis_Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Inject_Standards Inject Standards & Generate Calibration Curve Prep_Standards->Inject_Standards Inject_Sample Inject Sample Prep_Sample->Inject_Sample Equilibrate->Inject_Standards Inject_Standards->Inject_Sample Analyze Analyze Chromatogram & Quantify this compound Inject_Sample->Analyze End End Analyze->End

Caption: Workflow for the HPLC analysis of this compound.

References

Optimizing Proguanil Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Proguanil dosage in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that exerts its antimalarial effects through two main mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR): In the liver, this compound is metabolized by cytochrome P450 enzymes (primarily CYP2C19) into its active form, cycloguanil.[1] Cycloguanil is a potent inhibitor of the parasitic DHFR enzyme, which is crucial for the parasite's folic acid synthesis pathway. By blocking this enzyme, cycloguanil disrupts the synthesis of nucleic acids and amino acids, thereby inhibiting parasite DNA replication and survival.[1][2]

  • Synergy with Atovaquone: this compound itself, independent of its conversion to cycloguanil, acts synergistically with mitochondrial inhibitors like Atovaquone.[3] It enhances Atovaquone's ability to collapse the parasite's mitochondrial membrane potential (ΔΨm).[3] This synergistic action is crucial for the efficacy of the combination therapy (e.g., Malarone®) and can overcome resistance to cycloguanil.[3]

Q2: Which animal model is most commonly used for in vivo efficacy testing of this compound?

A2: The most common and well-established model for primary in vivo assessment of antimalarial drugs like this compound is the murine malaria model, typically using Plasmodium berghei (ANKA strain) infection in mice (e.g., NMRI or C57BL/6 strains).[4] This model is widely used for standardized efficacy evaluations, such as the 4-day suppressive test.

Q3: How do I determine the optimal dose of this compound for my experiment?

A3: The optimal dose should be determined empirically for your specific experimental conditions (animal strain, parasite strain, and research question). The standard method is to perform a dose-ranging study using the 4-day suppressive test (also known as Peters' Test) to calculate the Effective Dose 50 (ED50) and Effective Dose 90 (ED90). A typical dose-ranging study might test doses such as 3, 10, 30, and 100 mg/kg administered orally (p.o.) or subcutaneously (s.c.).[4]

Q4: What is a suitable vehicle for administering this compound (hydrochloride) via oral gavage?

A4: this compound hydrochloride can be suspended in a variety of aqueous vehicles. A commonly used and effective vehicle is 0.5% methyl cellulose in water.[5] It is important to ensure the formulation is a homogenous suspension before each administration.

Experimental Protocols

Protocol 1: Determination of this compound Efficacy Using the 4-Day Suppressive Test

This protocol is a standard method for evaluating the in vivo antimalarial activity of a compound against early-stage infection in mice.

Objective: To determine the ED50 and ED90 of this compound against Plasmodium berghei.

Materials:

  • P. berghei (chloroquine-sensitive strain, e.g., ANKA)

  • Female NMRI mice (18-22 g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% methyl cellulose)

  • Standard drug for positive control (e.g., Chloroquine at 10 mg/kg)

  • Giemsa stain

  • Microscope with oil immersion lens

Methodology:

  • Infection: Infect mice intraperitoneally (IP) with 0.2 mL of a saline suspension containing 1 x 107P. berghei-parasitized red blood cells, sourced from a donor mouse with 30-40% parasitemia.[6]

  • Group Allocation: Randomly divide the mice into groups (n=5 per group):

    • Negative Control (Vehicle only)

    • Positive Control (e.g., Chloroquine 10 mg/kg)

    • Test Groups (e.g., this compound at 3, 10, 30, 100 mg/kg)

  • Drug Administration: Two to three hours post-infection (Day 0), begin treatment. Administer the assigned compound or vehicle orally (p.o.) once daily for four consecutive days (Day 0 to Day 3).[6]

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Analysis: Fix the smears with methanol, stain with Giemsa, and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.

  • Calculation of Suppression: Calculate the average parasitemia for each group and determine the percent suppression using the following formula: % Suppression = [ (Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control ] * 100

  • ED50/ED90 Determination: Calculate the ED50 and ED90 values by plotting the log of the dose against the probit of the percent suppression.[4]

Protocol 2: Oral Gavage Administration in Mice

Objective: To correctly administer a liquid formulation of this compound directly into the stomach of a mouse.

Materials:

  • Mouse gavage needle (18-20 gauge, 1.5-2 inches long with a rounded ball-tip is suitable for adult mice).[7][8]

  • Syringe

  • This compound suspension

Methodology:

  • Volume Calculation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg; smaller volumes (e.g., 5 mL/kg) are often preferred to reduce the risk of reflux.[8]

  • Measure Insertion Depth: Before the first use, measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth. The needle should reach the last rib (xiphoid process) but not go past it. Mark this length on the needle.[7]

  • Animal Restraint: Firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and prevent biting. The restraint should allow the head and neck to be extended in a straight line.[7]

  • Needle Insertion: Gently introduce the gavage needle into the diastema (the gap between the incisors and molars). Guide the needle along the roof of the mouth toward the back of the pharynx.[7]

  • Passage into Esophagus: The animal should naturally swallow as the needle reaches the esophagus. Allow the needle to pass gently and smoothly down to the pre-measured depth. Never force the needle. If resistance is met, withdraw and attempt again.[7]

  • Administer Dose: Once the needle is correctly positioned, administer the dose with a smooth, steady push of the syringe plunger.

  • Withdrawal: Gently remove the needle along the same path it was inserted and return the mouse to its cage. Monitor the animal for any signs of distress.

Data Presentation

Table 1: In Vitro Activity of this compound and its Metabolite Cycloguanil

CompoundParasite SpeciesIC50 Range (in vitro)Notes
This compound P. falciparum2.4 - 19 µM[1]Weak intrinsic activity. Potency is highly dependent on assay duration (more potent in 72h/96h assays vs. 48h).[2]
Cycloguanil P. falciparum0.5 - 2.5 nM[1]Active metabolite; potent DHFR inhibitor.
Atovaquone P. falciparum0.7 - 6 nM[1]Potent mitochondrial inhibitor; used for comparison.

Table 2: Example In Vivo Dosages of this compound in Animal Models

Animal ModelDosageRoutePurposeReference
Rat2.9 mg/kg/day-Reproductive toxicity studyProlonged administration of this compound induces reproductive toxicity in male rats (PubMed)
Mouse20 mg/kg/dayOralBreast tumor suppression studyThis compound Suppresses Breast Tumor Growth In Vitro and In Vivo... (PMC)
Mouse3 - 100 mg/kg/dayOral / SCTypical dose-range for efficacy testing (P. berghei)Efficacy models for compound screening (MMV)[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Efficacy 1. Drug Resistance: The parasite strain may have mutations in the DHFR gene, conferring resistance to cycloguanil. 2. Poor Absorption: this compound absorption can be variable. In humans, it is improved when taken with food.[9] 3. Rapid Metabolism: Host genetics (e.g., CYP2C19 polymorphisms) can affect the rate of conversion to cycloguanil.1. Use a parasite strain known to be sensitive to antifolates. If not possible, consider combining this compound with Atovaquone to leverage its synergistic mechanism.[3] 2. Ensure consistent administration relative to feeding schedules. Consider formulating the drug in a vehicle that may enhance absorption, although this requires validation. 3. While difficult to control, be aware of potential inter-animal variability. Ensure adequate group sizes to account for this.
High Variability in Results 1. Inaccurate Gavage Technique: Inconsistent dosing can lead to high variability. Aspiration or esophageal trauma can affect animal health and drug absorption. 2. Non-homogenous Suspension: If this compound is not properly suspended in the vehicle, the administered dose can vary between animals.1. Ensure all personnel are thoroughly trained in oral gavage. Use correctly sized, ball-tipped needles.[8] If an animal struggles excessively, release and re-attempt later. 2. Vortex the drug suspension thoroughly before drawing up each individual dose to ensure homogeneity.
Signs of Toxicity (e.g., weight loss, lethargy) 1. Dose is too high: The administered dose may be approaching the toxic level for the specific animal strain. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects.1. Perform a preliminary dose-finding study to establish the Maximum Tolerated Dose (MTD). Reduce the dose for the main efficacy experiment. 2. Run a control group that receives only the vehicle to assess its effects. Ensure the vehicle is appropriate and non-toxic (e.g., 0.5% methyl cellulose is generally well-tolerated).[5]
Difficulty Swallowing Tablets (for non-gavage studies) 1. Palatability: Animals may refuse to consume medicated food or water if the taste is aversive.1. For non-gavage administration in feed, consider mixing the crushed drug with a palatable substance like condensed milk, honey, or jam.[10]

Visualizations

Proguanil_Mechanism_of_Action cluster_host Host (Liver) cluster_parasite Malaria Parasite This compound This compound (Prodrug) Metabolism CYP2C19-mediated Metabolism This compound->Metabolism Mitochondrion Parasite Mitochondrion This compound->Mitochondrion Enhances effect of Atovaquone Cycloguanil Cycloguanil (Active Metabolite) Metabolism->Cycloguanil DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits Folate Folate Synthesis DHFR->Folate DNA DNA Synthesis & Replication Folate->DNA MembranePotential Collapse of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MembranePotential Atovaquone Atovaquone Atovaquone->Mitochondrion Inhibits e- transport

Caption: Mechanism of action for this compound and its synergy with Atovaquone.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_analysis Analysis Infect Infect Mice with P. berghei (Day 0) Group Randomize into Control & Dose Groups Infect->Group Dose Administer Drug/Vehicle Daily for 4 Days (Day 0-3) Group->Dose Smear Prepare Blood Smears (Day 4) Dose->Smear Count Count Parasitemia Smear->Count Calc Calculate % Suppression and ED50/ED90 Count->Calc

Caption: Workflow for the 4-Day Suppressive Test to determine this compound efficacy.

References

Technical Support Center: Proguanil Resistance in Plasmodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the mechanisms of proguanil resistance in Plasmodium species.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about this compound's mechanism of action and the primary drivers of resistance.

Q1: How does this compound work against Plasmodium?

A1: this compound is a prodrug, meaning it is inactive until metabolized by the host.[1][2] In the liver, host cytochrome P450 enzymes, primarily CYP2C19 and to a lesser extent CYP3A4, convert this compound into its active metabolite, cycloguanil.[1][3][4] Cycloguanil is a potent inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[1][2][5] This enzyme is critical for the parasite's folate biosynthesis pathway, which is essential for synthesizing nucleic acids and certain amino acids required for DNA replication and survival.[2][5] By blocking DHFR, cycloguanil disrupts this pathway, leading to the parasite's death.[1][2]

Q2: What is the primary mechanism of resistance to this compound/cycloguanil?

A2: The primary mechanism of resistance is the acquisition of point mutations in the parasite's dihydrofolate reductase (dhfr) gene.[5][6] These mutations alter the amino acid sequence of the DHFR enzyme's active site, which reduces the binding affinity of cycloguanil.[5][7] This decreased binding affinity renders the drug less effective at inhibiting the enzyme.

Q3: Which specific dhfr mutations are associated with cycloguanil resistance?

A3: Several key mutations in the P. falciparum dhfr gene are linked to cycloguanil resistance. Resistance often develops in a stepwise manner as mutations accumulate.

  • S108N (Serine to Asparagine at codon 108): This is a foundational mutation that confers a moderate decrease in susceptibility to cycloguanil but significant resistance to another antifolate, pyrimethamine.[8][9][10]

  • A16V + S108T (Alanine to Valine at codon 16 and Serine to Threonine at codon 108): This double mutation confers specific resistance to cycloguanil but not to pyrimethamine.[7][8][9]

  • N51I (Asparagine to Isoleucine at codon 51) and C59R (Cysteine to Arginine at codon 59): These mutations often appear alongside S108N and further increase the level of resistance to both cycloguanil and pyrimethamine.[5][10]

  • I164L (Isoleucine to Leucine at codon 164): The addition of this mutation to a background of other mutations (like S108N and N51I/C59R) leads to a high level of resistance to both drugs.[8][9]

Q4: Can host factors influence this compound efficacy?

A4: Yes. Since this compound requires activation by host liver enzymes, variability in these enzymes can impact drug efficacy. Genetic polymorphisms in the gene for the CYP2C19 enzyme can lead to different metabolism phenotypes.[1] Individuals classified as "poor metabolizers" (PMs) convert this compound to cycloguanil at a much lower rate, resulting in sub-therapeutic levels of the active drug, which can lead to prophylaxis or treatment failure even against susceptible parasites.[1][11]

Section 2: Data Presentation

Table 1: Key P. falciparum DHFR Genotypes and Associated Antifolate Susceptibility
Genotype (Amino Acid Changes)Common NameCycloguanil (this compound's Metabolite) SusceptibilityPyrimethamine Susceptibility
Wild Type (No mutations)SensitiveSensitiveSensitive
S108N Single MutantModerately ResistantResistant
A16V + S108T Double MutantResistantSensitive
N51I + C59R + S108N Triple MutantHighly ResistantHighly Resistant
N51I + C59R + S108N + I164L Quadruple MutantVery Highly ResistantVery Highly Resistant

This table summarizes qualitative relationships based on multiple studies.[5][7][8][9][10]

Table 2: Example In Vitro IC50 Values for this compound

The 50% inhibitory concentration (IC50) is a measure of a drug's potency. Note that this compound itself has weak intrinsic activity, and assays measure the combined effect. Assay duration can significantly impact results.[12][13]

P. falciparum StrainAssay DurationThis compound IC50 (µM)Reference
3D7 (Sensitive)48 h22.0 - 46.23[12][13]
3D7 (Sensitive)72 h0.49[13]
3D7 (Sensitive)96 h0.11 - 0.36[12][13]
Thai Isolates (Mixed)Not Specified36.5 (Mean)[14]

Section 3: Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting for common issues.

In Vitro P. falciparum Culture and Drug Susceptibility Testing

Issue: My P. falciparum culture is not growing well or has crashed.

This is a common and multifactorial problem. Here is a troubleshooting guide:

  • Q: What could be wrong with my culture media?

    • A: Ensure your RPMI 1640 is properly supplemented with L-glutamine, HEPES, and hypoxanthine. The most common issue is the quality of serum or Albumax II. Some lots do not support parasite growth effectively.[15] If you suspect the serum/Albumax, test a new lot or switch to a different supplement. Always filter-sterilize the complete medium.

  • Q: Are my red blood cells (RBCs) the problem?

    • A: Yes, RBC quality is critical. Use fresh RBCs (less than 1-2 weeks old) from a consistent donor, if possible.[15][16] Ensure they are washed thoroughly to remove white blood cells and plasma components. Some parasites have a preference for a specific blood type (Type O+ is commonly used).

  • Q: Is my gas mixture correct?

    • A: P. falciparum requires a microaerophilic environment. The standard gas mixture is 5% CO₂, 5% O₂, and 90% N₂.[15] Using ambient air with 5% CO₂ can work for some adapted strains but is often a point of failure.[15] Ensure your incubator or gas chamber is maintaining the correct mixture.

  • Q: My parasites look stressed and are not invading new RBCs after thawing.

    • A: The thawing process is critical and harsh on parasites. Ensure you are using a gradual osmotic gradient to remove the cryoprotectant (e.g., step-wise addition of decreasingly saline solutions).[16] Starting the recovery culture with a higher serum concentration (e.g., 20%) can also help.[16]

Protocol: SYBR Green I-Based Drug Susceptibility Assay

This method measures parasite DNA content to quantify growth inhibition.

  • Preparation:

    • Prepare serial dilutions of this compound and control drugs (e.g., chloroquine, cycloguanil) in complete medium on a 96-well plate.

    • Synchronize a P. falciparum culture to the ring stage (e.g., using 5% D-sorbitol treatment).[17]

    • Adjust the parasitemia to ~0.5% and the hematocrit to 1.5-2% in complete medium.

  • Incubation:

    • Add 200 µL of the parasite suspension to each well of the pre-dosed drug plate. Include drug-free wells as negative controls.

    • Incubate the plate for 72 hours under the standard gas mixture at 37°C.[18]

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (e.g., at a 1:5000 dilution from stock).

    • At the end of the incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the lysis/staining buffer to each well. Mix gently.

    • Incubate the plate in the dark at room temperature for 1-24 hours.[18]

  • Reading and Analysis:

    • Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[18]

    • Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Molecular Detection of dhfr Mutations

Issue: My PCR for detecting dhfr mutations is failing or giving ambiguous results.

  • Q: I'm getting no PCR product from my blood spot DNA.

    • A: The DNA extraction method may be inefficient. For dried blood spots, ensure complete cell lysis. A Chelex-100 boiling method is often effective.[19] Also, blood contains PCR inhibitors like heme. Ensure your extraction method removes these or use a PCR master mix formulated to resist inhibitors. The parasite density might be too low; a nested PCR approach significantly increases sensitivity.[19]

  • Q: My sequencing results show multiple peaks at a single nucleotide position.

    • A: This indicates a mixed infection with multiple parasite genotypes (e.g., both wild-type and mutant parasites are present in the sample).[19] This is very common in malaria-endemic areas. Methods like dot-blot hybridization with allele-specific probes or quantitative real-time PCR can help determine the proportion of each genotype.[20][21]

  • Q: My Restriction Fragment Length Polymorphism (RFLP) digest is not working.

    • A: First, confirm you have a strong, single band of the correct size from your initial PCR. If the PCR product is weak, the digest will fail. Ensure you are using the correct restriction enzyme for the specific mutation, the buffer is correct, and the incubation temperature is optimal. Always include positive (known mutant) and negative (known wild-type) controls in your digest.

Protocol: Nested PCR for dhfr Codon 108

This protocol amplifies the region around codon 108 to detect the S108N/T mutations.

  • DNA Extraction:

    • Extract genomic DNA from whole blood, a dried blood spot, or a cultured parasite sample. The Chelex-100 method is suitable for field samples.[19]

  • Primary PCR (Nest 1):

    • Reaction Mix: Prepare a master mix containing a standard PCR buffer, dNTPs, MgCl₂, forward and reverse outer primers for the dhfr gene, and a Taq polymerase.

    • Cycling: Perform an initial denaturation (e.g., 94°C for 3 min), followed by ~30 cycles of denaturation (94°C), annealing (e.g., 50-55°C), and extension (e.g., 72°C), with a final extension step.

  • Secondary PCR (Nest 2):

    • Reaction Mix: Use the product from the Nest 1 reaction as the template. Prepare three separate reaction tubes for each sample:

      • Tube 1 (Wild-Type): Use a common forward inner primer and a reverse inner primer specific for the wild-type Serine (Ser) allele at codon 108.

      • Tube 2 (Asn Mutant): Use the common forward inner primer and a reverse inner primer specific for the mutant Asparagine (Asn) allele.

      • Tube 3 (Thr Mutant): Use the common forward inner primer and a reverse inner primer specific for the mutant Threonine (Thr) allele.

    • Cycling: Use similar cycling conditions to Nest 1, but with a higher annealing temperature to ensure primer specificity.

  • Analysis:

    • Run the products of the three Nest 2 reactions on an agarose gel.

    • The presence of a band in Tube 1 indicates a wild-type infection.

    • A band in Tube 2 or 3 indicates a mutant infection.

    • Bands in multiple tubes indicate a mixed infection.

Section 4: Visual Guides - Pathways and Workflows

This compound Activation and Folate Pathway Inhibition

Proguanil_Metabolism cluster_Host Host Liver cluster_Parasite Plasmodium Parasite This compound This compound (Prodrug) CYP CYP2C19 / CYP3A4 This compound->CYP Metabolism Cycloguanil Cycloguanil (Active) DHFR Plasmodium DHFR Cycloguanil->DHFR INHIBITION CYP->Cycloguanil THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR DNA DNA Synthesis (Parasite Replication) THF->DNA Essential Cofactor DHFR_Workflow cluster_sample Sample Collection & Prep cluster_amp Amplification cluster_analysis Genotyping Analysis cluster_result Result Interpretation Blood Blood Sample (Patient or Culture) DNA_Ext Genomic DNA Extraction Blood->DNA_Ext PCR PCR Amplification of dhfr Gene Region DNA_Ext->PCR RFLP RFLP Analysis PCR->RFLP Seq Sanger Sequencing PCR->Seq qPCR Allele-Specific qPCR PCR->qPCR Result Identify Mutations (e.g., S108N) Determine Genotype RFLP->Result Seq->Result qPCR->Result Resistance_Logic WT Wild Type (Sensitive) S108N S108N Mutation (PYR-R, CYC-ModR) WT->S108N Drug Pressure Triple S108N + N51I + C59R (High-Level Resistance) S108N->Triple Continued Pressure Quad Triple + I164L (Very High-Level Resistance) Triple->Quad Intense Pressure

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proguanil-related experimental procedures. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered when working with the antimalarial drug this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My in vitro anti-plasmodial assay with this compound shows inconsistent or weaker than expected activity. What are the possible reasons?

A1: Several factors can contribute to variable or weak in vitro activity of this compound. A primary reason is that this compound is a prodrug and exhibits limited intrinsic activity against the blood stages of Plasmodium falciparum.[1][2][3] Its primary antimalarial effect comes from its active metabolite, cycloguanil.[1][4][5]

Key troubleshooting points include:

  • Metabolic Activation: Standard in vitro cultures using P. falciparum lack the necessary hepatic enzymes (primarily CYP2C19 and to a lesser extent CYP3A4) to convert this compound to cycloguanil.[5] Therefore, the observed activity is often from this compound itself, which is significantly less potent than cycloguanil.[3][6]

  • Assay Duration: The apparent potency of this compound in in vitro assays is highly dependent on the incubation time. Longer assay durations (e.g., 96 hours) can show significantly lower IC50 values compared to shorter assays (e.g., 48 hours), indicating a slow-acting mechanism of the parent compound.[3]

  • Synergy with Atovaquone: this compound's intrinsic activity is known to be synergistic with atovaquone.[7][8] It enhances atovaquone's ability to collapse the mitochondrial membrane potential of the parasite.[7][9] If you are not co-administering atovaquone, you will not observe this synergistic effect.

  • Solubility and Stability: Ensure proper dissolution and stability of this compound hydrochloride in your culture medium. This compound hydrochloride is soluble in water, but stock solutions should be prepared and stored correctly to maintain their integrity.[10]

Q2: I am conducting a study on this compound's metabolism. Why am I observing significant inter-individual variability in the formation of cycloguanil?

A2: Significant inter-individual variability in the metabolic conversion of this compound to cycloguanil is well-documented and primarily attributed to genetic polymorphisms in the cytochrome P450 enzyme system.[5]

  • CYP2C19 Polymorphisms: The primary enzyme responsible for the oxidative cyclization of this compound is CYP2C19.[5] Genetic variations in the CYP2C19 gene can lead to different metabolizer phenotypes, such as poor metabolizers (PMs) and extensive metabolizers (EMs).[5] PMs will exhibit significantly lower plasma concentrations of cycloguanil.

  • Organic Cation Transporters (OCTs): The uptake of this compound and cycloguanil into hepatocytes is mediated by organic cation transporters, particularly OCT1.[11][12] Genetic polymorphisms in OCT1 can affect the intracellular concentration of these compounds in the liver, thereby influencing the overall metabolic rate.[12]

  • Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP2C19 or CYP3A4 can alter the metabolism of this compound.[8]

Q3: My results for this compound's effect on the dihydrofolate reductase (DHFR) pathway are ambiguous. What could be the issue?

A3: The ambiguity likely stems from the fact that this compound itself is not a potent inhibitor of dihydrofolate reductase (DHFR).[6] Its active metabolite, cycloguanil, is the potent DHFR inhibitor.[4][5][13]

  • Direct vs. Indirect Action: In an in vitro assay with purified DHFR or in a cellular assay lacking metabolic machinery, this compound will show minimal to no inhibitory effect on DHFR. The inhibitory action is almost entirely attributable to cycloguanil.[6]

  • Resistance Mutations: If you are using parasite strains with known mutations in the dhfr gene, you may observe resistance to cycloguanil, which would be misinterpreted as a lack of this compound efficacy if the metabolic step is not considered.[9]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in In Vitro Anti-plasmodial Assays
Symptom Possible Cause Troubleshooting Steps
High variability in IC50 values between experiments.Inconsistent assay duration. This compound has a slow-action activity profile.Standardize the incubation time across all experiments. Consider a longer duration (e.g., 96 hours) for more consistent results with this compound.[3]
Cell culture health and density.Ensure consistent cell passage number and use healthy, synchronized parasite cultures at an optimal parasitemia (e.g., 0.5-4%).[14][15]
Drug solubility and stability.Prepare fresh drug dilutions for each experiment from a properly stored stock solution. This compound hydrochloride should be stored in a well-closed, light-protected container.[10] Aqueous solutions of cycloguanil hydrochloride should not be stored for more than a day.[10]
This compound appears less potent than expected.Lack of metabolic activation.Use an experimental system that includes metabolic activation, such as co-culture with hepatocytes or using liver microsomes, to assess the activity of cycloguanil. For studying this compound's intrinsic activity, be aware that the IC50 will be in the micromolar range.[3][16]
Parasite resistance.Use a drug-sensitive reference strain (e.g., 3D7) to confirm the expected potency.[14]
Guide 2: Unexpected Results in this compound Metabolism Studies
Symptom Possible Cause Troubleshooting Steps
Low or undetectable levels of cycloguanil.Use of liver microsomes from a poor metabolizer phenotype (CYP2C19).Genotype or phenotype the source of the human liver microsomes for CYP2C19 activity.[5]
Inhibition of CYP enzymes.Ensure that no known inhibitors of CYP2C19 or CYP3A4 are present in the incubation mixture.
Incorrect cofactors.Verify the presence and concentration of the NADPH-generating system required for CYP450 activity.[5]
High variability in metabolite formation between samples.Genetic polymorphisms in CYP2C19 or OCT1 in the study population or cell lines.Account for genetic variability in your experimental design and data analysis.[5][12]
Inconsistent incubation times or temperatures.Strictly control the incubation time and maintain a constant temperature of 37°C.[5]

Quantitative Data Summary

Table 1: Comparative In Vitro Potency (IC50) of this compound

CompoundP. falciparum StrainAssay Duration (hours)IC50 ValueReference
This compound3D74822.0 µM[3]
This compound3D796360 nM[3]
This compoundDrug-resistant (Dd2)4825.0 µM[3]
This compoundDrug-resistant (Dd2)96490 nM[3]
This compoundThai isolatesNot specified36.5 µM (mean)[16]
AtovaquoneThai isolatesNot specified3.4 nM (mean)[16]

Table 2: Pharmacokinetic Parameters of this compound and Cycloguanil in Humans

ParameterThis compoundCycloguanilPopulationReference
Peak Plasma Concentration (Cmax) 306 ng/mL (SD=108)44.3 ng/mL (SD=27.3)Thai children[17]
Time to Peak (Tmax) 6 hours (range 6-12)6 hours (range 6-12)Thai children[17]
Area Under the Curve (AUC) 4646 ng/mL.h (SD=1226)787 ng/mL.h (SD=397)Thai children[17]
Elimination Half-life (t1/2) 14.9 hours (SD=3.3)14.6 hours (SD=2.6)Thai children[17]
Steady State Peak Conc. (12-hourly dosing) 1201.6 nmol/l (SD=132.4)317.0 nmol/l (SD=44.4)Adult males[18]
Steady State Trough Conc. (12-hourly dosing) 650.0 nmol/l (SD=58.1)230.8 nmol/l (SD=35.1)Adult males[18]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted from methodologies described for studying CYP-mediated drug metabolism.[5]

1. Materials:

  • This compound hydrochloride

  • Human liver microsomes (from a pool of donors or specific genotypes)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (quenching solvent)

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

2. Procedure:

  • Prepare an incubation mixture in microcentrifuge tubes containing human liver microsomes and phosphate buffer.

  • Add this compound to the mixture at the desired concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-generating system.

  • Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and its metabolite, cycloguanil.

  • Determine the rate of metabolite formation.

Protocol 2: In Vitro Anti-plasmodial Susceptibility Assay

This protocol is a generalized method based on standard radioisotopic or SYBR Green I-based assays.[16][19]

1. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • This compound hydrochloride stock solution

  • 96-well microtiter plates

  • [³H]-hypoxanthine or SYBR Green I dye

  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.

  • Include drug-free controls and uninfected red blood cell controls.

  • Incubate the plate in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C for the desired duration (e.g., 48 or 96 hours).

  • For radioisotopic assays, add [³H]-hypoxanthine to each well for the final 24 hours of incubation.

  • For SYBR Green I assays, lyse the cells and add the SYBR Green I lysis buffer after the incubation period.

  • Harvest the cells onto a filter mat (radioisotopic) or read the fluorescence (SYBR Green I).

3. Data Analysis:

  • Measure the incorporation of [³H]-hypoxanthine or the fluorescence intensity.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Visualizations

Proguanil_Metabolism_and_Action cluster_liver Hepatocyte cluster_parasite Plasmodium falciparum Proguanil_in This compound CYP2C19 CYP2C19 / CYP3A4 Proguanil_in->CYP2C19 Metabolism Cycloguanil_in Cycloguanil Cycloguanil_out Cycloguanil CYP2C19->Cycloguanil_out Cycloguanil_out->Cycloguanil_in Enters Parasite DHFR Parasite DHFR Cycloguanil_in->DHFR Inhibition Folate_Pathway Folate Synthesis DHFR->Folate_Pathway DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Blocks Folate_Pathway->DNA_Synthesis

Caption: Metabolic activation and mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Metabolism Is this compound's intrinsic activity being tested, or its metabolite's? Start->Check_Metabolism Metabolite Use system with metabolic activation (e.g., hepatocytes) Check_Metabolism->Metabolite Metabolite Intrinsic Acknowledge lower potency (µM range) Check_Metabolism->Intrinsic Intrinsic Check_Duration Is assay duration consistent (e.g., 96h)? Check_Controls Are drug-sensitive and -resistant controls included? Check_Duration->Check_Controls Yes Standardize_Time Standardize incubation time Check_Duration->Standardize_Time No Check_Reagents Are drug stocks and reagents stable and fresh? Check_Controls->Check_Reagents Yes Use_Controls Compare with reference strains Check_Controls->Use_Controls No Prepare_Fresh Prepare fresh dilutions Check_Reagents->Prepare_Fresh No End Consistent Results Check_Reagents->End Yes Metabolite->Check_Duration Intrinsic->Check_Duration Standardize_Time->Check_Controls Use_Controls->Check_Reagents Prepare_Fresh->End

Caption: Troubleshooting workflow for inconsistent in vitro results.

References

Technical Support Center: Enhancing the Bioavailability of Proguanil Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of proguanil formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation Strategies

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

While this compound is generally considered to have good absorption, its efficacy is dependent on its metabolic conversion to the active metabolite, cycloguanil.[1] This metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C19, and to a lesser extent, CYP3A4.[1][2] A key challenge is the genetic polymorphism of CYP2C19, which can lead to significant inter-individual variability in the rate of this compound metabolism.[1][3] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), with PMs having very low or undetectable plasma concentrations of cycloguanil.[3][4] This variability can impact the therapeutic efficacy of this compound.[1]

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?

Several advanced formulation strategies can be utilized to improve the dissolution and absorption of this compound, thereby potentially enhancing its bioavailability and overcoming challenges related to its metabolism. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can improve its delivery.[5][6][7] Nanoparticles can protect the drug from degradation, provide sustained release, and potentially enhance absorption.[7]

  • Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a hydrophilic polymer.[8][9] This can increase the drug's dissolution rate by reducing particle size and improving wettability.[8][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract.[11][12][13] SEDDS can enhance the solubility and absorption of lipophilic drugs.[14]

  • Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[15][16] They can improve drug stability and alter biodistribution.[16]

Q3: We are observing inconsistent results in our in vivo studies with a new this compound formulation. What could be the cause?

Inconsistent in vivo results can stem from several factors:

  • Inter-individual variability: As mentioned, genetic differences in CYP2C19 activity among test subjects (e.g., rats or mice) can lead to significant variations in the conversion of this compound to cycloguanil.[3][17]

  • Food effect: The presence and type of food in the gastrointestinal tract can influence the absorption of this compound. It is generally recommended to be taken with food or a milky drink to increase absorption.[18]

  • Formulation instability: The physical and chemical stability of your formulation is crucial. Changes in particle size, crystallinity, or drug degradation over time can affect bioavailability.[19]

  • Analytical method variability: Ensure your analytical method for quantifying this compound and cycloguanil in plasma is robust and validated to minimize variability in measurements.

Troubleshooting HPLC Analysis

Q4: We are experiencing poor peak resolution for cycloguanil in our HPLC analysis. How can we troubleshoot this?

Poor peak resolution in HPLC analysis of cycloguanil can be addressed by optimizing several parameters:

  • Mobile Phase pH: Cycloguanil is a basic compound. Adjusting the mobile phase to a low pH (e.g., 2.5-3.5) will ensure it is fully protonated, which can improve peak shape by minimizing interactions with the column's silanol groups.[20]

  • Column Selection: While C18 columns are common, consider a C8 column (less retentive) or a phenyl-hexyl column for different selectivity if resolution is an issue.[20]

  • Organic Modifier: Altering the type (e.g., acetonitrile vs. methanol) or the ratio of the organic modifier in the mobile phase can significantly impact selectivity and resolution.[20]

Q5: Our HPLC retention times for this compound and cycloguanil are drifting. What are the likely causes?

Retention time drift is a common HPLC issue. Here are some potential causes:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.[20]

  • Mobile Phase Composition: Inaccurate mixing or evaporation of the volatile organic component of the mobile phase can lead to drift. Prepare fresh mobile phase daily and keep reservoirs capped.[20]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven is highly recommended for stable results.[20]

  • Column Degradation: The stationary phase of the column can degrade over time, especially if used outside its recommended pH range, leading to changes in retention.[20]

Data Presentation

Table 1: Comparison of this compound Formulation Strategies

Formulation StrategyPrinciplePotential AdvantagesKey Experimental Parameters to Optimize
Nanoparticles (PLGA) Encapsulation of the drug in a polymeric matrix at the nanometer scale.[7]- Improved stability- Controlled and sustained release- Potential for targeted delivery[7]- Polymer concentration- Surfactant (e.g., PVA) concentration- Drug-to-polymer ratio[5][6]
Solid Dispersions Dispersion of the drug in a solid hydrophilic carrier.[8]- Enhanced dissolution rate- Improved wettability- Conversion of crystalline drug to amorphous form[8][10]- Carrier type (e.g., PEG, PVP)- Drug-to-carrier ratio- Preparation method (e.g., solvent evaporation, melting)[8]
SEDDS Isotropic mixture of oil, surfactant, and co-solvent.[11][12]- Spontaneous emulsion formation in GI tract- Enhanced solubilization of lipophilic drugs- Improved absorption[12][13]- Oil, surfactant, and co-surfactant selection and ratio- Droplet size of the resulting emulsion[11]
Liposomes Encapsulation within lipid bilayer vesicles.[15]- Can carry both hydrophilic and hydrophobic drugs- Biocompatible and biodegradable- Can alter drug pharmacokinetics and biodistribution[15][16]- Lipid composition (e.g., phospholipids, cholesterol)- Size and lamellarity of vesicles- Drug-to-lipid ratio[16]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Tablets (USP Apparatus 2 - Paddle Method)

Objective: To assess the in vitro release profile of this compound from a solid oral dosage form.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Dissolution medium: 900 mL of 0.1 N HCl

  • This compound tablets (test and reference)

  • Syringes and filters (0.45 µm)

  • HPLC system for analysis

Procedure:

  • Preparation:

    • Prepare the dissolution medium (0.1 N HCl) and degas it.

    • Assemble the dissolution apparatus and equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.

  • Test Execution:

    • Set the paddle speed to 50 RPM.

    • Carefully drop one this compound tablet into each vessel.

    • Start the timer immediately.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Withdraw the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

    • Immediately filter the samples through a 0.45 µm filter.

    • Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis:

    • Analyze the filtered samples for this compound concentration using a validated HPLC method.

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the volume of medium replaced.

Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats

Objective: To determine the pharmacokinetic profile of a new this compound formulation after oral administration in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Oral gavage needles

  • Test formulation of this compound

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation:

    • Acclimatize the rats for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Accurately weigh each rat to determine the precise dose volume.

    • Administer the this compound formulation to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized microcentrifuge tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80 °C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for this compound and cycloguanil concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Visualizations

proguanil_metabolism cluster_liver Liver This compound This compound (Prodrug) Inactive_Metabolite 4-Chlorophenylbiguanide (Inactive Metabolite) This compound->Inactive_Metabolite Excretion Renal Excretion This compound->Excretion CYP2C19 CYP2C19 (Major Pathway) This compound->CYP2C19 Metabolism CYP3A4 CYP3A4 (Minor Pathway) This compound->CYP3A4 Metabolism Cycloguanil Cycloguanil (Active Metabolite) Cycloguanil->Excretion CYP2C19->Cycloguanil CYP3A4->Cycloguanil

Caption: Metabolic pathway of this compound to its active and inactive metabolites.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Formulation This compound Formulation (e.g., Nanoparticles, Solid Dispersion) Dissolution Dissolution Testing (USP Apparatus 2) Formulation->Dissolution Characterization Physicochemical Characterization (e.g., Particle Size, Morphology) Formulation->Characterization PK_Study Pharmacokinetic Study (Rat Model) Dissolution->PK_Study Bioanalysis Bioanalysis (LC-MS/MS of Plasma Samples) PK_Study->Bioanalysis Data_Analysis Pharmacokinetic Modeling & Bioavailability Assessment Bioanalysis->Data_Analysis

References

Proguanil Assay Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Proguanil assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in this compound metabolism between samples?

A1: Significant inter-subject variability is a known characteristic of this compound metabolism.[1] this compound is a prodrug converted to its active metabolite, cycloguanil, primarily by the cytochrome P450 enzyme CYP2C19.[2][3] Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, categorized as extensive metabolizers (EM) and poor metabolizers (PM).[4] In PM individuals, the conversion to cycloguanil is significantly reduced, which can result in undetectable levels of the active metabolite in plasma or blood samples.[4][5] This inherent biological difference is a major cause of variability in pharmacokinetic studies.

Q2: My in vitro assay for this compound against P. falciparum is showing weak or inconsistent activity. What could be the cause?

A2: The observed in vitro activity of this compound is highly dependent on the assay duration.[2] While its metabolite, cycloguanil, is a potent and fast-acting inhibitor of dihydrofolate reductase (DHFR), this compound itself has a slow-acting intrinsic antiplasmodial activity.[6][7] Assays with shorter incubation times (e.g., 48 hours) may only capture the weak, fast-acting effect, while longer incubation periods (e.g., 96 hours) are required to detect its more potent, slow-acting mechanism.[2][7] Therefore, inconsistent results can arise from variations in the experimental timeframe.

Q3: I am detecting this compound, but the levels of its active metabolite, cycloguanil, are unexpectedly low or absent. What should I investigate?

A3: There are several potential reasons for low or undetectable cycloguanil levels:

  • Poor Metabolizer Phenotype: As mentioned in Q1, the subject may be a poor metabolizer of this compound.[4]

  • Sample Instability: Cycloguanil is less stable than this compound, especially in aqueous solutions which should not be stored for more than a day.[8] Ensure proper sample handling and storage conditions (e.g., -20°C for long-term storage of stock solutions) to prevent degradation.[8]

  • Analytical Sensitivity: The concentration of cycloguanil may be below the limit of quantification (LOQ) of your assay. Check if your assay's sensitivity is appropriate for the expected concentrations. Published LC-MS/MS methods have achieved LLOQs as low as 0.2 ng/mL for cycloguanil.[9][10]

Q4: Could other antimalarial drugs or sample matrix components be interfering with my this compound assay?

A4: While some validated HPLC and LC-MS/MS methods have shown no interference from other common antimalarial drugs like chloroquine, quinine, and mefloquine, this should be verified for your specific method.[9][11] Excipients in tablet formulations can potentially interfere with the analysis, so it's important to test for this if you are analyzing pharmaceutical dosage forms.[12] Endogenous compounds in biological matrices can also cause interference. A robust sample extraction method, such as solid-phase extraction (SPE), can help minimize matrix effects.[13]

Troubleshooting Guide

Observed Problem Potential Causes Recommended Solutions
High variability in patient samples Genetic differences in this compound metabolism (CYP2C19 polymorphism).Consider genotyping samples for CYP2C19 to correlate with metabolic profiles. Acknowledge this inherent variability in data analysis.
Poor peak shape or resolution in HPLC Inappropriate mobile phase pH or composition. Column degradation.Optimize mobile phase pH and organic solvent ratio. Use a new column or a different stationary phase (e.g., cyanopropyl).[13]
Low recovery of this compound or metabolites Inefficient extraction method. Analyte degradation during sample processing.Optimize the solid-phase extraction (SPE) protocol.[13] Ensure samples are kept at appropriate temperatures and processed promptly.
Inconsistent IC50 values in in vitro assays Variation in assay duration.[2] Differences in culture media composition (e.g., folate levels).[14]Standardize the incubation time across all experiments. Be aware that longer incubation times may be needed for this compound's intrinsic activity.[2] Use a consistent and defined culture medium.
Analyte instability Improper storage temperature or duration. Light exposure.Store this compound and cycloguanil stock solutions at -20°C or -80°C.[8] Protect from light.[8] Avoid prolonged storage of aqueous solutions of cycloguanil.[8]
No detection of cycloguanil Subject is a poor metabolizer.[4] Cycloguanil concentration is below the LLOQ.[9] Cycloguanil has degraded.Confirm with a highly sensitive analytical method (e.g., LC-MS/MS). Review sample handling and storage procedures.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Cycloguanil against P. falciparum

Compound P. falciparum Strain(s) IC50 Range Assay Duration Reference(s)
CycloguanilAfrican isolates11.1 nM (susceptible) - 2,030 nM (resistant)Not Specified[7]
CycloguanilVarious0.5 - 2.5 nMNot Specified[7]
This compoundVarious2 - 71 µM42 - 72 hours[2]
This compound3D722.0 µM48 hours[7]
This compound3D7360 nM96 hours[7]

Table 2: Lower Limits of Quantification (LLOQ) for this compound and Cycloguanil in Biological Samples

Analyte LLOQ Matrix Analytical Method Reference(s)
This compound1 ng/mLPlasma/SerumLC-MS/MS[9][10]
Cycloguanil0.2 ng/mLPlasma/SerumLC-MS/MS[9][10]
This compound9.0 ng/mLPlasmaHPLC-UV[11]
This compound & Metabolites20 nmol/LPlasmaHPLC[13]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for HPLC Analysis

This protocol is adapted from a method for the determination of this compound and its metabolites in plasma, whole blood, and urine.[13]

  • Conditioning: Condition a cyanopropyl SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 2.6).

  • Loading: To 1 mL of plasma, add an internal standard and vortex. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile in water.

  • Elution: Elute the analytes with 0.5 mL of the HPLC mobile phase.

  • Analysis: Inject the eluate into the HPLC system.

2. RP-HPLC Method for Simultaneous Determination of this compound and Atovaquone

This is a summary of a validated RP-HPLC method.[12]

  • Column: C18 column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of buffer and methanol (e.g., 45:55 v/v).[15]

  • Flow Rate: 1.2 mL/min.[15]

  • Detection: UV at 254 nm.[15]

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate, and filter through a 0.45 µm nylon filter.[15]

Visualizations

proguanil_metabolism cluster_variability Factors Affecting Metabolism This compound This compound Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Metabolism by CYP2C19 (Liver) CYP2C19 Polymorphism Genetic Polymorphism (Poor vs. Extensive Metabolizers) Cycloguanil->Inhibition Inhibits DHFR Plasmodium Dihydrofolate Reductase (DHFR) Folate_Synthesis Folate Synthesis (Essential for DNA replication) DHFR->Folate_Synthesis Inhibition->DHFR

Caption: Metabolic activation of this compound and factors influencing its variability.

troubleshooting_workflow start Unexpected Assay Result (e.g., low analyte, high variability) check_sample Review Sample Handling & Storage start->check_sample check_protocol Verify Assay Protocol (e.g., duration, reagents) start->check_protocol check_instrument Check Instrument Performance & Calibration start->check_instrument stable Sample Stable? check_sample->stable protocol_ok Protocol Correct? check_protocol->protocol_ok instrument_ok Instrument OK? check_instrument->instrument_ok stable->protocol_ok Yes troubleshoot_method Troubleshoot Method (e.g., extraction, mobile phase) stable->troubleshoot_method No protocol_ok->instrument_ok Yes protocol_ok->troubleshoot_method No re_evaluate Re-evaluate Data Considering Biological Variability (e.g., metabolizer status) instrument_ok->re_evaluate Yes service_instrument Service/Recalibrate Instrument instrument_ok->service_instrument No reprocess Re-process Samples with Controls re_evaluate->reprocess If necessary troubleshoot_method->reprocess service_instrument->reprocess

Caption: A logical workflow for troubleshooting unexpected results in this compound assays.

References

Proguanil Stability Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Proguanil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of this compound solutions.

Q1: My this compound solution has turned yellow/brown. What is causing this discoloration and is the product degraded?

A1: Discoloration of a this compound solution can be an indicator of degradation. The formation of oxidation products or other colored degradants upon exposure to light or air can cause this change.[1] One of the primary degradation products of this compound is 4-chloroaniline (PCA), which can be genotoxic.[2] It is crucial to assess the purity of the solution if a color change is observed.

Troubleshooting Steps:

  • Protect from Light: Store the solution in an amber vial or wrap the container with aluminum foil to prevent photodecomposition.[3]

  • Inert Atmosphere: If sensitivity to oxidation is suspected, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purity Analysis: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and to detect the presence of degradation products.[4]

Q2: I'm observing precipitation in my aqueous this compound solution. What should I do?

A2: this compound hydrochloride has limited solubility in water, which is further influenced by pH and temperature.[3] Precipitation may occur if the concentration exceeds its solubility under the current storage conditions.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your solution against the known solubility of this compound hydrochloride at the storage temperature and pH.

  • Adjust pH: The solubility of this compound, a basic compound, is pH-dependent. Adjusting the pH with a suitable buffer may help to redissolve the precipitate and enhance stability.

  • Consider Co-solvents: If appropriate for your application, the use of co-solvents such as ethanol can increase the solubility of this compound.[3]

  • Gentle Warming and Agitation: In some cases, gentle warming and sonication can help to redissolve the precipitate, but be cautious as elevated temperatures can accelerate degradation.[3][5]

Q3: How do pH and temperature affect the stability of this compound in solution?

A3: Both pH and temperature are critical factors influencing the stability of this compound.

  • pH: this compound is susceptible to hydrolysis in strongly acidic or basic environments.[3]

  • Temperature: Decomposition of this compound occurs at temperatures between 50°C and 80°C.[3] At temperatures below 22°C, this compound is reported to be stable in acidic, aqueous, and basic solutions, with half-lives of up to 287 days.[3][5]

Recommendations:

  • For optimal stability, it is recommended to maintain the pH of the solution within a neutral to slightly acidic range and store it at refrigerated temperatures (2-8°C) or frozen (-20°C for long-term storage of stock solutions).[3]

This compound Stability Data

The following tables summarize the stability of this compound hydrochloride under various conditions.

Table 1: Influence of Temperature on this compound Hydrochloride Stability

TemperatureConditionObservationReference
Below 22°CAcid, Water, BaseStable (t1/2 values up to 287 days)[3][5]
50°C - 80°CAcid, Water, BaseDecomposition occurs[3][5]
25°C/60% RHLong-term (24 months)No significant changes or trends observed[3]
40°C/75% RHAccelerated (6 months)No significant changes or trends observed[3]

Table 2: General Storage Recommendations for this compound Solutions

Solution TypeStorage ConditionDurationReference
Aqueous SolutionsProtect from lightShould not be stored for more than one day[3]
Stock Solutions (in solvent)-20°C1 month[3]
Stock Solutions (in solvent)-80°C6 months[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Hydrochloride

This protocol outlines a general method for the analysis of this compound hydrochloride and its degradation products.

1. Chromatographic Conditions:

  • Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% Ortho Phosphoric Acid) and an organic solvent (e.g., Acetonitrile) in an isocratic or gradient elution. A common ratio is 50:50 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm or 287 nm.[4][6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask.[4]

  • Dissolve in the mobile phase and sonicate for 15 minutes.[4]

  • Make up the volume with the mobile phase to obtain a concentration of 100 µg/mL.[7]

  • Prepare working standards by further dilution of the stock solution.

3. Sample Preparation:

  • Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm nylon filter before injection.[4]

4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed.

  • Acid Degradation: Add 10 mL of 0.1 N HCl to a solution containing 10 mg of this compound hydrochloride in 75 mL of mobile phase. After 2-3 hours, neutralize with 10 mL of 0.1 N NaOH and dilute to 100 mL with mobile phase.[4]

  • Base Degradation: Add 10 mL of 0.1 N NaOH to a solution containing 10 mg of this compound hydrochloride in 75 mL of mobile phase. After 2-3 hours, neutralize with 10 mL of 0.1 N HCl and dilute to 100 mL with mobile phase.[4]

  • Oxidative Degradation: Treat the this compound solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%).

  • Thermal Degradation: Expose a powdered sample to heat (e.g., 60°C for 7 days) and then prepare a solution for analysis.[4]

  • Photostability: Expose a powdered sample to light (e.g., 1.2 million Lux hours) and then prepare a solution for analysis.[4]

Visual Guides

This compound Degradation Pathway

This compound This compound Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Metabolism (e.g., CYP2C19) p_Chloroaniline 4-chloroaniline (Degradation Product) This compound->p_Chloroaniline Hydrolysis Other_Degradants Other Degradation Products This compound->Other_Degradants Oxidation / Photolysis

Caption: Metabolic and degradation pathways of this compound.

Troubleshooting Logic for this compound Solution Instability

Start Instability Observed (e.g., Color Change, Precipitate) Check_Light Is the solution protected from light? Start->Check_Light Protect_Light Store in amber vial or wrap in foil. Check_Light->Protect_Light No Check_Temp What is the storage temperature? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Store_Cold Store at 2-8°C or -20°C for long term. Check_Temp->Store_Cold Too high Check_pH What is the solution pH? Check_Temp->Check_pH Optimal Store_Cold->Check_pH Adjust_pH Adjust to neutral/ slightly acidic pH. Check_pH->Adjust_pH Not optimal Check_Conc Is concentration below solubility limit? Check_pH->Check_Conc Optimal Adjust_pH->Check_Conc Dilute Dilute solution or use co-solvents. Check_Conc->Dilute No Analyze Analyze for purity and degradation products. Check_Conc->Analyze Yes Dilute->Analyze

Caption: A step-by-step guide to troubleshooting this compound solution instability.

Experimental Workflow for Stability Assessment

Prep Prepare this compound Solution Stress Apply Stress Conditions (Temp, pH, Light) Prep->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling HPLC_Prep Prepare Samples for HPLC Analysis Sampling->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Data Data Analysis (Quantify this compound & Degradants) HPLC_Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for conducting a this compound stability study.

References

Impact of pH on Proguanil activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of proguanil.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrochloride won't fully dissolve in an aqueous buffer at neutral pH. What could be the issue?

A1: this compound hydrochloride is generally considered to be highly soluble in aqueous media across a pH range of 1.2 to 6.8.[1] If you are experiencing solubility issues, consider the following:

  • Concentration: Ensure the concentration you are trying to achieve is not above its known solubility limits. While specific data is sparse, its classification as a highly soluble drug suggests solubility is not typically a limiting factor at physiological pH.

  • Temperature: Solubility can be temperature-dependent. This compound hydrochloride is more soluble in hot water.[2] Gentle warming may aid dissolution, but be mindful of potential degradation at elevated temperatures (above 22°C).[2]

  • Buffer Composition: While less likely to be a primary issue, high concentrations of other salts in your buffer could potentially affect solubility due to the common ion effect.

  • pH Verification: Double-check the final pH of your solution after adding the this compound hydrochloride, as it is a salt and could slightly alter the pH.

Q2: I am seeing a rapid loss of this compound in my acidic (pH < 2) or alkaline (pH > 10) formulation during storage. Why is this happening?

A2: this compound is susceptible to degradation under strongly acidic and alkaline conditions. Forced degradation studies have shown that this compound degrades when exposed to 0.1 N HCl and 0.1 N NaOH.[3] This degradation is a chemical hydrolysis of the biguanide group. For optimal stability, it is recommended to maintain the pH of your this compound solutions within a more neutral range. This compound is reported to be stable in acidic, aqueous, and basic solutions at temperatures below 22°C.[2]

Q3: Does the pH of my cell culture medium affect the anti-malarial activity of this compound or its active metabolite, cycloguanil?

Q4: How is this compound metabolized, and could pH play a role in this process?

A4: this compound is a prodrug that is metabolized in the liver to its active form, cycloguanil.[2][6][7] This conversion is an oxidative cyclization reaction primarily carried out by the cytochrome P450 enzyme, CYP2C19.[8] The activity of CYP enzymes can be influenced by pH, although this is generally considered within the context of the enzyme's microenvironment in the endoplasmic reticulum. For typical experimental setups, the metabolism of this compound to cycloguanil is more dependent on the presence of the necessary enzymes and co-factors rather than the pH of the bulk solution.

Data Summary

Table 1: pH-Dependent Solubility of this compound Hydrochloride
pHMediumSolubility/DissolutionTemperature
1.20.1N HClVery rapid dissolution (>85% in 15 minutes)[1]Not Specified
4.5Acetate BufferVery rapid dissolution (>85% in 15 minutes)[1]Not Specified
6.8Phosphate BufferVery rapid dissolution (>85% in 15 minutes)[1]Not Specified
7.2Phosphate Buffered Saline (PBS)~5 mg/mL (for Cycloguanil HCl)[2]Not Specified
N/AWater4 mg/mL[2]Not Specified

Note: Quantitative solubility data for this compound across a continuous pH range is limited in the literature. The dissolution data indicates high solubility in the tested pH range.

Table 2: pH-Dependent Stability of this compound
pH ConditionTemperatureObservation
Acidic, Neutral, Basic< 22°CStable (t1/2 values up to 287 days)[2]
Acidic, Neutral, Basic50°C - 80°CDecomposition occurs[2]
Strong Acid (0.1 N HCl)Not SpecifiedDegradation observed in forced degradation studies[3]
Strong Base (0.1 N NaOH)Not SpecifiedDegradation observed in forced degradation studies

Note: Specific degradation rate constants at various pH values and physiological temperatures are not well-documented in publicly available literature. Researchers should perform their own stability studies for their specific formulations and storage conditions.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with low ionic strength to minimize effects on solubility.

  • Sample Preparation: Add an excess amount of this compound hydrochloride to vials containing a known volume of each buffer. The amount of solid added should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: Immediately filter the supernatant using a suitable filter (e.g., 0.22 µm syringe filter) to remove any undissolved solid. The filter should be compatible with the sample and not adsorb the drug.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the diluted samples using the validated HPLC-UV method to determine the concentration of this compound.

  • Data Reporting: Report the solubility in mg/mL or mol/L at each pH and temperature.

Protocol 2: Evaluation of this compound Stability in Aqueous Solutions at Different pH
  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Incubation: Transfer aliquots of each solution into separate, sealed vials and place them in a temperature-controlled environment (e.g., 25°C, 40°C).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly), withdraw a vial from each pH set for analysis.

  • Sample Analysis: Analyze the samples directly or after appropriate dilution using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order). For a first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear.

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t1/2) for this compound at each pH using the appropriate equation (e.g., t1/2 = 0.693/k for a first-order reaction).

    • Plot the logarithm of the rate constant (log k) versus pH to visualize the pH-rate profile.

Visualizations

Proguanil_Metabolism_and_Action This compound This compound (Prodrug) Liver Liver (CYP2C19) This compound->Liver Metabolism Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil DHFR Plasmodium Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits Folate_Pathway Folate Synthesis Pathway Blocked DHFR->Folate_Pathway Parasite_Death Parasite Death Folate_Pathway->Parasite_Death Leads to

Caption: Metabolic activation of this compound to cycloguanil and its mechanism of action.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Buffers Prepare Buffers (Range of pH values) Prep_Solutions Prepare this compound Solutions (Known Concentration) Prep_Buffers->Prep_Solutions Incubate Incubate at Constant Temperature Prep_Solutions->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC Analyze via Stability-Indicating HPLC Sample->HPLC Plot_Data Plot Concentration vs. Time HPLC->Plot_Data Calc_K Calculate Rate Constant (k) Plot_Data->Calc_K Calc_HalfLife Calculate Half-Life (t1/2) Calc_K->Calc_HalfLife

Caption: Workflow for determining the pH-dependent stability of this compound.

References

Mitigating off-target effects of Proguanil in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Proguanil in cellular models. Our aim is to help you mitigate and understand potential off-target effects to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the established primary mechanism of action for this compound?

A1: this compound is a prodrug that is metabolized in the liver by the cytochrome P450 isoenzyme CYP2C19 into its active form, cycloguanil.[1][2] Cycloguanil functions as a dihydrofolate reductase (DHFR) inhibitor, disrupting the synthesis of folic acid, which is essential for DNA synthesis and cell proliferation in malaria parasites.[3][4]

Q2: What are the known off-target or intrinsic effects of the this compound parent drug?

A2: this compound itself possesses intrinsic activity independent of its metabolite, cycloguanil, and does not target DHFR.[1][5] This activity is most notably characterized by its synergistic effect with the antimalarial drug atovaquone.[6][7][8] this compound enhances atovaquone's ability to collapse the mitochondrial membrane potential (ΔΨm) in malaria parasites, an effect not observed with other DHFR inhibitors.[6][9] Recent studies in mammalian cancer cells suggest this compound can induce apoptosis by increasing reactive oxygen species (ROS) production, which leads to mitochondrial dysfunction.[10][11]

Q3: How does this compound impact mitochondrial function in mammalian cells?

A3: In several cancer cell models, this compound has been shown to induce significant mitochondrial dysfunction.[10] This is characterized by a substantial increase in ROS production, a reduction in mitochondrial membrane potential, decreased oxygen consumption rate (respiration), and lower ATP production.[10] Some studies propose that this compound may not have a single specific mitochondrial target, but rather accumulates within the mitochondria to a level that impairs multiple functions, ultimately leading to cell death.[12]

Q4: What is the difference in activity between this compound and its active metabolite, Cycloguanil, when used with Atovaquone?

A4: this compound and Cycloguanil have distinct and contrasting interactions with atovaquone. This compound acts synergistically with atovaquone, enhancing its mitochondrial-disrupting effects.[6][13] In contrast, cycloguanil is known to be antagonistic to the effects of atovaquone.[13] Therefore, if the experimental goal is to study synergistic effects with mitochondrial inhibitors, the parent drug this compound should be used.[13]

Q5: Are there any known drug interactions with this compound that I should be aware of in my cellular models?

A5: Yes, this compound may enhance the anticoagulant effect of warfarin and other coumarin-based anticoagulants.[2][3] Its antifolate effect is also increased when co-administered with other DHFR inhibitors like pyrimethamine.[3] These interactions should be considered when designing experiments involving multiple compounds.

Troubleshooting Guide

Problem 1: I am observing unexpectedly high levels of cytotoxicity at concentrations where I expect to see specific pathway inhibition.

  • Question: Could this be an off-target effect?

  • Answer: Yes, this is a common observation. This compound can induce cytotoxicity through off-target mitochondrial effects, especially in sensitive cell lines or at higher concentrations.[10][14] It's crucial to differentiate between intended pathway inhibition and general cellular toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: The first step is to perform a detailed dose-response study using a cell viability assay (e.g., MTT, SRB) to determine the IC50 value and establish a therapeutic window for your specific cell line.[15]

    • Optimize Incubation Time: Conduct a time-course experiment to find the earliest point at which your desired on-target effect is measurable, which may precede significant cytotoxic effects.[15]

    • Conduct Rescue Experiments: To determine if the cytotoxicity is related to DHFR inhibition by the metabolite cycloguanil, perform a folinic acid rescue experiment. Folinic acid bypasses the need for DHFR.[13] If it fails to rescue the cells, the toxicity is likely due to an off-target effect of this compound itself.[13]

Problem 2: My experimental results with this compound are inconsistent across different batches and cell passages.

  • Question: What could be causing this variability?

  • Answer: Inconsistent results can arise from multiple factors, including the physiological state of the cells, which can influence their response to mitochondrial disruption.[15]

  • Troubleshooting Steps:

    • Standardize Cell Culture Protocols: Maintain a strict protocol for cell seeding density, passage number, and media composition.[15] Cells at different growth phases or passage numbers can exhibit varied metabolic states.

    • Regularly Authenticate Cell Lines: Routinely conduct short tandem repeat (STR) analysis to ensure your cell lines have not been misidentified or cross-contaminated.[10][16]

    • Monitor for Mycoplasma: Mycoplasma contamination can alter cellular physiology and response to drugs.[16] Regular testing is essential.

    • Prepare Fresh Drug Solutions: Prepare this compound solutions fresh from a validated stock for each experiment to avoid degradation.

Problem 3: My data suggests mitochondrial dysfunction. How can I confirm this is a this compound-induced off-target effect and not related to DHFR inhibition?

  • Question: How can I isolate and confirm the mitochondrial effects of the parent drug?

  • Answer: This requires a workflow to differentiate between the effects of this compound and its metabolite, cycloguanil.

  • Troubleshooting Steps:

    • Use a DHFR-Deficient or Overexpressing System: Utilize a cell line with knocked-out DHFR or one that overexpresses human DHFR. Parasites transformed with human DHFR show unaltered susceptibility to this compound, confirming its target is separate from DHFR.[1][5]

    • Compare this compound and Cycloguanil: Test both compounds in parallel. If the observed mitochondrial effect is present with this compound but absent or different with cycloguanil, it points to an off-target mechanism of the parent drug.

    • Metabolic Analysis: Use a Seahorse XF Analyzer to directly measure the Oxygen Consumption Rate (OCR) and extracellular acidification rate (ECAR). A significant reduction in OCR after this compound treatment is a strong indicator of mitochondrial respiration inhibition.[10]

    • Measure ROS Production: Use fluorescent probes like DCFDA or DHE to quantify intracellular reactive oxygen species, which are key mediators of this compound's mitochondrial toxicity.[10]

Data Presentation: this compound Activity in Cellular Models

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
MCF-7Human Breast Cancer72~60-70[10]
MDA-MB-231Human Breast Cancer72~40-50[10]
HCC1806Human Breast Cancer72~40-50[10]
4T1Murine Breast Cancer72~60-70[10]

Table 2: Effective Concentrations of this compound for Specific In Vitro Effects

EffectCell/Organism ModelConcentrationNotesCitation
Synergy with AtovaquonePlasmodium falciparum3.5 µM (3.5 x 10⁻⁶ M)Enhanced collapse of mitochondrial membrane potential.[6]
Decreased Lymphocyte ViabilityHuman Peripheral Blood Lymphocytes130 ng/mLProphylactic plasma concentration.[14]
Decreased Lymphocyte ViabilityHuman Peripheral Blood Lymphocytes520 ng/mLTherapeutic plasma concentration.[14]
Apoptosis InductionHCC1806 & MDA-MB-231 Breast Cancer Cells60 µMResulted in >80% apoptotic cell death after 72h.[10]

Experimental Protocols

1. MTT Assay for Cell Viability

  • Objective: To assess cell metabolic activity as an indicator of viability following treatment with this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Treat cells with a serial dilution of this compound and/or other compounds for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated wells as a control.

    • After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17] Cell viability is expressed as a percentage relative to the vehicle-treated control.

2. Annexin V/PI Assay for Apoptosis

  • Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

  • Methodology:

    • Seed approximately 0.2 x 10⁶ cells per well in a 6-well plate and treat with varying concentrations of this compound for the desired duration (e.g., 72 hours).[10]

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.[10]

3. DCFDA Assay for Intracellular ROS Detection

  • Objective: To measure the generation of intracellular reactive oxygen species (ROS) induced by this compound.

  • Methodology:

    • Seed 0.2 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.[10]

    • Treat the cells with this compound at the desired concentrations and for the specified time.

    • After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) dye for 30 minutes at 37°C in the dark.

    • Harvest the cells, wash with PBS to remove excess dye, and resuspend in PBS.

    • Analyze the fluorescence intensity immediately using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.[10]

Visualizations

G Troubleshooting Workflow: Unexpected Cytotoxicity start High Cytotoxicity Observed dose_response Perform Dose-Response & Time-Course Assays start->dose_response check_window Is there a concentration / time window with on-target effect and minimal toxicity? dose_response->check_window folic_acid Conduct Folinic Acid Rescue Experiment check_window->folic_acid No optimize Optimize concentration and incubation time check_window->optimize Yes rescue_check Does folinic acid rescue the phenotype? folic_acid->rescue_check off_target Conclusion: Cytotoxicity is likely an off-target effect of this compound. Investigate mitochondrial function. rescue_check->off_target No on_target Conclusion: Cytotoxicity is likely mediated by Cycloguanil (DHFR inhibition). rescue_check->on_target Yes

Caption: Troubleshooting logic for unexpected this compound-induced cytotoxicity.

G Proposed Pathway for this compound Off-Target Effect This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP Reduced Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Respiration Reduced Respiration (OCR) ROS->Respiration ATP Reduced ATP Production MMP->ATP Apoptosis Apoptosis MMP->Apoptosis Respiration->ATP ATP->Apoptosis G Experimental Workflow: Differentiating this compound Effects start Observe Phenotype (e.g., Mitochondrial Dysfunction) split Treat Cells in Parallel start->split This compound This compound split->this compound cycloguanil Cycloguanil split->cycloguanil proguanil_rescue This compound + Folinic Acid split->proguanil_rescue measure Measure Endpoint (e.g., OCR, Apoptosis) This compound->measure cycloguanil->measure proguanil_rescue->measure analysis Analyze Results measure->analysis conclusion1 Effect is DHFR-independent (this compound Off-Target) analysis->conclusion1 Phenotype persists with this compound + Folinic Acid and is absent with Cycloguanil conclusion2 Effect is DHFR-dependent (Cycloguanil On-Target) analysis->conclusion2 Phenotype is rescued by Folinic Acid and present with Cycloguanil

References

Improving the yield and purity of Proguanil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Proguanil, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method for synthesizing this compound (specifically, this compound Hydrochloride) involves the reaction of p-chlorophenyl cyanoguanidine with an excess of isopropylamine. This reaction is typically facilitated by the presence of a metal salt, such as copper (II) sulfate pentahydrate, and is often carried out in a solvent system like ethanol/water or methanol/water at reflux temperatures.[1][2][3]

Q2: What are the common impurities encountered during this compound synthesis?

A2: During the synthesis and process development of this compound Hydrochloride, several related substances or impurities can form. The most commonly identified impurities include:

It is crucial to control the reaction conditions to minimize the formation of these byproducts.

Q3: How can the purity of synthesized this compound Hydrochloride be improved?

A3: Post-synthesis purification is essential for achieving high-purity this compound Hydrochloride. A common and effective method is recrystallization. This can be done by dissolving the crude product in hot water (around 85-95°C), treating the solution with activated charcoal to remove colored impurities, followed by filtration and cooling to 10-15°C to crystallize the pure product.[2][3] An alternative method involves dissolving the crude product in a suitable organic solvent and then adding an anti-solvent to precipitate the purified this compound Hydrochloride.[3] Purity levels exceeding 99% can be achieved with these methods.[2][3]

Q4: What factors can influence the yield of the this compound synthesis reaction?

A4: Several factors can significantly impact the final yield of this compound. These include the choice of solvent system, reaction temperature, reaction time, and the efficiency of the purification process. For example, using a tetrahydrofuran (THF)-water solvent system has been reported to produce yields in the range of 75-90%.[2] Ensuring the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) is also critical to maximizing the yield.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal solvent system. - Loss of product during purification.- Monitor the reaction progress using TLC to ensure the starting material (p-chlorophenyl cyanoguanidine) is fully consumed. The reaction may require refluxing for several hours.[1][3] - Consider using a THF-water solvent system, which has been shown to improve yields.[2] - During purification, ensure the filtrate is sufficiently cooled (10-15°C) to maximize crystallization and minimize product loss in the mother liquor.[2][3]
Low Purity (High Impurity Levels) - Formation of side products due to incorrect stoichiometry or reaction conditions. - Inefficient removal of copper catalyst. - Inadequate purification.- Ensure a molar excess of isopropylamine is used.[2] - After the reaction, the copper complex can be broken by adding an acid. The copper can then be removed by precipitation as copper sulfide or by using a chelating agent like EDTA disodium salt, which is a safer alternative to generating hydrogen sulfide gas.[2] - Perform recrystallization of the crude product. Dissolving in hot water, treating with activated charcoal, and cooling is an effective method.[2][3] For higher purity, a second recrystallization from an organic solvent/anti-solvent system can be performed.[3]
Reaction Not Proceeding to Completion - Insufficient reaction time or temperature. - Inactive catalyst.- Ensure the reaction mixture is maintained at a steady reflux.[1][3] - Continue the reaction for an extended period (e.g., 4-7 hours or more), monitoring with TLC until the starting material is no longer visible.[1] - Use fresh copper (II) sulfate pentahydrate.
Product is Colored - Presence of colored impurities.- During the purification step, add activated charcoal to the hot aqueous solution of this compound Hydrochloride and stir for about 15 minutes before filtering.[2]

Data on Yield and Purity

The following table summarizes quantitative data from various synthesis protocols for this compound Hydrochloride.

Solvent System Starting Material Yield Purity (by HPLC) Reference
Ethanol/Water20 g p-chlorophenyl cyanoguanidine7 g81%[1][2]
Methanol/Water10 g p-chlorophenyl cyanoguanidine--[2]
THF/Water-75-90%98-99.9%[2]
Not Specified-75-80% (crude)>99% (after purification)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride in Ethanol/Water

This protocol is based on a method described in the literature.[1][2]

  • Stir 20 g (0.10 mole) of p-chlorophenyl cyanoguanidine in a mixture of 200 ml ethanol and 100 ml water at 25-35°C.

  • Add 12.5 g (0.05 mole) of copper (II) sulfate pentahydrate to the stirring solution.

  • Add 30 ml (0.4 mole) of isopropylamine to the reaction mixture.

  • Heat the mixture to reflux and maintain for at least 7 hours. Monitor the reaction's completion by TLC to confirm the absence of p-chlorophenyl cyanoguanidine.

  • Cool the reaction mixture to 25-30°C.

  • Add an aqueous HCl solution (25 ml concentrated HCl in 80 ml water) and stir for 30 minutes.

  • Prepare a sodium sulfide solution (4 g sodium sulfide in 16 ml water) and add it dropwise to the reaction mixture to precipitate copper sulfide.

  • Stir for 30 minutes, then filter to remove the copper sulfide precipitate.

  • Cool the filtrate to 15-20°C and add 25 ml of 25% aqueous ammonia to precipitate the product.

  • Filter the separated solid, wash with water, and dry at 90-95°C to obtain this compound Hydrochloride.

Protocol 2: High-Purity Synthesis and Purification

This protocol incorporates steps for achieving higher purity.[2][3]

  • Follow steps 1-4 from Protocol 1, potentially using a THF/water solvent system for improved yield and purity.

  • After reflux, distill the organic solvent (e.g., THF or ethanol).

  • Cool the remaining aqueous mixture and proceed with the addition of HCl as in Protocol 1, step 6.

  • Instead of sodium sulfide, consider using a safer chelating agent like EDTA disodium salt to complex with the copper ions.

  • Isolate the crude this compound Hydrochloride by precipitation with ammonia as described previously.

  • Purification: Dissolve the crude this compound Hydrochloride in water at 85-95°C.

  • Add activated charcoal and stir for 15 minutes.

  • Filter the hot solution through a hyflo bed to remove the charcoal.

  • Cool the filtrate to 10-15°C and stir for 1 hour to allow for crystallization.

  • Filter the pure product, wash with cold water, and dry. This process can yield this compound Hydrochloride with a purity of over 99%.

Visualizations

This compound Synthesis Pathway

Proguanil_Synthesis pCCG p-Chlorophenyl cyanoguanidine plus1 pCCG->plus1 IPA Isopropylamine IPA->plus1 CuSO4 CuSO4·5H2O (Catalyst) CuSO4->plus1 Proguanil_Base This compound (Base) Proguanil_HCl This compound HCl (Crude) Proguanil_Base->Proguanil_HCl HCl HCl HCl->Proguanil_HCl Purification Recrystallization (H2O, Charcoal) Proguanil_HCl->Purification Pure_Proguanil_HCl Pure This compound HCl Purification->Pure_Proguanil_HCl plus1->Proguanil_Base Reflux

Caption: Reaction pathway for the synthesis of this compound Hydrochloride.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield Observed check_reaction Check Reaction Completion (via TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete Starting Material Present? complete Complete check_reaction->complete No Starting Material extend_reflux Extend Reflux Time/ Increase Temperature incomplete->extend_reflux check_catalyst Check Catalyst Activity incomplete->check_catalyst check_purification Review Purification Step complete->check_purification extend_reflux->check_reaction check_catalyst->check_reaction cooling_temp Is Cooling Temp. 10-15°C? check_purification->cooling_temp yes_cooling Yes cooling_temp->yes_cooling Yes no_cooling No cooling_temp->no_cooling No solvent_loss Consider Solvent Choice (e.g., THF/Water) yes_cooling->solvent_loss adjust_cooling Adjust Cooling Temperature no_cooling->adjust_cooling end Yield Improved adjust_cooling->end solvent_loss->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

Atovaquone-Proguanil: A Synergistic Combination for Malaria Prophylaxis and Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synergistic effects and performance of the Atovaquone-Proguanil combination in combating malaria. This guide provides an objective comparison with other antimalarial alternatives, supported by experimental data and detailed methodologies.

The combination of atovaquone and proguanil stands as a cornerstone in the prevention and treatment of malaria, particularly in regions with chloroquine-resistant Plasmodium falciparum. The efficacy of this combination is rooted in the synergistic interaction between its two components, which enhances its antimalarial activity beyond the additive effects of the individual drugs. This guide delves into the experimental validation of this synergy, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Unveiling the Synergistic Mechanism

Atovaquone acts by inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[1][2] this compound, primarily through its active metabolite cycloguanil, inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[3] However, the synergistic action of the combination is attributed to this compound itself, which significantly enhances the atovaquone-mediated collapse of the parasite's mitochondrial membrane potential.[1][2] This potentiation occurs at clinically achievable concentrations of this compound and is specific to atovaquone, as the effects of other mitochondrial inhibitors are not enhanced by this compound.[1][2] This synergistic mechanism is crucial for the combination's high efficacy and its ability to overcome resistance to either drug alone.[4]

In Vitro Efficacy: A Quantitative Look at Synergy

The synergistic interaction between atovaquone and this compound has been quantified in numerous in vitro studies using the fractional inhibitory concentration (FIC) index. An FIC index of <1 indicates synergy, an index of 1 indicates an additive effect, and an index of >1 indicates antagonism.

Plasmodium falciparum Strain(s)Atovaquone IC50 (nM)This compound IC50 (µM)Mean ΣFIC50Mean ΣFIC90Reference
4 StrainsNot specifiedNot specified0.370.13[5]
Not specified15 (alone)Not specifiedNot specifiedNot specified[6]
Not specified2 (with 3.5 µM this compound)Not specifiedNot specifiedNot specified[6]

Table 1: In Vitro Synergistic Activity of Atovaquone-Proguanil against P. falciparum . The data clearly demonstrates a high degree of synergy (ΣFIC < 0.5) at both the 50% and 90% effective concentration levels. The seven-fold reduction in the EC50 of atovaquone in the presence of a therapeutically relevant concentration of this compound further underscores this potentiation.[6]

Clinical Performance: Comparative Efficacy and Safety

Clinical trials have consistently demonstrated the high efficacy and favorable safety profile of the atovaquone-proguanil combination for both malaria prophylaxis and treatment.

Prophylaxis Efficacy
Treatment GroupNumber of SubjectsProphylaxis Success Rate (%)Protective Efficacy (%) (95% CI)Reference
Atovaquone/Proguanil148Not specified93 (77-98)[7][8]
Placebo149Not specified-[7][8]
Atovaquone/Proguanil13698Not specified[9]
Placebo13863-[9]
Atovaquone/Proguanil (low-dose)54100Not specified[10][11]
Atovaquone/Proguanil (high-dose)54100Not specified[10][11]
Placebo5448-[10][11]

Table 2: Efficacy of Atovaquone-Proguanil in Placebo-Controlled Prophylaxis Trials. These studies highlight the significant protective effect of atovaquone-proguanil against P. falciparum and P. vivax malaria compared to placebo.

Treatment Efficacy and Comparative Performance
Treatment GroupNumber of SubjectsCure Rate (%)Mean Parasite Clearance Time (hours)Mean Fever Clearance Time (hours)Reference
Atovaquone/Proguanil5510046.738.8[12]
Chloroquine2330.460.046.8[12]
Chloroquine-Sulfadoxine-Pyrimethamine3287.542.834.5[12]
Atovaquone/Proguanil14100Not specifiedNot specified[13]
Chloroquine138Not specifiedNot specified[13]
Atovaquone/Proguanil791006559[14]
Mefloquine79867451[14]

Table 3: Comparative Efficacy of Atovaquone-Proguanil for the Treatment of Acute P. falciparum Malaria. The data demonstrates the superior cure rate of atovaquone-proguanil compared to chloroquine and mefloquine in regions with drug-resistant malaria.

Comparative Safety and Tolerability
Treatment GroupNumber of SubjectsAny Adverse Event (%)Treatment-Related Gastrointestinal Adverse Events (%)Treatment-Related Neuropsychiatric Adverse Events (%)Discontinuation due to Adverse Events (%)Reference
Atovaquone/Proguanil5116112Not specified0.2[15]
Chloroquine/Proguanil5116420Not specified2[15]
Atovaquone/Proguanil49371.4Not specified141.2[16][17]
Mefloquine48367.3Not specified295.0[16][17]

Table 4: Comparative Tolerability of Atovaquone-Proguanil in Prophylaxis Trials. Atovaquone-proguanil demonstrates a favorable safety profile with fewer gastrointestinal and neuropsychiatric adverse events compared to chloroquine/proguanil and mefloquine, respectively, leading to better adherence.[15][16][17]

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

This protocol outlines the standard method for the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum.

Materials:

  • RPMI 1640 medium supplemented with L-glutamine, HEPES buffer, and sodium bicarbonate.

  • Human serum (Albumax II or heat-inactivated human A+ plasma).

  • Human O+ red blood cells.

  • Gentamicin sulfate.

  • Gas mixture (5% CO2, 5% O2, 90% N2).

  • Incubator at 37°C.

  • Sterile culture flasks.

Procedure:

  • Prepare complete culture medium by supplementing RPMI 1640 with 0.5% Albumax II or 10% human serum and 10 µg/mL gentamicin.

  • Wash human O+ red blood cells three times in RPMI 1640.

  • Initiate the culture by adding thawed parasite stock to a suspension of red blood cells in complete medium to achieve a 2% hematocrit and 0.5% parasitemia.

  • Incubate the culture flasks at 37°C in a modular incubation chamber flushed with the gas mixture.

  • Maintain the culture by daily medium changes and the addition of fresh red blood cells every 2-3 days to maintain a parasitemia between 1% and 5%.

  • Monitor parasite growth and morphology by microscopic examination of Giemsa-stained thin blood smears.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes a method to assess the effect of antimalarial compounds on the parasite's mitochondrial membrane potential using a fluorescent dye.

Materials:

  • Synchronized late-stage trophozoite/schizont-infected red blood cells.

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or Rhodamine 123 fluorescent dye.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microscope.

  • Test compounds (Atovaquone, this compound).

Procedure:

  • Incubate synchronized parasite cultures with the test compounds at various concentrations for a specified period (e.g., 30 minutes).

  • Wash the cells with PBS to remove the compounds.

  • Resuspend the cells in PBS containing the fluorescent dye (e.g., 1 µM JC-1) and incubate in the dark at 37°C for 30 minutes.

  • Wash the cells twice with PBS to remove excess dye.

  • Analyze the fluorescence of the parasite-infected red blood cells using a flow cytometer. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. For Rhodamine 123, measure the green fluorescence.

  • A decrease in the red/green fluorescence ratio for JC-1 or a decrease in green fluorescence for Rhodamine 123 indicates a collapse of the mitochondrial membrane potential.

Visualizing the Mechanisms and Workflows

Synergistic_Mechanism_of_Atovaquone_this compound cluster_parasite Plasmodium falciparum cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_drugs Antimalarial Drugs ETC Electron Transport Chain (ETC) Cyt_bc1 Cytochrome bc1 Complex ETC->Cyt_bc1 e- flow DeltaPsi Mitochondrial Membrane Potential (ΔΨm) Cyt_bc1->DeltaPsi maintains Cyt_bc1->DeltaPsi DHODH Dihydroorotate Dehydrogenase (DHODH) DeltaPsi->DHODH enables DeltaPsi->DHODH DNA_Synth DNA Synthesis DHODH->DNA_Synth contributes to pyrimidine synthesis for DHFR Dihydrofolate Reductase (DHFR) DHFR->DNA_Synth required for Atovaquone Atovaquone Atovaquone->Cyt_bc1 Inhibits This compound This compound This compound->Cyt_bc1 Enhances Atovaquone's inhibitory effect Cycloguanil Cycloguanil (active metabolite) This compound->Cycloguanil Metabolized to Cycloguanil->DHFR Inhibits

Caption: Synergistic mechanism of Atovaquone and this compound.

Experimental_Workflow_In_Vitro_Synergy_Assay cluster_culture Parasite Culture cluster_drug_prep Drug Preparation & Plate Setup cluster_incubation Incubation & Growth cluster_analysis Data Analysis Start Start with P. falciparum culture Sync Synchronize culture to ring stage Start->Sync Add_Parasites Add synchronized parasite culture to plates Sync->Add_Parasites Drug_Dilution Prepare serial dilutions of Atovaquone and this compound Plate Add drug dilutions to 96-well plates in a checkerboard format Drug_Dilution->Plate Plate->Add_Parasites Incubate Incubate for 72 hours under standard culture conditions Add_Parasites->Incubate Measure_Growth Measure parasite growth (e.g., SYBR Green I assay) Incubate->Measure_Growth Calc_IC50 Calculate IC50 for each drug alone and in combination Measure_Growth->Calc_IC50 Calc_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Calc_IC50->Calc_FIC Determine_Synergy Determine synergy, additivity, or antagonism Calc_FIC->Determine_Synergy

Caption: Workflow for in vitro synergy testing of Atovaquone-Proguanil.

References

Comparative Efficacy of Proguanil Versus Chloroquine in Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the antimalarial drugs Proguanil and Chloroquine, focusing on their mechanisms of action, resistance pathways, and clinical efficacy, supported by experimental data.

Introduction

Chloroquine, a 4-aminoquinoline compound, was the cornerstone of malaria treatment and prophylaxis for decades due to its high efficacy, safety, and low cost. This compound is a biguanide prodrug that has also been widely used, primarily for prophylaxis, often in combination with other agents. The emergence and global spread of drug-resistant Plasmodium falciparum, particularly to Chloroquine, has necessitated a continual re-evaluation of antimalarial drug efficacy and has driven the development of combination therapies where this compound remains a key component.

Mechanism of Action

The mechanisms by which this compound and Chloroquine kill the malaria parasite are distinct, targeting different metabolic pathways.

  • Chloroquine: This drug acts within the parasite's acidic digestive vacuole. As the parasite digests hemoglobin, it releases toxic free heme. Chloroquine, a weak base, accumulates in the vacuole and is thought to bind to heme, preventing its polymerization into non-toxic hemozoin crystals.[1][2] The accumulation of this Chloroquine-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite.[1]

  • This compound: this compound itself is a prodrug and is not active against the parasite.[3] It is metabolized in the host's liver by cytochrome P450 enzymes into its active form, cycloguanil.[3][4] Cycloguanil is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[3][5] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids (DNA and RNA) and amino acids. By blocking DHFR, cycloguanil halts parasite replication and development.[3]

Mechanism_of_Action cluster_chloroquine Chloroquine Pathway cluster_this compound This compound Pathway Hemoglobin Hemoglobin (in RBC) Heme Toxic Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerization CQ_Heme Chloroquine-Heme Complex Heme->CQ_Heme CQ Chloroquine CQ->Heme Binds to CQ_Heme->Hemozoin Death_CQ Parasite Death CQ_Heme->Death_CQ Leads to Membrane Damage This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Host Metabolism (CYP2C19) DHFR Parasite DHFR Cycloguanil->DHFR Inhibits Cycloguanil->DHFR Folate Folate Synthesis DHFR->Folate DNA_Synth DNA Synthesis & Replication Folate->DNA_Synth Death_PG Parasite Arrest DNA_Synth->Death_PG

Caption: Mechanisms of action for Chloroquine and this compound.

Mechanisms of Resistance

Widespread resistance has severely compromised the efficacy of both drugs, particularly when used as monotherapy.

  • Chloroquine Resistance: The primary driver of Chloroquine resistance in P. falciparum is mutations in the chloroquine resistance transporter (PfCRT) gene, located on the membrane of the parasite's digestive vacuole.[6][7] These mutations enable the PfCRT protein to actively pump protonated Chloroquine out of the vacuole, reducing the drug's concentration at its site of action and preventing it from reaching toxic levels.[6][7][8] Polymorphisms in the P. falciparum multidrug resistance 1 (PfMDR1) gene can also modulate the level of resistance.[6]

  • This compound Resistance: Resistance to this compound's active metabolite, cycloguanil, is conferred by point mutations in the gene encoding the parasite's DHFR enzyme.[4][6] These mutations reduce the binding affinity of cycloguanil to the enzyme, allowing the folate pathway to continue functioning even in the presence of the drug. Specific combinations of mutations can lead to high levels of resistance.

Mechanisms_of_Resistance cluster_chloroquine_res Chloroquine Resistance cluster_proguanil_res This compound (Cycloguanil) Resistance CQ_in Chloroquine enters Vacuole PfCRT_mut Mutated PfCRT Transporter CQ_in->PfCRT_mut CQ_out Chloroquine Efflux PfCRT_mut->CQ_out Pumps drug out Reduced_Conc Reduced Drug Concentration CQ_out->Reduced_Conc Survival_CQ Parasite Survival Reduced_Conc->Survival_CQ Cycloguanil_res Cycloguanil DHFR_mut Mutated DHFR Enzyme Cycloguanil_res->DHFR_mut Fails to inhibit Reduced_Binding Reduced Binding Affinity DHFR_mut->Reduced_Binding Folate_pathway Folate Pathway Continues Reduced_Binding->Folate_pathway Survival_PG Parasite Survival Folate_pathway->Survival_PG

Caption: Resistance mechanisms for Chloroquine and this compound.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize quantitative data on the efficacy of Chloroquine and this compound. It is important to note that this compound is now rarely used as a monotherapy for treatment and is most often found in combination with Atovaquone (A/P). Therefore, data for A/P is included for a relevant modern comparison.

Table 1: In Vitro Susceptibility of P. falciparum

DrugStrain / ConditionIC50 (nM)Reference
Chloroquine Sensitive (3D7)~20-30[9]
Resistant (K1)>100 (e.g., 275 ± 12.5)[9]
Field Isolates (India, resistant)260 - 400x higher than 3D7[9][10]
Cycloguanil Gabonese Field Isolates38% showed in vitro resistance[11]
This compound P. knowlesi (A1-H1)2461[12]
P. falciparum228[12]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy for Treatment of Uncomplicated P. falciparum Malaria

TreatmentRegion / PopulationCure Rate (Day 28)Reference
Chloroquine Peru (high resistance)8%[13]
Philippines (high resistance)30.4%[14]
Malawi (CQ-susceptible)100% (first episode)[15]
Atovaquone-Proguanil (A/P) Peru100%[13]
Philippines100%[14]
Global (Systematic Review)89% - 98%[5]
Chloroquine + this compound Non-immune travelersEfficacy ~70% (prophylaxis)[16]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing efficacy data.

In Vitro Drug Susceptibility Testing Protocol (SYBR Green I-based Fluorescence Assay)

This method is widely used to determine the IC50 values of antimalarial compounds against cultured P. falciparum.

  • Parasite Culture: P. falciparum parasites (e.g., Chloroquine-sensitive 3D7 or resistant K1 strains) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized to the ring stage.

  • Drug Plate Preparation: Test drugs (Chloroquine, this compound) are serially diluted (two-fold) in culture medium and dispensed into 96-well microtiter plates.

  • Incubation: Parasitized erythrocytes (1% parasitemia, 2% hematocrit) are added to each well. The plates are incubated for 72 hours under the same conditions as the main culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: The fluorescence intensity correlates with the amount of parasitic DNA, indicating parasite growth. IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration using non-linear regression analysis.[9]

Clinical Trial Protocol for Uncomplicated Malaria Treatment

This outlines a standard, two-arm, randomized, open-label trial to compare the efficacy of two antimalarial treatments.

  • Study Population: Patients (e.g., children aged 6 months to 10 years) with microscopically confirmed uncomplicated P. falciparum malaria and a parasite density within a specified range (e.g., 1,000–200,000/µL).

  • Inclusion Criteria: Fever or history of fever, informed consent from a parent or guardian.

  • Exclusion Criteria: Signs of severe malaria, mixed Plasmodium infection, known allergies to study drugs, intake of other antimalarials within the last 7 days.

  • Randomization: Eligible patients are randomly assigned to receive either Treatment A (e.g., Chloroquine, 25 mg base/kg over 3 days) or Treatment B (e.g., Atovaquone-Proguanil, dosed by weight for 3 days).

  • Treatment & Follow-up: Treatment is directly observed. Patients are followed up on days 1, 2, 3, 7, 14, 21, and 28. Clinical assessment and blood smears for parasite counting are performed at each visit.

  • Primary Endpoint: The primary outcome is the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) rate at Day 28.

  • Secondary Endpoints: Fever clearance time, parasite clearance time, and the incidence of adverse events.

  • Ethical Approval: The protocol must be approved by national and institutional ethics review boards.

Experimental_Workflow cluster_invitro In Vitro Susceptibility Assay cluster_invivo Clinical Trial Workflow start_vitro Start: Synchronized P. falciparum Culture drug_plate Prepare Serial Drug Dilutions start_vitro->drug_plate incubation_vitro Add Parasites & Incubate (72h) drug_plate->incubation_vitro stain Lyse Cells & Stain with SYBR Green I incubation_vitro->stain readout Measure Fluorescence stain->readout analysis_vitro Calculate IC50 Values readout->analysis_vitro comparison Comparative Efficacy Conclusion analysis_vitro->comparison start_vivo Start: Patient with Uncomplicated Malaria screening Screening & Consent start_vivo->screening randomize Randomize to Treatment Arm screening->randomize treat_cq Administer Chloroquine randomize->treat_cq Arm 1 treat_pg Administer this compound-based Therapy randomize->treat_pg Arm 2 followup Follow-up (Days 1, 2, 3, 7, 14, 21, 28) treat_cq->followup treat_pg->followup analysis_vivo Assess Clinical & Parasitological Response followup->analysis_vivo analysis_vivo->comparison

Caption: Comparative experimental workflow for efficacy testing.

Conclusion

The comparative efficacy of this compound and Chloroquine is fundamentally dictated by the prevalence of drug resistance. Chloroquine, once a highly effective and affordable antimalarial, now has limited clinical utility for treating P. falciparum in most malaria-endemic regions due to high levels of resistance mediated by PfCRT mutations.[13][14] Its use is now largely restricted to areas where the parasite remains susceptible, or for treating non-falciparum malaria.

This compound, via its active metabolite cycloguanil, targets a different pathway (folate synthesis) but has also been compromised by resistance through DHFR mutations.[6] However, this compound has found renewed and critical importance as a partner drug. When combined with atovaquone, it acts synergistically, enhancing the ability of atovaquone to collapse the parasite's mitochondrial membrane potential.[17][18] This combination (Atovaquone-Proguanil) is highly effective against both Chloroquine-sensitive and Chloroquine-resistant P. falciparum strains and is a recommended first-line agent for both the treatment and prophylaxis of malaria.[16][17]

For drug development professionals, the history of these two compounds underscores the critical need for combination therapy to combat the evolution of resistance and highlights the value of targeting multiple, independent parasite pathways.

References

Probing the Boundaries of Antifolate Efficacy: A Comparative Guide to Proguanil Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the ongoing battle against malaria. This guide provides a comprehensive comparison of cross-resistance patterns between proguanil and other antifolate drugs, supported by experimental data and detailed methodologies. By dissecting the molecular basis of resistance and its impact on drug efficacy, we aim to furnish a critical resource for the development of next-generation antimalarials.

This compound, a biguanide antimalarial, is a prodrug that is metabolized in the liver to its active form, cycloguanil. Cycloguanil exerts its parasiticidal effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum. This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids, and ultimately, for parasite survival. However, the widespread use of this compound and other antifolates, such as pyrimethamine, has led to the emergence and spread of drug-resistant parasite strains, often exhibiting cross-resistance between these agents.

The Molecular Landscape of Antifolate Cross-Resistance

The primary mechanism of resistance to cycloguanil and pyrimethamine involves point mutations in the P. falciparum dihydrofolate reductase gene (pfdhfr). These mutations alter the binding affinity of the drugs to the active site of the DHFR enzyme, thereby reducing their inhibitory effect. The specific mutations in the pfdhfr gene can confer differential levels of resistance to cycloguanil and pyrimethamine, a phenomenon attributed to the distinct chemical structures of the two drugs and their subtle differences in binding within the DHFR active site.[1][2]

The accumulation of multiple mutations in the pfdhfr gene generally leads to higher levels of resistance to both drugs. The "triple mutant" (N51I + C59R + S108N) and "quadruple mutant" (N51I + C59R + S108N + I164L) are associated with high-level resistance and clinical failure of antifolate drugs.[1]

Quantitative Analysis of Cross-Resistance

The level of resistance to antifolates is typically quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50% in vitro. The following tables summarize the IC50 values for cycloguanil and pyrimethamine against P. falciparum strains with different pfdhfr genotypes.

DHFR Genotype (Mutations)Cycloguanil Resistance LevelPyrimethamine Resistance LevelKey Findings
Wild Type (No mutations)SusceptibleSusceptibleThe ancestral, drug-sensitive parasite genotype.
S108NLow/ModerateModerateThe foundational mutation for pyrimethamine resistance with a lesser impact on cycloguanil susceptibility.[2][3]
N51I + C59R + S108N (Triple Mutant)Moderate/HighHighCommon in many malaria-endemic regions, conferring significant resistance to both drugs.[3]
A16V + S108THighLow/SusceptibleA primary pathway for high-level cycloguanil resistance, while parasites may remain susceptible to pyrimethamine.[2][3]
S108N + I164LHighVery HighConfers significant cross-resistance to both drugs.[2][3]

Table 1: Comparative Resistance Levels Conferred by DHFR Mutations.

DHFR Genotype (Mutations)Cycloguanil IC50 (nM)Pyrimethamine IC50 (nM)
Wild Type~11.1[4]~15.4[4]
S108N50-500[1]>2,000[1]
N51I + C59R + S108N (Triple Mutant)High (e.g., ~1,200)[1]High (e.g., >42,100)[1]
A16V + S108T>500[1]-
N51I + C59R + S108N + I164L (Quadruple Mutant)Very High[1]Very High[1]

Table 2: Comparative In Vitro Susceptibility (IC50 Values) of DHFR Mutants. Note: IC50 values can vary between studies depending on the specific parasite line and the in vitro assay conditions.

This compound's Dual Personality: A DHFR-Independent Mechanism

A crucial aspect of this compound's pharmacology is its intrinsic antimalarial activity, which is independent of its conversion to cycloguanil and is not affected by DHFR mutations.[5][6] This intrinsic activity is particularly important in the context of the combination therapy atovaquone-proguanil (Malarone®). This compound acts synergistically with atovaquone, a mitochondrial electron transport chain inhibitor.[7][8][9] this compound enhances atovaquone's ability to collapse the parasite's mitochondrial membrane potential, a mechanism that does not involve DHFR inhibition.[8][10] This explains the efficacy of atovaquone-proguanil even in regions where resistance to cycloguanil is prevalent.[8]

Experimental Protocols

Accurate assessment of drug resistance is crucial for surveillance and the development of new antimalarial agents. The following are detailed methodologies for key experiments used to characterize cycloguanil and pyrimethamine resistance.

In Vitro Antifolate Susceptibility Testing (SYBR Green I-based Assay)

This fluorescence-based assay is widely used to determine the IC50 of antimalarial drugs.[11][12]

  • Parasite Culture: P. falciparum isolates are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and maintained in a hypoxic environment (5% CO2, 5% O2, 90% N2) at 37°C.[11][12]

  • Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of the test drugs (e.g., cycloguanil, pyrimethamine). Control wells containing no drug are included.[3]

  • Inoculation: A synchronized parasite culture (primarily at the ring stage) with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) is added to each well of the drug-dosed plate.[3][12]

  • Incubation: The plate is incubated for 72 hours under standard culture conditions to allow for parasite maturation and replication.[3][12]

  • Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye, SYBR Green I.

  • Quantification: The fluorescence intensity of each well is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA and, therefore, to parasite growth.[3]

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations. A non-linear regression analysis is used to calculate the IC50 value, which is the drug concentration that causes a 50% reduction in parasite growth compared to the drug-free control wells.[3]

Molecular Detection of pfdhfr Mutations (PCR-based Methods)

Polymerase Chain Reaction (PCR) based methods are employed to detect the specific point mutations in the pfdhfr gene that confer drug resistance.

  • DNA Extraction: Genomic DNA is extracted from parasite cultures or patient blood samples (e.g., using a Chelex-100 boiling method for blood spots on filter paper).[13]

  • PCR Amplification:

    • Nested PCR: This technique improves the sensitivity and specificity of mutation detection.[13]

      • Primary PCR: An outer set of primers is used to amplify a larger region of the pfdhfr gene.

      • Secondary (Nested) PCR: An inner set of primers is used to amplify a smaller, specific region within the product of the primary PCR. This nested approach is particularly useful for samples with low parasite densities.[13]

    • Allele-Specific PCR: This method uses primers designed to specifically amplify either the wild-type or the mutant allele, allowing for the determination of the genotype at a specific codon.

  • Genotype Analysis:

    • Restriction Fragment Length Polymorphism (RFLP): The amplified PCR product is digested with a specific restriction enzyme that recognizes and cuts either the wild-type or the mutant sequence. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype.

    • DNA Sequencing: The amplified PCR product is sequenced to directly identify the nucleotide sequence and any point mutations present.[14]

    • Melt-Curve Analysis: This real-time PCR-based method detects sequence variations by measuring the melting temperature of a DNA duplex. Different genotypes will have different melting profiles.[15]

    • Dot-Blot Hybridization: Amplified DNA is spotted onto a membrane and hybridized with labeled probes that are specific for either the wild-type or mutant alleles.[16][17][18]

Visualizing the Pathways of Resistance and Action

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the folate biosynthesis pathway and the experimental workflow for assessing antifolate resistance.

Folate_Pathway cluster_parasite Plasmodium falciparum cluster_drugs Antifolate Drugs GTP GTP H2P Dihydropteroate GTP->H2P DHPS DHF Dihydrofolate H2P->DHF THF Tetrahydrofolate DHF->THF DHFR DNA DNA Synthesis THF->DNA This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Host Liver Metabolism DHFR DHFR Cycloguanil->DHFR Inhibition Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibition DHFR_mut DHFR Mutations (e.g., S108N, N51I) DHFR_mut->Cycloguanil Resistance DHFR_mut->Pyrimethamine Resistance

Caption: The folate biosynthesis pathway in P. falciparum and the mechanism of action of antifolate drugs.

Caption: Experimental workflow for determining antifolate cross-resistance.

References

A Head-to-Head Comparison of Proguanil and Its Analogs in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Proguanil and its key analogs, focusing on their efficacy, mechanisms of action, and experimental validation. The information presented is intended to inform research and development efforts in the ongoing search for novel antimalarial therapies.

Executive Summary

This compound, a biguanide antimalarial, has been a mainstay in malaria prophylaxis and treatment for decades, primarily through its metabolic conversion to the dihydrofolate reductase (DHFR) inhibitor, cycloguanil. However, the emergence of drug resistance has necessitated the development of new strategies, including the exploration of this compound analogs with modified properties. This guide focuses on a head-to-head comparison of this compound with a key analog, a cyclization-blocked derivative (tert-butyl this compound or tBuPG), which is unable to metabolize into cycloguanil.[1] This comparison reveals that this compound itself possesses intrinsic, slow-acting antiplasmodial activity independent of its conversion to cycloguanil.[2] This intrinsic activity is synergistic with mitochondrial electron transport chain (mETC) inhibitors like atovaquone. The cyclization-blocked analog, tBuPG, demonstrates similar or enhanced slow-acting potency, highlighting a promising avenue for developing partner drugs for mETC inhibitors that are not reliant on metabolic activation and are less susceptible to DHFR-related resistance.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from head-to-head comparisons of this compound and its cyclization-blocked analog, tBuPG.

Table 1: In Vitro Antiplasmodial Activity (IC50, µM) of this compound and tBuPG against various P. falciparum Strains [2]

CompoundStrain48h Assay72h Assay96h Assay
This compound 3D746.230.490.11
Dd22.870.140.05
FCR334.792.890.35
K1>501.120.23
C2B18.450.560.12
tBuPG 3D77.580.330.05
Dd21.950.120.04
FCR39.870.780.15
K111.230.450.09
C2B6.780.310.06

Table 2: In Vivo Activity of this compound and tBuPG against P. berghei Liver Stage Parasites [2]

CompoundIC50 (µM)
This compound 6.02
tBuPG 2.94

Note: Direct head-to-head in vivo efficacy data (ED50/ED90) for blood-stage infection was not available in the reviewed literature. The available data focuses on liver-stage activity.

Mechanism of Action and Signaling Pathways

This compound has a dual mechanism of action. Its metabolite, cycloguanil, is a well-established inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folate, which is essential for DNA replication in the malaria parasite.[3] However, this compound itself exhibits intrinsic antimalarial activity by targeting the parasite's mitochondria, though the precise molecular target is not fully elucidated. This activity is synergistic with atovaquone, an inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain (mETC).[4] The cyclization-blocked analog, tBuPG, is incapable of forming cycloguanil and thus its activity is entirely dependent on this intrinsic, mitochondrial-related mechanism.[1]

Below are diagrams illustrating the relevant signaling pathways.

cluster_folate Folate Biosynthesis Pathway GTP GTP DHF Dihydrofolate (DHF) GTP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis THF->DNA DHFR Dihydrofolate Reductase (DHFR) Cycloguanil Cycloguanil (this compound Metabolite) Cycloguanil->DHFR Inhibits

Folate biosynthesis pathway and the target of cycloguanil.

cluster_mETC Mitochondrial Electron Transport Chain (mETC) ComplexI Complex I/NDH2 UQ Ubiquinone Pool ComplexI->UQ ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC Protons Proton Gradient ComplexIII->Protons Pumps H+ ComplexIV Complex IV ComplexIV->Protons Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQ->ComplexIII CytC->ComplexIV Protons->ATP_Synthase Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits Proguanil_tBuPG This compound / tBuPG Proguanil_tBuPG->ComplexIII Synergizes with Atovaquone

Mitochondrial electron transport chain and drug targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)[5]

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds (this compound, tBuPG) are serially diluted in hypoxanthine-free complete medium in a 96-well plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing wells to a final parasitemia of 0.5% and 2% hematocrit.

  • Incubation: Plates are incubated for 24 hours under standard culture conditions.

  • Radiolabeling: 1 µCi of [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 48 hours.

  • Harvesting and Measurement: The plates are frozen and thawed to lyse the cells. The contents of each well are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Start Start Drug_Plate Prepare Drug Dilution Plate Start->Drug_Plate Parasite_Culture Culture & Synchronize P. falciparum Start->Parasite_Culture Add_Parasites Add Parasites to Drug Plate Drug_Plate->Add_Parasites Parasite_Culture->Add_Parasites Incubate_24h Incubate 24h Add_Parasites->Incubate_24h Add_Hypoxanthine Add [3H]-Hypoxanthine Incubate_24h->Add_Hypoxanthine Incubate_48h Incubate 48h Add_Hypoxanthine->Incubate_48h Harvest Harvest & Measure Radioactivity Incubate_48h->Harvest Analyze Calculate IC50 Harvest->Analyze End End Analyze->End

Workflow for the [3H]-hypoxanthine incorporation assay.
In Vivo Efficacy Testing in Murine Models (P. berghei)[6][7]

This protocol outlines the general procedure for assessing the in vivo efficacy of antimalarial compounds in a mouse model of malaria.

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are infected intravenously with P. berghei-infected red blood cells.

  • Drug Administration: Test compounds are administered orally or via other appropriate routes at various doses for a specified number of days post-infection.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: The effective dose that reduces parasitemia by 50% (ED50) or 90% (ED90) compared to an untreated control group is determined.

Conclusion

The comparative analysis of this compound and its cyclization-blocked analog, tBuPG, reveals a significant, intrinsic antiplasmodial activity of the this compound scaffold that is independent of its conversion to the DHFR inhibitor, cycloguanil. This slow-acting, mitochondrial-related mechanism presents a valuable opportunity for the development of new antimalarial combination therapies. Specifically, cyclization-blocked this compound analogs like tBuPG, which are not susceptible to DHFR mutations, are promising partners for mETC inhibitors such as atovaquone. Further in vivo studies to determine the blood-stage efficacy (ED50 and ED90) of these analogs in head-to-head comparisons are warranted to fully elucidate their therapeutic potential.

References

Proguanil-Based Therapies for Malaria: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proguanil-based therapies for the treatment and prevention of malaria, with a focus on clinical trial data. This compound is a cornerstone of several effective antimalarial combinations, primarily with Atovaquone (A/P) and historically with Dapsone. This analysis delves into the efficacy, safety, and methodologies of key clinical studies to support research and development in this critical field.

Executive Summary

This compound, in combination with other antimalarial agents, demonstrates high efficacy in both the treatment and prophylaxis of malaria, including against drug-resistant strains of Plasmodium falciparum. The most widely used combination, Atovaquone-Proguanil (A/P), consistently shows excellent cure rates and prophylactic effectiveness. It acts synergistically by targeting both the parasite's mitochondrial electron transport chain and folate biosynthesis. While generally well-tolerated, careful consideration of adverse event profiles in comparison to other antimalarials is crucial for informed clinical application and future drug development.

Comparative Efficacy of this compound-Based Therapies

The following tables summarize the key efficacy outcomes from various clinical trials comparing this compound-based combinations with other antimalarial regimens.

Table 1: Efficacy of Atovaquone-Proguanil (A/P) in the Treatment of Uncomplicated P. falciparum Malaria

Treatment GroupNumber of Patients (n)Cure Rate (Day 28)Parasite Clearance Time (Mean, hours)Fever Clearance Time (Mean, hours)Citation
Atovaquone-Proguanil79100%6559[1]
Mefloquine7986%7451[1]
Atovaquone-Proguanil38098.2%64.132.8[2]
Artesunate-Amodiaquine13297.1%Not ReportedNot Reported[3]
Atovaquone-Proguanil13290.6%Not ReportedNot Reported[3]

Table 2: Prophylactic Efficacy of Atovaquone-Proguanil (A/P)

Treatment GroupNumber of Subjects (n)Protective EfficacyStudy PopulationCitation
Atovaquone-Proguanil14893% (overall)Migrants to malaria-endemic area[4]
Placebo149-Migrants to malaria-endemic area[4]
Atovaquone-Proguanil108 to 1083 (pooled)95.8%Travelers and residents in endemic areas[5]
Placebo--Travelers and residents in endemic areas[5]
Atovaquone-Proguanil (low-dose)54100%Adults in a highly endemic area[6]
Atovaquone-Proguanil (high-dose)54100%Adults in a highly endemic area[6]
Placebo5448%Adults in a highly endemic area[6]

Table 3: Efficacy of Chlorthis compound-Dapsone in Uncomplicated P. falciparum Malaria

Treatment GroupNumber of Patients (n)Treatment Failures (Day 14)ComparisonCitation
Chlorthis compound-Dapsone (3-dose)1709LowerSulfadoxine-Pyrimethamine[7]
Sulfadoxine-Pyrimethamine-HigherChlorthis compound-Dapsone (3-dose)[7]
Chlorthis compound-Dapsone (single dose)294HigherSulfadoxine-Pyrimethamine[7]
Sulfadoxine-Pyrimethamine-LowerChlorthis compound-Dapsone (single dose)[7]

Comparative Safety and Tolerability

The safety profile of this compound-based therapies is a key consideration. The following table outlines the incidence of common adverse events observed in clinical trials.

Table 4: Common Adverse Events in Comparative Clinical Trials

Adverse EventAtovaquone-Proguanil (%)Mefloquine (%)Chloroquine-Proguanil (%)Sulfadoxine-Pyrimethamine (%)Citation
Abdominal Pain16.9Not ReportedNot ReportedNot Reported[2]
Vomiting13.6Not ReportedNot ReportedNot Reported[2]
Headache12.1Not ReportedNot ReportedNot Reported[2]
Neuropsychiatric EventsNo significant differenceNo significant differenceNot ReportedNot Reported[5]
Severe Adverse EventsLower (RR 0.61)HigherNot ReportedNot Reported[5]
Red Blood Cell DisordersNot ReportedNot ReportedNot ReportedHigher (RR 2.86)[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of typical experimental protocols for evaluating antimalarial therapies.

1. Study Design for a Randomized Controlled Trial of Atovaquone-Proguanil vs. Mefloquine:

  • Objective: To compare the efficacy and safety of a three-day course of atovaquone-proguanil with a standard mefloquine regimen for the treatment of acute, uncomplicated P. falciparum malaria.[1]

  • Study Type: Open-label, randomized, controlled clinical trial.[1]

  • Patient Population: Adult patients with acute, uncomplicated P. falciparum malaria.[1]

  • Intervention:

    • Group 1 (A/P): 1000 mg atovaquone and 400 mg this compound hydrochloride administered orally once daily for three days.[1]

    • Group 2 (Mefloquine): 750 mg mefloquine administered orally, followed by a 500 mg dose 6 hours later.[1]

  • Outcome Measures:

    • Primary Efficacy: Cure rate at day 28, defined as the percentage of patients with parasite clearance without recrudescence.[1]

    • Secondary Efficacy: Parasite clearance time (PCT) and fever clearance time (FCT).[1]

    • Safety: Monitoring of clinical and laboratory adverse events for 28 days.[1]

  • Monitoring: Thick and thin blood smears were performed daily until parasitemia cleared, and then weekly. Clinical assessments were conducted at the same intervals.[8]

2. Study Design for a Prophylaxis Trial of Atovaquone-Proguanil:

  • Objective: To evaluate the efficacy and safety of a daily dose of atovaquone-proguanil for the prevention of P. falciparum malaria.[6]

  • Study Type: Double-blind, placebo-controlled, randomized clinical trial.[6]

  • Participant Population: Healthy, non-immune volunteers or residents of a malaria-endemic area.[6][9]

  • Intervention:

    • Treatment Groups: Daily oral administration of atovaquone-proguanil (e.g., 250 mg atovaquone/100 mg this compound).[6]

    • Control Group: Daily oral administration of a matching placebo.[6]

  • Outcome Measures:

    • Primary Efficacy: Incidence of parasitemia, confirmed by blood smear, during the prophylaxis period.[6]

    • Safety: Assessment of adverse events through clinical and laboratory monitoring.[9]

  • Procedure: Participants receive the study drug or placebo for a specified period (e.g., 10 weeks) while residing in a malaria-endemic area. Regular blood samples are taken to test for the presence of malaria parasites.[6]

Signaling Pathways and Mechanisms of Action

The efficacy of this compound-based therapies stems from their targeted disruption of essential biochemical pathways in the Plasmodium parasite.

cluster_AP Atovaquone-Proguanil (A/P) Mechanism This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Metabolism (Host Liver) DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits Folate_Pathway Folate Biosynthesis DHFR->Folate_Pathway Catalyzes DNA_Synthesis DNA Synthesis & Parasite Replication Folate_Pathway->DNA_Synthesis Atovaquone Atovaquone ETC Electron Transport Chain (Cytochrome bc1) Atovaquone->ETC Inhibits Mitochondrion Parasite Mitochondrion Pyrimidine_Synthesis Pyrimidine Biosynthesis ETC->Pyrimidine_Synthesis Required for Pyrimidine_Synthesis->DNA_Synthesis

Caption: Mechanism of action for Atovaquone-Proguanil.

This compound is a prodrug that is metabolized in the host to its active form, cycloguanil.[5] Cycloguanil inhibits the parasite's dihydrofolate reductase (DHFR) enzyme, which is crucial for the folate biosynthesis pathway.[5] This pathway is essential for the synthesis of nucleic acids required for DNA replication and parasite proliferation.[5] Atovaquone targets the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex.[8] This disrupts mitochondrial function and is also linked to the inhibition of pyrimidine biosynthesis, another pathway vital for DNA synthesis.[10] The dual-target approach of A/P results in a synergistic antimalarial effect.[8]

cluster_CD Chlorthis compound-Dapsone Mechanism Chlorthis compound Chlorthis compound DHFR Dihydrofolate Reductase (DHFR) Chlorthis compound->DHFR Inhibits Dapsone Dapsone DHPS Dihydropteroate Synthase (DHPS) Dapsone->DHPS Inhibits Folate_Pathway Folate Biosynthesis DHPS->Folate_Pathway Step 1 DHFR->Folate_Pathway Step 2 DNA_Synthesis DNA Synthesis & Parasite Replication Folate_Pathway->DNA_Synthesis

Caption: Mechanism of action for Chlorthis compound-Dapsone.

The combination of chlorthis compound and dapsone also targets the folate biosynthesis pathway but at two distinct points. Dapsone inhibits dihydropteroate synthase (DHPS), while chlorthis compound inhibits dihydrofolate reductase (DHFR).[11] This sequential blockade of the same pathway leads to a synergistic antimalarial effect.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for an antimalarial clinical trial, from patient recruitment to data analysis.

Start Patient Screening & Enrollment Randomization Randomization Start->Randomization GroupA Treatment Group A (e.g., this compound-based therapy) Randomization->GroupA GroupB Treatment Group B (Comparator Drug) Randomization->GroupB Treatment Drug Administration (e.g., 3-day course) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Period (e.g., 28 days) Treatment->FollowUp DataCollection Data Collection (Blood smears, clinical signs, adverse events) FollowUp->DataCollection Analysis Data Analysis (Efficacy & Safety) DataCollection->Analysis End Study Conclusion & Reporting Analysis->End

Caption: Typical workflow for an antimalarial clinical trial.

Conclusion

This compound-based combination therapies, particularly Atovaquone-Proguanil, remain highly effective and generally well-tolerated options for both the treatment and prevention of malaria. The synergistic mechanisms of action that target multiple essential parasite pathways underscore the rationale for their continued use and for the development of new combination therapies. The clinical trial data presented in this guide provide a robust foundation for researchers and drug development professionals to compare the performance of this compound-based regimens against other antimalarials and to inform the design of future studies. As drug resistance continues to evolve, rigorous clinical data analysis is paramount to optimizing malaria control strategies.

References

Unveiling Novel Targets of Proguanil in Malaria Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DHFR-independent mechanism of action of Proguanil in Plasmodium falciparum, focusing on the validation of its novel mitochondrial targets. It objectively compares this compound's performance with alternative antimalarials targeting similar pathways, supported by experimental data.

Introduction to this compound's Dual Mechanism of Action

This compound is a widely used antimalarial drug, traditionally known for its role as a prodrug that is metabolized in the host to cycloguanil, a potent inhibitor of the parasite's dihydrofolate reductase (DHFR). However, compelling evidence has revealed an intrinsic, DHFR-independent antimalarial activity of the parent this compound molecule. This activity is characterized by a slow onset of action and a synergistic relationship with mitochondrial electron transport chain (mETC) inhibitors, such as atovaquone.

The primary novel target of this compound's intrinsic activity is the parasite's mitochondrion. This compound has been shown to potentiate the ability of mETC inhibitors to collapse the mitochondrial membrane potential (ΔΨm), a critical event leading to parasite death. While the precise molecular target of this compound within the mitochondrion is still under investigation, its action is distinct from that of its metabolite, cycloguanil, and offers a unique avenue for antimalarial drug development.

Comparative Performance of this compound and Alternatives

The following tables summarize the in vitro efficacy of this compound, its partner drug atovaquone, and alternative mitochondrial inhibitors against P. falciparum.

Table 1: In Vitro Efficacy of this compound and Atovaquone Against P. falciparum

CompoundP. falciparum StrainIC50 / EC50Assay TypeReference
This compound3D7IC50: 46.23 µM (48h)[3H]-hypoxanthine incorporation[1]
This compound3D7IC50: 0.49 µM (72h)[3H]-hypoxanthine incorporation[1]
This compound3D7IC50: 0.11 µM (96h)[3H]-hypoxanthine incorporation[1]
This compoundFCR3IC50: 34.79 µM (48h)[3H]-hypoxanthine incorporation[1]
This compoundFCR3IC50: 2.89 µM (72h)[3H]-hypoxanthine incorporation[1]
This compoundK1 (resistant to this compound/Cycloguanil)--
AtovaquoneP. yoeliiEC50: 1.5 nMMitochondrial Membrane Potential Assay[2]
Atovaquone + this compound (3.5 x 10-6 M)P. yoeliiEC50: ~0.2 nMMitochondrial Membrane Potential Assay[2]

Table 2: In Vitro Efficacy of Alternative Mitochondrial Inhibitors (Endochin-Like Quinolones - ELQs) Against Apicomplexan Parasites

CompoundParasite StrainIC50 / ED50Reference
ELQ-271Toxoplasma gondiiIC50: 0.1 nM[3]
ELQ-316Toxoplasma gondiiIC50: 0.007 nM[3]
ELQ-271Toxoplasma gondii (in vivo)ED50: 0.14 mg/kg[3]
ELQ-316Toxoplasma gondii (in vivo)ED50: 0.08 mg/kg[3]
ELQ-121Besnoitia besnoitiIC50: 0.49 nM[4]
ELQ-136Besnoitia besnoitiIC50: 2.36 nM[4]
ELQ-316Besnoitia besnoitiIC50: 7.97 nM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's novel targets are provided below.

In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in vitro.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Test compounds (this compound, etc.) and control drugs (e.g., Chloroquine)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin)

  • Fluorescence microplate reader

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol lysis.

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.

  • Parasite Addition: Add synchronized ring-stage parasites at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the effect of compounds on the mitochondrial membrane potential of P. falciparum. A collapse in ΔΨm is an indicator of mitochondrial dysfunction.

Materials:

  • Synchronized trophozoite-stage P. falciparum culture

  • MitoTracker Red CMXRos or JC-1 dye

  • Test compounds (this compound, Atovaquone)

  • FACS buffer (e.g., PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Parasite Preparation: Isolate late-stage trophozoites from culture using methods like magnetic-activated cell sorting (MACS).

  • Drug Treatment: Incubate the isolated parasites with the test compounds at various concentrations for a specified period (e.g., 30 minutes to a few hours). Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining: Add the fluorescent mitochondrial probe (e.g., MitoTracker Red CMXRos) to the parasite suspension and incubate under culture conditions for 30-60 minutes.

  • Washing: Wash the parasites with FACS buffer to remove excess dye.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained parasites using a flow cytometer. A decrease in fluorescence intensity indicates a collapse of the mitochondrial membrane potential.

  • Data Analysis: Quantify the percentage of parasites with depolarized mitochondria for each treatment condition. Calculate the EC50 value, the concentration at which 50% of the maximal effect on ΔΨm is observed.

Visualizing Pathways and Workflows

Signaling Pathways and Experimental Workflows

proguanil_mechanism cluster_this compound This compound (DHFR-Independent) cluster_atovaquone Atovaquone This compound This compound Mitochondrion Parasite Mitochondrion This compound->Mitochondrion Enters Mitochondrion MembranePotential Mitochondrial Membrane Potential (ΔΨm) This compound->MembranePotential Potentiates Collapse Mitochondrion->MembranePotential Maintains ParasiteDeath Parasite Death MembranePotential->ParasiteDeath Leads to Atovaquone Atovaquone mETC Mitochondrial Electron Transport Chain (mETC) Atovaquone->mETC Inhibits mETC->MembranePotential Contributes to

Caption: this compound's synergistic action with atovaquone.

experimental_workflow cluster_invitro In Vitro Susceptibility Assay cluster_mito Mitochondrial Membrane Potential Assay start_invitro Start: Synchronized P. falciparum Culture drug_dilution Prepare Serial Drug Dilutions start_invitro->drug_dilution incubation_72h Incubate with Parasites (72h) drug_dilution->incubation_72h staining Lyse Cells & Stain with SYBR Green I incubation_72h->staining read_fluorescence Measure Fluorescence staining->read_fluorescence ic50_calc Calculate IC50 read_fluorescence->ic50_calc start_mito Start: Isolated Trophozoites drug_treatment Treat with Compounds start_mito->drug_treatment mito_staining Stain with Mitochondrial Dye (e.g., MitoTracker) drug_treatment->mito_staining facs_analysis Analyze by Flow Cytometry mito_staining->facs_analysis ec50_calc Determine ΔΨm Collapse (EC50) facs_analysis->ec50_calc

Caption: Workflow for key validation experiments.

Discussion and Future Directions

The validation of this compound's novel, DHFR-independent mitochondrial target opens up new possibilities for antimalarial drug development. The synergistic interaction with mETC inhibitors like atovaquone highlights the potential of combination therapies that co-target different aspects of mitochondrial function.[2]

Comparison with Alternatives: Endochin-like quinolones (ELQs) represent a promising class of alternative compounds that also target the parasite's mETC, specifically the cytochrome bc1 complex.[3][4] The extremely low nanomolar and even picomolar IC50 values of some ELQs demonstrate their high potency.[3] However, unlike the synergistic relationship observed with this compound and atovaquone, studies have shown that ELQs do not synergize with this compound, suggesting distinct mechanisms of action or binding sites within the mitochondrial machinery.[5] This lack of synergy could be advantageous in certain therapeutic strategies to avoid antagonistic interactions.

Future Research: The precise molecular target of this compound's intrinsic activity remains a key area for future investigation. Advanced techniques such as thermal proteome profiling and genetic approaches could be employed to identify the specific protein(s) with which this compound interacts to mediate its effect on the mitochondrial membrane potential. A deeper understanding of this novel mechanism will be crucial for the rational design of new antimalarials that can overcome existing drug resistance and contribute to the global effort to eradicate malaria.

References

Proguanil's Antimalarial Spectrum: A Comparative Analysis Across Plasmodium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the efficacy of proguanil, a biguanide antimalarial, against various Plasmodium species that cause malaria in humans: P. falciparum, P. vivax, P. malariae, and P. ovale. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical and in vitro data to elucidate the differential effects of this compound and its active metabolite, cycloguanil, on these parasites.

This compound is rarely used as a monotherapy today due to the rapid development of resistance.[1] It is most commonly administered in a fixed-dose combination with atovaquone (atovaquone/proguanil), a synergistic pairing that enhances efficacy and protects against the emergence of resistance. This analysis will primarily focus on the contribution of the this compound component, while also presenting data from studies of the atovaquone/proguanil combination, which is the most clinically relevant context.

Mechanism of Action

This compound is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 into its active form, cycloguanil. Cycloguanil is a potent inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium parasites. This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids (DNA and RNA) required for parasite replication and survival. By inhibiting DHFR, cycloguanil effectively halts the parasite's ability to multiply.

Interestingly, this compound itself has intrinsic, albeit less potent, antimalarial activity that is independent of its conversion to cycloguanil. This activity is associated with the parasite's mitochondria, where it is thought to sensitize the mitochondrial membrane to the disruptive effects of atovaquone.

Proguanil_Mechanism_of_Action Mechanism of Action of this compound and Cycloguanil This compound This compound (Prodrug) Liver Human Liver (CYP2C19) This compound->Liver Metabolism Mitochondrion Parasite Mitochondrion This compound->Mitochondrion Acts on Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil DHFR Plasmodium Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits Folate_Pathway Folate Biosynthesis Pathway DHFR->Folate_Pathway Catalyzes step in DNA_Synthesis DNA Synthesis & Parasite Replication Folate_Pathway->DNA_Synthesis Is essential for Atovaquone_Synergy Synergy with Atovaquone Mitochondrion->Atovaquone_Synergy

Mechanism of action of this compound and its active metabolite, cycloguanil.

Comparative Efficacy

The clinical efficacy of this compound, primarily as part of the atovaquone/proguanil combination, varies among the different Plasmodium species.

Plasmodium falciparum

P. falciparum is the most virulent species and the primary target of most antimalarial drugs. Atovaquone/proguanil has demonstrated high efficacy for both the treatment and prophylaxis of uncomplicated P. falciparum malaria, including against chloroquine-resistant and multidrug-resistant strains.

Clinical Efficacy: For the treatment of uncomplicated P. falciparum malaria, atovaquone/proguanil has shown cure rates of 87-100%.[2] In some studies, treatment failure rates were between 5% and 10%.[3][4][5] For prophylaxis, the efficacy is estimated to be 95-100% in semi-immune individuals and 100% in non-immune travelers.[6]

In Vitro Susceptibility: The in vitro activity of this compound and cycloguanil against P. falciparum has been extensively studied. The half-maximal inhibitory concentration (IC50) values for cycloguanil are in the low nanomolar range for susceptible strains, while for this compound, the IC50 values are in the micromolar range and are highly dependent on the assay duration, indicating a slower action.

Plasmodium vivax

P. vivax is the second most common cause of malaria. A key feature of P. vivax is its ability to form dormant liver stages called hypnozoites, which can cause relapsing infections. While atovaquone/proguanil is effective against the blood stages of P. vivax, it is not effective against hypnozoites.

Clinical Efficacy: The treatment efficacy of atovaquone/proguanil for P. vivax malaria is significantly lower than for P. falciparum, with reported success rates between 20% and 26.3%.[7] For prophylaxis, the protective efficacy against P. vivax malaria is reported to be around 84%.[8]

Plasmodium malariae and Plasmodium ovale

Data on the efficacy of this compound against P. malariae and P. ovale are limited. These species are less common and generally cause less severe illness than P. falciparum.

Clinical Efficacy: One systematic review identified a single study that included patients infected with P. malariae and P. ovale. In this study, all three patients with P. malariae and all three with P. ovale were successfully treated with atovaquone/proguanil.[7]

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and atovaquone/proguanil against different Plasmodium species.

Table 1: Clinical Efficacy of Atovaquone/Proguanil Combination Therapy

Plasmodium SpeciesIndicationEfficacy/Cure RateNumber of Studies (Patients)Reference(s)
P. falciparumTreatment87-100%8 clinical trials[2]
Prophylaxis (non-immune)100%2 clinical trials[6]
Prophylaxis (semi-immune)95-100%4 clinical trials[2]
P. vivaxTreatment20-26.3%1 study (25 patients)[7]
Prophylaxis84%1 clinical trial[8]
P. malariaeTreatment100%1 study (3 patients)[7]
P. ovaleTreatment100%1 study (3 patients)[7]

Table 2: In Vitro Susceptibility of Plasmodium falciparum to this compound and Cycloguanil

CompoundP. falciparum Strain(s)IC50 RangeAssay DurationReference(s)
This compound Various2 - 71 µM42 - 72 hours[9]
3D722.0 µM48 hours[9]
3D7360 nM96 hours[9]
FCR334.79 µM48 hours[9]
FCR32.89 µM72 hours[9]
Thai isolates36.5 µM (mean)Not Specified[10][11]
Cycloguanil African isolates (susceptible)11.1 nM (mean)Not Specified[12]
African isolates (resistant)2,030 nM (mean)Not Specified[12]
Various0.5 - 2.5 nMNot Specified

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the antiplasmodial activity of compounds like this compound.

[3H]-Hypoxanthine Incorporation Assay

This assay is considered the "gold standard" for measuring the in vitro susceptibility of P. falciparum. It quantifies the inhibition of parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Human erythrocytes (O+)

  • 96-well microplates (pre-dosed with serial dilutions of the test compound)

  • [3H]-hypoxanthine

  • Cell harvester and scintillation counter

Procedure:

  • Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage P. falciparum at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.

  • Inoculation: Add the parasite suspension to the wells of the pre-dosed 96-well plate. Include drug-free control wells.

  • Incubation: Incubate the plate for 24 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: After the second incubation, freeze the plate to lyse the cells. Thaw the plate and harvest the contents of each well onto a filter mat using a cell harvester.

  • Measurement: Measure the radioactivity of the filter mat using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition (based on radioactive counts) against the drug concentration.

SYBR Green I-Based Fluorescence Assay

This is a more high-throughput and non-radioactive alternative to the [3H]-hypoxanthine assay. It measures parasite proliferation by quantifying the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium

  • Human erythrocytes (O+)

  • 96-well black microplates (pre-dosed with serial dilutions of the test compound)

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Preparation and Inoculation: Follow the same procedure as for the [3H]-hypoxanthine assay.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 by plotting the percentage of growth inhibition (based on fluorescence intensity) against the drug concentration.

Experimental_Workflow In Vitro Antiplasmodial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Drug_Plates Prepare Drug Plates (Serial Dilutions) Inoculate Inoculate Plates with Parasite Culture Drug_Plates->Inoculate Parasite_Culture Prepare Synchronized Parasite Culture Parasite_Culture->Inoculate Incubate Incubate (e.g., 72 hours) Inoculate->Incubate Add_Reagent Add Detection Reagent (e.g., SYBR Green I) Incubate->Add_Reagent Read_Plate Read Plate (Fluorescence/Radioactivity) Add_Reagent->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

A generalized workflow for in vitro antiplasmodial drug susceptibility testing.

Conclusion

This compound, primarily through its active metabolite cycloguanil and in combination with atovaquone, remains a valuable tool in the prevention and treatment of malaria. Its efficacy is highest against P. falciparum, with good prophylactic activity against P. vivax. The available data, though limited, suggest that the atovaquone/proguanil combination is also effective against P. malariae and P. ovale. The differential efficacy across species underscores the importance of accurate species identification for appropriate clinical management. Further research, particularly on the less common Plasmodium species, is warranted to fully elucidate the therapeutic spectrum of this compound and its partner drugs. The continued monitoring of in vitro susceptibility is also crucial for tracking the emergence and spread of drug resistance.

References

Proguanil Clinical Trial Outcomes: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for Proguanil, primarily focusing on its use in combination with Atovaquone for malaria chemoprophylaxis. The data presented is derived from a significant meta-analysis of randomized controlled trials, offering an objective look at the efficacy and safety of this combination therapy.

Data Presentation: Atovaquone-Proguanil in Malaria Prophylaxis

The following tables summarize the quantitative data from a meta-analysis of ten randomized controlled trials (RCTs) involving 4,539 participants. This analysis, conducted by Nakato et al., provides a robust comparison of Atovaquone-Proguanil against placebo and other antimalarial agents for malaria prevention.[1][2][3]

Table 1: Efficacy of Atovaquone-Proguanil vs. Placebo
OutcomeAtovaquone-Proguanil GroupPlacebo GroupPooled Relative Risk (RR)95% Confidence Interval (CI)Protective EfficacyNumber of RCTs
Incidence of Malaria0.0410.020, 0.08295.8%[1][2][3]6
Table 2: Safety and Tolerability of Atovaquone-Proguanil vs. Alternative Prophylaxis*
OutcomeAtovaquone-Proguanil GroupComparator GroupPooled Relative Risk (RR)95% Confidence Interval (CI)Number of RCTs
Severe Adverse Events0.610.42, 0.904
Self-Reported Adverse Events0.820.67, 1.014
Non-Compliance (vs. Placebo)0.88040.6964, 1.113Not Specified

*Alternative prophylaxis included Chloroquine-Proguanil and Mefloquine.[1]

Table 3: Efficacy of Atovaquone-Proguanil vs. Other Antimalarials for Treatment of Uncomplicated Malaria
ComparatorOutcomeAtovaquone-Proguanil Failure RateComparator Failure RateRelative Risk (RR)95% Confidence Interval (CI)Number of Trials
ChloroquineTreatment Failure (Day 28)0.040.00, 0.571
AmodiaquineTreatment Failure (Day 28)0.220.13, 0.362
MefloquineTreatment Failure (Day 28)0.040.00, 0.731
Artesunate-AmodiaquinePCR-Adjusted Treatment Failure (Day 28)9.4%2.9%3.190.67, 15.221
Artesunate-Atovaquone-ProguanilPCR-Adjusted Treatment Failure (Day 42)3.82%2.05%1.840.95, 3.562

Note: The data in Table 3 is from a separate systematic review focusing on treatment rather than prophylaxis.[4][5]

Experimental Protocols

Search Strategy:

  • Databases Searched: MEDLINE, EMBASE (from the 1950s to June 2007), the Cochrane Library (infectious diseases section), and Web of Knowledge (up to 2006).[1][2]

  • Other Sources: Reference articles from the Annals of Tropical Medicine, references of retrieved articles, and websites of the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) were also searched.[1]

  • Search Terms: The specific search terms used were reported in the study, and no language restrictions were applied to the search.[1]

Study Selection and Inclusion Criteria:

  • Study Design: Only randomized controlled trials (RCTs) were included.[1][2]

  • Intervention: Studies assessing the use of Atovaquone-Proguanil for malaria chemoprophylaxis were eligible.

  • Reporting Requirements: Included trials needed to report pre- and post-intervention patient information and outcome measures related to either effectiveness or safety.[1]

  • Primary Outcomes: The main outcomes of interest were parasitemia (presence of malaria parasites in the blood) and the incidence of side effects.[1]

Data Extraction and Quality Assessment:

  • Data Extraction: One reviewer extracted data on study design, sample characteristics, inclusion and exclusion criteria, allocation, blinding, and primary and secondary endpoints. A second reviewer independently verified the extracted data.[1]

  • Quality Assessment: The methodological quality of the included trials was assessed using the Jadad scoring system. The studies included in this meta-analysis were generally of high quality, with Jadad scores of 4 or 5.[1][2][3]

Visualizations

Mechanism of Action of Atovaquone-Proguanil

The following diagram illustrates the synergistic mechanism of action of Atovaquone and this compound in Plasmodium falciparum.

Mechanism of Action of Atovaquone-Proguanil cluster_this compound This compound Pathway cluster_atovaquone Atovaquone Pathway This compound This compound Cycloguanil Cycloguanil This compound->Cycloguanil Metabolized in Liver DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits Folate_Metabolism Disruption of Folate Metabolism DHFR->Folate_Metabolism DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Folate_Metabolism->DNA_Synthesis_Inhibition Parasite_Death Parasite Death DNA_Synthesis_Inhibition->Parasite_Death Atovaquone Atovaquone Cyt_bc1 Cytochrome bc1 Complex Atovaquone->Cyt_bc1 Inhibits Mitochondrial_ET Disruption of Mitochondrial Electron Transport Cyt_bc1->Mitochondrial_ET Pyrimidine_Synthesis_Inhibition Inhibition of Pyrimidine Synthesis Mitochondrial_ET->Pyrimidine_Synthesis_Inhibition Pyrimidine_Synthesis_Inhibition->Parasite_Death

Caption: Synergistic action of Atovaquone and this compound targeting key parasite metabolic pathways.

Meta-Analysis Workflow

This diagram outlines the logical flow of the systematic review and meta-analysis process used to evaluate the clinical trial data.

Systematic Review and Meta-Analysis Workflow Define_Question Define Research Question (Efficacy & Safety of Atovaquone-Proguanil) Search_Strategy Develop Search Strategy Define_Question->Search_Strategy Database_Search Search Databases (MEDLINE, EMBASE, Cochrane, etc.) Search_Strategy->Database_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Database_Search->Study_Selection Data_Extraction Data Extraction (Dual Reviewer) Study_Selection->Data_Extraction Quality_Assessment Quality Assessment (Jadad Score) Data_Extraction->Quality_Assessment Data_Synthesis Data Synthesis & Meta-Analysis Quality_Assessment->Data_Synthesis Results Summarize Results (RR, Protective Efficacy) Data_Synthesis->Results

Caption: Workflow of the systematic review and meta-analysis of this compound clinical trials.

Conclusion

The meta-analysis of randomized controlled trials provides strong evidence for the high efficacy and good tolerability of Atovaquone-Proguanil as a chemoprophylactic agent against malaria.[1][2] The protective efficacy against malaria is approximately 95.8% compared to placebo.[1][2][3] Furthermore, the combination is generally better tolerated than other antimalarial regimens, with fewer severe and self-reported adverse events.[1] While this compound has been used in other combinations, such as with Chloroquine, there is a notable lack of comprehensive meta-analyses for these alternative pairings. The rapid emergence of resistance to this compound monotherapy has limited its use alone and likely contributes to the focus of recent large-scale analyses on its synergistic combination with Atovaquone.[6] For the treatment of uncomplicated malaria, Atovaquone-Proguanil has demonstrated superiority over older monotherapies like Chloroquine and Amodiaquine.[4] This guide underscores the importance of combination therapy in the current landscape of antimalarial drug development.

References

Proguanil's Enduring Role: A Comparative Benchmark Against Novel Antimalarial Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Proguanil, often in a fixed-dose combination with Atovaquone, has been a cornerstone in the prevention and treatment of malaria. However, the ever-present threat of drug resistance necessitates a continuous pipeline of new antimalarial agents with diverse mechanisms of action. This guide provides a comparative analysis of this compound's performance against three promising next-generation antimalarial candidates: DSM265, KAF156, and SJ733. This evaluation is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development in the fight against malaria.

Executive Summary

This guide benchmarks the established antimalarial agent this compound against three novel candidates—DSM265, KAF156, and SJ733—across key performance indicators including mechanism of action, in vitro potency, and clinical efficacy. While this compound, through its active metabolite cycloguanil, inhibits the essential folate biosynthesis pathway in Plasmodium falciparum, the new candidates offer innovative mechanisms targeting different parasite vulnerabilities. DSM265 inhibits the pyrimidine biosynthesis pathway, SJ733 disrupts parasite ion homeostasis, and KAF156's mechanism, though not fully elucidated, appears to involve protein trafficking.

Preclinical data demonstrates the high in vitro potency of these new agents against both drug-sensitive and drug-resistant parasite strains, with IC50 values often in the low nanomolar range. Clinical data, where available, provides a glimpse into their potential efficacy in human subjects. This guide aims to provide a clear, data-driven comparison to aid in the strategic development of the next generation of antimalarial therapies.

Comparative Data Overview

The following tables summarize the available quantitative data for this compound (in combination with Atovaquone) and the new antimalarial candidates. It is important to note that direct head-to-head clinical trial data for all compounds is not yet available; therefore, some comparisons are based on data from separate studies.

Table 1: In Vitro Efficacy against Plasmodium falciparum
Compound/CombinationParasite Strain(s)IC50 RangeAssay Duration
This compound Various2 - 71 µM42 - 72 hours
3D722.0 µM48 hours
3D7360 nM96 hours
Atovaquone/Proguanil Thai isolatesAtovaquone: 3.4 ± 1.6 nM; this compound: 36.5 ± 7.0 µMNot Specified
DSM265 3D74.3 nMNot Specified
PfDHODH inhibitorIC50 of 8.9 nMNot Specified
KAF156 Drug-sensitive & resistant strains6 - 17.4 nM72 hours
SJ733 Not specifiedNot specified in provided abstractsNot specified

Note: IC50 values for this compound can vary significantly based on the assay duration, highlighting its slower action compared to its active metabolite, cycloguanil.

Table 2: Clinical Efficacy and Safety Highlights
Compound/CombinationStudy PopulationKey Efficacy FindingsKey Safety Findings
Atovaquone/Proguanil Non-immune pediatric travelersProphylaxis: No study participant developed malaria.[1]Fewer treatment-related adverse events compared to chloroquine-proguanil (8% vs. 14%).[1]
Adults with acute P. falciparum malaria (Thailand)Treatment: 100% cure rate, significantly more effective than mefloquine (86% cure rate).[2]Well-tolerated; transient elevations of liver enzymes were not significant.[2]
DSM265 Healthy, malaria-naive adults (CHMI study)Prophylaxis: 400 mg dose 1 day before challenge provided 100% protection.Well-tolerated with mild-to-moderate headache and gastrointestinal symptoms.
KAF156 Adults with uncomplicated P. vivax or P. falciparum malariaTreatment: Median parasite clearance times of 45 hours (falciparum) and 24 hours (vivax) with multiple-dose regimen.[3]No evident safety concerns in a small number of patients.[3]
SJ733 Healthy volunteers and induced blood-stage malariaTreatment: Rapid, though unsustained, reduction in parasite numbers after a single oral dose.Favorable pharmacokinetic, tolerability, and safety profile.

CHMI: Controlled Human Malaria Infection

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of these antimalarial agents are crucial for overcoming drug resistance and for their potential use in combination therapies.

This compound: Targeting Folate Biosynthesis

This compound is a prodrug that is metabolized in the liver to its active form, cycloguanil. Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition halts parasite replication.

Proguanil_Pathway This compound This compound (Prodrug) Liver Hepatic Metabolism This compound->Liver Ingestion Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibition Folate_Pathway Folate Biosynthesis Pathway DNA_Synthesis DNA Synthesis & Parasite Replication DHFR->DNA_Synthesis Folate_Pathway->DNA_Synthesis Essential for

This compound's metabolic activation and inhibition of the folate pathway.
DSM265: Inhibiting Pyrimidine Biosynthesis

DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4] By targeting PfDHODH, DSM265 effectively halts parasite proliferation.[4]

DSM265_Pathway DSM265 DSM265 PfDHODH Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) DSM265->PfDHODH Inhibition Pyrimidine_Pathway De Novo Pyrimidine Biosynthesis DNA_RNA_Synthesis DNA & RNA Synthesis PfDHODH->DNA_RNA_Synthesis Pyrimidine_Pathway->DNA_RNA_Synthesis Essential for

DSM265 targets the essential pyrimidine biosynthesis pathway in the parasite.
SJ733: Disrupting Ion Homeostasis

SJ733 acts by inhibiting the parasite's P-type cation-transporter ATPase 4 (PfATP4).[5] PfATP4 is a sodium efflux pump that is crucial for maintaining low intracellular sodium concentrations within the parasite.[5] Inhibition of PfATP4 leads to a disruption of ion homeostasis, causing rapid parasite clearance.[5]

SJ733_Pathway SJ733 SJ733 PfATP4 Plasmodium falciparum ATPase 4 (PfATP4) (Na+ Efflux Pump) SJ733->PfATP4 Inhibition Ion_Homeostasis Ion Homeostasis (Low intracellular Na+) PfATP4->Ion_Homeostasis Maintains Parasite_Clearance Rapid Parasite Clearance Ion_Homeostasis->Parasite_Clearance Disruption leads to

SJ733's mechanism of action involves the disruption of parasite ion homeostasis.
KAF156: A Novel Mechanism Targeting Protein Trafficking

The precise mechanism of action for KAF156 is still under investigation, but it is known to be a member of the imidazolopiperazine class of compounds. Resistance to KAF156 has been linked to mutations in the P. falciparum cyclic amine resistance locus (PfCARL), suggesting this protein is involved in its mechanism. It is hypothesized that KAF156 may interfere with protein trafficking within the parasite.

KAF156_Pathway KAF156 KAF156 PfCARL Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) KAF156->PfCARL Interacts with/near Protein_Trafficking Protein Trafficking PfCARL->Protein_Trafficking Implicated in Parasite_Viability Parasite Viability Protein_Trafficking->Parasite_Viability Essential for

KAF156's mechanism is linked to PfCARL and likely involves protein trafficking.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these antimalarial agents.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[6][7]

  • Drug Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and control wells (drug-free media). The plates are incubated for 72 hours under the same conditions as the parasite culture.[6]

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.[6][7]

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition (determined by fluorescence intensity) against the drug concentration and fitting the data to a dose-response curve.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture 1. Parasite Culture (P. falciparum in erythrocytes) incubation 3. Co-incubation (Parasites + Drugs for 72h) culture->incubation drug_prep 2. Drug Dilution Series (in 96-well plate) drug_prep->incubation lysis 4. Lysis and Staining (with SYBR Green I) incubation->lysis reading 5. Fluorescence Reading lysis->reading analysis 6. IC50 Calculation reading->analysis

Workflow for the SYBR Green I-based in vitro antimalarial susceptibility assay.
In Vivo Antimalarial Efficacy Testing: Murine Models

Murine models are essential for the preclinical evaluation of antimalarial drug efficacy in a whole-organism context. The 4-day suppressive test is a standard method.[8]

  • Infection: Mice (e.g., Swiss albino or C57BL/6) are infected with a rodent malaria parasite, typically Plasmodium berghei.[8]

  • Treatment: The test compound is administered to the infected mice, usually starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle only.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated group is compared to the control group to calculate the percentage of parasite growth inhibition. The dose that causes a 90% reduction in parasitemia (ED90) is a common endpoint.

in_vivo_workflow cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment infection 1. Mouse Infection (e.g., P. berghei) treatment 2. Drug Administration (4 consecutive days) infection->treatment monitoring 3. Parasitemia Monitoring (Blood smear on Day 5) treatment->monitoring calculation 4. Efficacy Calculation (% Inhibition, ED90) monitoring->calculation

Workflow for the 4-day suppressive test in a murine malaria model.

Conclusion

This compound, particularly in combination with atovaquone, remains a valuable tool in the fight against malaria. However, the novel candidates DSM265, KAF156, and SJ733 represent significant progress in antimalarial drug development, each offering a unique mechanism of action that could be pivotal in overcoming existing and emerging drug resistance.

The preclinical data for these new candidates are highly promising, demonstrating potent activity against a range of parasite strains. Early clinical data further supports their potential as effective and well-tolerated treatments. As more comprehensive head-to-head clinical trial data becomes available, a clearer picture of their comparative performance will emerge. Continued research and development of these and other novel antimalarials are essential to stay ahead of the evolving malaria parasite and to move closer to the ultimate goal of malaria eradication.

References

Investigational & Novel Applications

Proguanil's Anticancer Potential in Breast Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential anticancer properties of the antimalarial drug Proguanil in breast cancer models. The information is based on recent studies demonstrating its efficacy in both laboratory cell lines and preclinical animal models. These notes are intended to guide researchers in designing and executing experiments to further investigate this compound's mechanism of action and therapeutic potential.

Mechanism of Action at a Glance

This compound has been shown to exert its anticancer effects in breast cancer cells primarily through the induction of apoptosis, which is cell death, driven by mitochondrial dysfunction.[1] The key mechanism involves a significant increase in reactive oxygen species (ROS), leading to a cascade of events including reduced mitochondrial membrane potential, decreased respiration, and lower ATP production.[1][2][3] This process ultimately activates the intrinsic mitochondrial death pathway.[1][4]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across a range of breast cancer cell lines, including human, murine, and patient-derived lines. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values) [1][4]

Cell LineTypeIC50 (µM) at 72h
MCF-7Human Breast Carcinoma40-70
MDA-MB-231Human Breast Carcinoma40-70
HCC1806Human Breast Carcinoma40-70
4T1Murine Breast Cancer40-70
TX-BR-313hPatient-Derived30-60
TX-BR-247Patient-Derived30-60
TX-BR-290Patient-Derived30-60
TX-BR-109Patient-Derived30-60
TX-BR-237Patient-Derived30-60

Table 2: In Vivo Antitumor Activity of this compound in an Orthotopic Breast Cancer Model [1][4]

Animal ModelCell LineTreatmentTumor Growth Suppression
Female Balb/c Mice4T120 mg/kg this compound daily (oral)55%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in breast cancer cells and a general experimental workflow for its investigation.

Proguanil_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP DNA_Damage DNA Damage (p-H2AX) ROS->DNA_Damage Mito_Resp Inhibition of Mitochondrial Respiration & ATP Production MMP->Mito_Resp Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mito_Resp->Bax_Bcl2 Caspase9 Cleaved Caspase-9 Bax_Bcl2->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis DNA_Damage->Apoptosis

Caption: this compound-induced signaling pathway in breast cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Treatment Cell_Proliferation Cell Proliferation Assay (e.g., SRB Assay) Treatment->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay ROS_Measurement ROS Measurement (e.g., DCFDA) Treatment->ROS_Measurement Western_Blot Western Blot Analysis Treatment->Western_Blot Animal_Model Orthotopic Breast Cancer Model (e.g., 4T1 in Balb/c) In_Vivo_Treatment Oral Administration of this compound Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Tumor_Analysis Western Blot of Tumor Lysates Tumor_Measurement->Tumor_Analysis

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

The following are detailed protocols for key experiments based on the methodologies reported in the literature.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the anti-proliferative effects of this compound on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, HCC1806, 4T1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.[5] Include a vehicle control (DMSO).

  • After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 200 µL of 10 mM Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide - PI Staining)

This flow cytometry-based assay is used to quantify this compound-induced apoptosis.

Materials:

  • Breast cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 72 hours.[6]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular ROS levels using a fluorescent probe.

Materials:

  • Breast cancer cells

  • This compound

  • 2',7'–dichlorofluorescin diacetate (DCFDA) or Dihydroethidium (DHE)

  • 6-well plates

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 48 and 72 hours.

  • In the last 30 minutes of treatment, add the ROS detection probe (e.g., DCFDA) to the media.

  • Wash the cells with PBS to remove the excess probe.

  • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates higher ROS levels.[1]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and DNA damage.

Materials:

  • Treated and untreated breast cancer cells or tumor lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., for p-H2AX, Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, cleaved PARP, survivin, and a loading control like actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the cells or tumor tissue in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.[1][4]

In Vivo Orthotopic Breast Cancer Model

This preclinical model is used to evaluate the in vivo efficacy of this compound.

Materials:

  • Female Balb/c mice

  • 4T1 murine breast cancer cells

  • This compound

  • Vehicle for oral gavage

  • Calipers for tumor measurement

Protocol:

  • All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[1]

  • Inject 4T1 tumor cells into the mammary fat pad of female Balb/c mice.[1]

  • Once the tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and control groups.[1]

  • Administer this compound (e.g., 20 mg/kg) or vehicle daily by oral gavage.[4]

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice to assess toxicity.

  • At the end of the study, euthanize the mice, excise the tumors, and weigh them.[4]

  • Tumor tissue can be used for further analysis, such as Western blotting.[4]

References

Exploring the role of Proguanil in targeting mitochondrial dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The antimalarial drug proguanil has emerged as a compound of interest for its ability to induce mitochondrial dysfunction, a hallmark of various pathologies and a promising target for therapeutic intervention, particularly in oncology.[1][2][3] These application notes provide a detailed overview of the mechanisms by which this compound targets mitochondria and offer comprehensive protocols for investigating its effects.

Introduction to this compound and Mitochondrial Targeting

This compound, a biguanide, is traditionally known for its use in malaria prophylaxis and treatment.[4][5] Its primary antimalarial activity stems from its metabolite, cycloguanil, which inhibits dihydrofolate reductase in the parasite.[5][6] However, recent research has unveiled a distinct mechanism of action for the parent drug, this compound, centered on the disruption of mitochondrial function.[1][7] This activity is particularly relevant in cancer cells, which often exhibit altered mitochondrial metabolism.[1][2]

This compound's effects on mitochondria are multifaceted, leading to a cascade of events that culminate in cellular apoptosis.[3][8] The key mechanisms include:

  • Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant, up to 3-fold, increase in mitochondrial ROS.[2][8]

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS disrupts the integrity of the mitochondrial membrane, causing a loss of membrane potential.[1][8]

  • Inhibition of Mitochondrial Respiration: this compound significantly reduces the oxygen consumption rate (OCR) in cancer cells.[1][9]

  • Reduced ATP Production: The impairment of oxidative phosphorylation leads to a decrease in cellular ATP levels.[1][8]

  • Induction of Apoptosis: The culmination of these mitochondrial insults triggers the intrinsic apoptotic pathway.[1][3]

Key Signaling Pathways Affected by this compound

This compound-induced mitochondrial dysfunction activates the intrinsic apoptotic pathway, a signaling cascade tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Proguanil_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion targets Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax ROS ↑ ROS Mitochondrion->ROS MMP ↓ ΔΨm ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Bcl2->Bax Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

This compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][8] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters based on published studies.

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

ParameterCell Line(s)This compound ConcentrationDurationObserved EffectReference(s)
IC50 Breast Cancer (HCC1806, MDA-MB-231, MCF-7, 4T1)40-70 µM72hDose-dependent reduction in cell proliferation.[2]
Apoptosis Breast Cancer (HCC1806, MDA-MB-231)60 µM72h>80% apoptotic cell death.[8][10]
ROS Generation Breast Cancer (HCC1806, MDA-MB-231)40-60 µM48-72h~2-3 fold increase compared to control.[1][11]
Mitochondrial Respiration (OCR) Breast Cancer (MDA-MB-231, HCC1806)20-40 µM-Significant reduction in oxygen consumption rate.[1][9]

Table 2: In Vivo Effects of this compound

ParameterAnimal ModelThis compound DosageDurationObserved EffectReference(s)
Tumor Growth Suppression Female Balb/c mice with 4T1 breast tumors20 mg/kg daily (oral)-55% suppression of tumor enlargement.[1][3]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes fluorescent probes to detect mitochondrial superoxide.

ROS_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed Seed cells in a multi-well plate Treat Treat with this compound (and controls) Seed->Treat Wash1 Wash cells with PBS Treat->Wash1 Stain Incubate with MitoSOX Red Wash1->Stain Wash2 Wash cells with PBS Stain->Wash2 Analyze Analyze fluorescence by Flow Cytometry or Fluorescence Microscopy Wash2->Analyze

Caption: Experimental workflow for measuring mitochondrial ROS.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator (or similar)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound

  • N-acetylcysteine (NAC) as a ROS scavenger (optional control)

  • Multi-well plates

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24-72 hours). Include untreated controls and, if desired, a positive control for ROS induction. A pre-treatment with NAC can be used to confirm the role of ROS.[1]

  • After treatment, remove the medium and wash the cells twice with warm PBS.

  • Prepare a working solution of MitoSOX Red in warm PBS or medium according to the manufacturer's instructions.

  • Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with warm PBS.

  • Analyze the cells immediately by flow cytometry or fluorescence microscopy to quantify the red fluorescence, which is indicative of mitochondrial superoxide levels.[8]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the potentiometric dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm.

Materials:

  • TMRM (or similar potential-sensitive dye like JC-1)

  • PBS

  • Cell culture medium

  • This compound

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization

  • Multi-well plates

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed and treat cells with this compound as described in the ROS measurement protocol. Include an untreated control and a positive control treated with FCCP.

  • After the treatment period, remove the medium and wash the cells with warm PBS.

  • Prepare a working solution of TMRM in warm cell culture medium according to the manufacturer's instructions.

  • Incubate the cells with the TMRM solution for 20-30 minutes at 37°C, protected from light.[1]

  • Following incubation, wash the cells twice with warm PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential.[1]

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol utilizes an extracellular flux analyzer to measure the oxygen consumption rate (OCR) of intact cells.[12][13]

OCR_Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed Seed cells in a Seahorse XF plate Treat Treat with this compound (or vehicle control) Seed->Treat Load Load inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) Treat->Load Run Run Seahorse XF Analyzer Load->Run Analyze Calculate Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity Run->Analyze

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Materials:

  • Seahorse XF Analyzer (or similar instrument like an Oroboros O2k)

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium

  • This compound

  • Mitochondrial stress test kit containing:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with this compound for the desired duration.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the measurement protocol. The instrument will sequentially inject the inhibitors and measure the OCR in real-time.[1][9]

  • Analyze the resulting data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells indicates mitochondrial dysfunction.[14]

Conclusion

This compound represents a valuable tool for studying mitochondrial dysfunction due to its well-documented effects on ROS production, membrane potential, and respiration. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to investigate the mitochondrial-targeting properties of this compound and other compounds of interest. These methods can be adapted to various cell types and experimental questions, contributing to a deeper understanding of mitochondrial biology and its role in disease.

References

Probing Folate Metabolism: Proguanil as a Versatile Chemical Tool

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Proguanil, a biguanide antimalarial agent, serves as a valuable chemical probe for the investigation of folate metabolism. This document provides detailed application notes and experimental protocols for utilizing this compound and its active metabolite, cycloguanil, to study the folate pathway, particularly the key enzyme dihydrofolate reductase (DHFR). This compound itself is a prodrug that undergoes metabolic activation in the liver to form cycloguanil, a potent inhibitor of DHFR.[1][2][3] This inhibition disrupts the synthesis of tetrahydrofolate (THF), a crucial cofactor in the biosynthesis of nucleotides and certain amino acids, thereby impeding DNA synthesis and cellular replication.[1][4] These characteristics make this compound and cycloguanil powerful tools for elucidating the mechanisms of folate-dependent processes, investigating antifolate drug resistance, and screening for novel therapeutic agents.

Mechanism of Action

This compound exerts its primary biological effect through its active metabolite, cycloguanil.[5] Cycloguanil is a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] The depletion of the THF pool disrupts one-carbon metabolism, which is essential for the synthesis of purines, thymidylate, and several amino acids.[1][4] While this compound's main role is that of a prodrug, it also exhibits a synergistic effect with the antimalarial drug atovaquone through a mechanism independent of DHFR inhibition, which involves the parasite's mitochondrial membrane potential.[6][7]

Quantitative Data: Inhibitory Activity of this compound and Cycloguanil

The inhibitory potency of this compound and its active metabolite cycloguanil against DHFR varies depending on the species and the presence of resistance-conferring mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds against various targets.

Table 1: Inhibitory Activity of Cycloguanil against Dihydrofolate Reductase (DHFR)

Enzyme SourceInhibitorParameterValue (nM)
Plasmodium falciparum (Wild-Type)CycloguanilMean IC5011.1[8]
Plasmodium falciparum (Pyrimethamine-Resistant)CycloguanilMean IC502,030[8]
Human DHFRCycloguanilIC50~10,000[8]

Table 2: In Vitro Activity of this compound and Cycloguanil against Plasmodium falciparum

CompoundP. falciparum Strain(s)IC50Assay Duration
CycloguanilK1 (resistant)0.5 - 2.5 nM[9]Not Specified
This compoundVarious2 - 19 µM[9]Not Specified
This compound3D746.23 µM[4]48 hours
This compound3D70.49 µM[4]72 hours
This compound3D70.11 µM[4]96 hours

Signaling Pathways and Experimental Workflows

Folate Metabolism and this compound Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the inhibitory action of cycloguanil.

Folate_Metabolism cluster_folate_pathway Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis, Amino Acid Metabolism) THF->One_Carbon_Metabolism Cofactor DHFR->THF Product This compound This compound (Prodrug) Metabolism Hepatic Metabolism (CYP2C19) This compound->Metabolism Cycloguanil Cycloguanil (Active Metabolite) Cycloguanil->DHFR Inhibition Metabolism->Cycloguanil

Caption: Folate metabolism pathway and the inhibitory mechanism of this compound.

Experimental Workflow: DHFR Enzyme Inhibition Assay

This workflow outlines the key steps for determining the inhibitory potential of this compound or cycloguanil on DHFR activity.

DHFR_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Purified DHFR Enzyme - Dihydrofolate (DHF) - NADPH - this compound/Cycloguanil start->prepare_reagents setup_assay Set up 96-well Plate: - Add DHFR enzyme - Add varying concentrations of inhibitor prepare_reagents->setup_assay initiate_reaction Initiate Reaction: Add DHF and NADPH setup_assay->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (monitors NADPH consumption) initiate_reaction->measure_absorbance data_analysis Data Analysis: Calculate % inhibition and IC50 value measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for a DHFR enzyme inhibition assay.

Detailed Experimental Protocols

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 value of this compound or cycloguanil against DHFR by monitoring the oxidation of NADPH.

Materials:

  • Purified recombinant DHFR enzyme (e.g., human or P. falciparum)

  • Dihydrofolate (DHF)

  • NADPH

  • This compound or Cycloguanil

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM NaCl[1]

  • DMSO

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR enzyme in cold assay buffer.

    • Prepare a stock solution of DHF in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of this compound or cycloguanil in DMSO. Create serial dilutions to obtain a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add DHFR enzyme (e.g., final concentration 200 nM), varying concentrations of the inhibitor (e.g., 0.091–200 µM), and assay buffer to a final volume of 90 µL.[1] Ensure the final DMSO concentration is consistent across all wells (e.g., 1-2%).[1]

    • Positive Control (No Inhibitor): Add DHFR enzyme, DMSO (at the same final concentration as the test wells), and assay buffer.

    • Negative Control (No Enzyme): Add assay buffer and DMSO.

    • Blank: Add assay buffer only.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a mixture of DHF (e.g., final concentration 137.5 µM) and NADPH (e.g., final concentration 125 µM) to all wells.[1]

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay for Antifolate Activity

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effect of this compound or cycloguanil.

Materials:

  • Mammalian cell line (e.g., HeLa, A549) or parasite culture (P. falciparum)

  • Complete cell culture medium

  • This compound or Cycloguanil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or cycloguanil in complete cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (growth inhibition 50) value.

Protocol 3: Investigating Antifolate Resistance in Plasmodium falciparum

This protocol outlines a method to assess this compound resistance in P. falciparum by comparing the in vitro susceptibility of different parasite strains and identifying mutations in the dhfr gene.

1. In Vitro Susceptibility Testing:

  • Parasite Culture: Maintain both drug-sensitive (e.g., 3D7) and potentially resistant strains of P. falciparum in continuous in vitro culture.

  • Drug Susceptibility Assay: Perform a standard SYBR Green I-based fluorescence assay or a [3H]-hypoxanthine incorporation assay to determine the IC50 values of cycloguanil for each parasite strain. This involves exposing synchronized ring-stage parasites to serial dilutions of the drug for 72-96 hours.

2. Molecular Characterization of the dhfr Gene:

  • DNA Extraction: Isolate genomic DNA from the cultured parasites.

  • PCR Amplification: Amplify the entire coding region of the dhfr gene using specific primers.

  • DNA Sequencing: Sequence the PCR products to identify point mutations known to be associated with this compound/cycloguanil resistance (e.g., at codons 51, 59, 108, and 164).[2]

  • Data Analysis: Compare the identified mutations with the corresponding IC50 values to establish a correlation between genotype and phenotype.

Conclusion

This compound and its active metabolite, cycloguanil, are indispensable chemical probes for the study of folate metabolism. The detailed protocols and quantitative data provided herein offer a robust framework for researchers to investigate the function of DHFR, explore the mechanisms of antifolate drugs, and understand the genetic basis of drug resistance. The versatility of these compounds makes them suitable for a wide range of applications in molecular biology, parasitology, and drug discovery.

References

Unraveling Novel Mechanisms of Action for Proguanil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proguanil, a biguanide-class antimalarial drug, has long been recognized for its role in inhibiting dihydrofolate reductase (DHFR) through its active metabolite, cycloguanil.[1] However, emerging research is illuminating novel, DHFR-independent mechanisms of action for this compound, highlighting its potential for drug repurposing, particularly in oncology.[2][3] These novel mechanisms are centered around the induction of mitochondrial dysfunction, leading to a cascade of events culminating in apoptotic cell death. This document provides detailed application notes and experimental protocols for investigating these novel mechanisms of this compound, aimed at facilitating further research and drug development efforts.

Introduction to Novel Mechanisms of Action

Recent studies have demonstrated that this compound exhibits intrinsic anti-cancer activity, independent of its conversion to cycloguanil.[4] This activity is primarily attributed to its ability to induce mitochondrial dysfunction, a key pathway in programmed cell death.[2] this compound has been shown to exert significant anti-proliferative effects in various cancer cell lines, including breast, colorectal, and ovarian cancer.[2][5][6]

The core of this compound's novel mechanism of action involves the following key events:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in the production of mitochondrial ROS.[2][7]

  • Disruption of Mitochondrial Membrane Potential: The surge in ROS disrupts the mitochondrial membrane potential, a critical factor in maintaining mitochondrial integrity and function.[2]

  • Inhibition of Mitochondrial Respiration: Consequently, mitochondrial respiration and ATP production are significantly reduced.[2][7]

  • Activation of the Intrinsic Apoptotic Pathway: The culmination of these mitochondrial insults is the activation of the intrinsic apoptotic pathway, characterized by the release of pro-apoptotic proteins and the activation of caspases.[2]

Furthermore, this compound has demonstrated synergistic effects when used in combination with other drugs. Notably, it enhances the activity of atovaquone by facilitating the collapse of the mitochondrial membrane potential.[8][9][10][11][12][13] It has also been shown to sensitize ovarian cancer cells to the PARP inhibitor, olaparib.[5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from recent studies on the novel mechanisms of action of this compound.

Cell LineCancer TypeIC50 (µM) after 72hReference
MDA-MB-231Breast Cancer42[2]
HCC1806Breast Cancer44[2]
MCF-7Breast Cancer40[2]
4T1Murine Breast CancerNot explicitly stated in vitro, but 20 mg/kg in vivo[2]
OVCAR-3Ovarian Cancer~21.7 (as a single agent)[5]
SKOV-3Ovarian CancerNot explicitly stated, but showed dose-dependent inhibition[5]
ParameterCell LineTreatmentFold Change/EffectReference
ROS ProductionMCF-7, MDA-MB-231, HCC1806This compound (40-60 µM)Up to 3-fold increase[7][14]
Tumor Growth Inhibition (in vivo)4T1 breast tumors in Balb/c mice20 mg/kg this compound (oral, daily)55% suppression[2]

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the key signaling pathway and a general experimental workflow for investigating the novel mechanisms of this compound.

Proguanil_Mechanism This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito_Resp ↓ Mitochondrial Respiration & ATP MMP->Mito_Resp Bax_Bcl2 ↑ Bax/Bcl-2 ratio MMP->Bax_Bcl2 Casp9 Cleaved Caspase-9 Bax_Bcl2->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: this compound's intrinsic apoptotic signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines (e.g., Breast, Ovarian) treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis ros ROS Detection (MitoSOX Red) treat->ros mito_resp Mitochondrial Respiration (Seahorse XF Assay) treat->mito_resp western Western Blotting (Caspases, PARP, Bcl-2 family) treat->western animal Animal Model (e.g., Orthotopic Breast Tumor) treat_animal Treat with this compound (e.g., Oral Gavage) animal->treat_animal tumor_growth Monitor Tumor Growth treat_animal->tumor_growth histology Immunohistochemistry of Tumor Tissue tumor_growth->histology

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Herein, we provide detailed protocols for the key experiments used to elucidate the novel mechanisms of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15][16][17][18]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[15]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C.[16]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[15][18]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[19] Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Wash the cells once with serum-containing media and then with cold PBS.[19]

  • Staining: Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[19]

Measurement of Mitochondrial Reactive Oxygen Species (MitoSOX Red)

Objective: To detect and quantify mitochondrial superoxide production in cells treated with this compound.

Principle: MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, but not by other ROS, and exhibits red fluorescence upon oxidation.[20][21][22][23][24]

Materials:

  • Cancer cell lines

  • This compound

  • MitoSOX Red mitochondrial superoxide indicator

  • HBSS (Hank's Balanced Salt Solution) with Ca2+/Mg2+

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate or in a plate suitable for flow cytometry and allow them to attach. Treat with this compound for the desired duration.

  • Preparation of MitoSOX Working Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution in warm HBSS with Ca2+/Mg2+ to a final working concentration of 1-5 µM.[20][23]

  • Staining: Remove the culture medium and wash the cells gently with warm HBSS. Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[23]

  • Washing: Wash the cells three times with warm HBSS.[23]

  • Analysis:

    • Fluorescence Microscopy: Mount the coverslip and observe the cells under a fluorescence microscope with a rhodamine filter set.

    • Flow Cytometry: Harvest the cells, resuspend them in HBSS, and analyze using the PE channel.

Measurement of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)

Objective: To assess the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Principle: The Seahorse XF Analyzer measures the OCR of live cells in real-time. The Cell Mito Stress Test involves the sequential injection of mitochondrial inhibitors to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1][25][26][27]

Materials:

  • Cancer cell lines

  • Seahorse XF Cell Culture Microplate

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A)

  • Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere.

  • Pre-treatment (if applicable): Treat cells with this compound for the desired time before the assay.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[1]

  • Instrument Setup: Hydrate the sensor cartridge and load the mitochondrial inhibitors into the appropriate ports of the cartridge. Calibrate the Seahorse XF Analyzer.

  • Assay Execution: Place the cell plate in the analyzer. The instrument will measure the basal OCR, followed by the sequential injection of:

    • Oligomycin: Inhibits ATP synthase (Complex V).

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, leading to maximal oxygen consumption.

    • Rotenone/Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration.[26]

  • Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration based on the changes in OCR after each injection.

Western Blotting for Apoptosis-Related Proteins

Objective: To detect the expression levels of key proteins involved in the intrinsic apoptotic pathway, such as cleaved caspases and PARP, and members of the Bcl-2 family.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. The cleavage of caspases (e.g., caspase-9, caspase-3) and their substrate PARP are hallmarks of apoptosis.[28][29][30][31][32] The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is also a critical determinant of cell fate.[5]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[29]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 15 minutes each.[29]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

The investigation into the novel mechanisms of action of this compound has revealed its potential as an anti-cancer agent, acting through the induction of mitochondrial dysfunction and apoptosis in a DHFR-independent manner. The detailed protocols and data presented in these application notes provide a framework for researchers to further explore and validate these findings. A deeper understanding of these pathways will be crucial for the clinical development and repurposing of this compound in oncology.

References

Application Notes and Protocols: Proguanil's Effect on the Gametocyte Stages of Plasmodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of the antimalarial drug proguanil on the sexual, transmissible stages (gametocytes) of Plasmodium parasites, the causative agents of malaria. Understanding the gametocytocidal and transmission-blocking potential of antimalarials is critical for the development of strategies aimed at malaria eradication.

Introduction and Mechanism of Action

This compound is a biguanide prodrug that is primarily used for malaria prophylaxis and treatment in a fixed-dose combination with atovaquone (Malarone®).[1][2] Its antimalarial activity is complex, involving both its active metabolite, cycloguanil, and the parent drug itself. Targeting gametocytes is a key strategy to halt the spread of malaria, as these are the only parasite forms capable of transmission from a human host to a mosquito vector.

Cycloguanil: Inhibition of Folate Synthesis

Once ingested, this compound is metabolized in the liver to its active form, cycloguanil.[3] Cycloguanil's primary mechanism of action is the inhibition of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[3][4] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking DHFR, cycloguanil disrupts parasite DNA replication and proliferation.[3] While some research suggests cycloguanil has no direct activity against gametocyte stages, other studies indicate it can inhibit male gametogenesis (the formation of male gametes) and reduce the number of oocysts that develop in the mosquito, thereby affecting transmission.[4]

cluster_Folate_Pathway Plasmodium Folate Biosynthesis Pathway cluster_Inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Catalyzes reduction THF Tetrahydrofolate (THF) DNA Nucleic Acid Synthesis THF->DNA Essential for DHFR->THF Produces This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Hepatic Metabolism Inhibition Inhibition Cycloguanil->Inhibition Inhibition->DHFR Blocks Enzyme

Caption: Mechanism of Cycloguanil Action on DHFR.
This compound: Synergistic Action with Atovaquone

This compound, in its parent form, exhibits a distinct, DHFR-independent mechanism, most notably its synergistic interaction with atovaquone.[5][6] Atovaquone inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, which collapses the mitochondrial membrane potential (ΔΨm).[4][7] this compound itself does not affect electron transport but significantly enhances atovaquone's ability to disrupt the ΔΨm at pharmacologically achievable concentrations.[6][8] This synergistic action is crucial for the efficacy of the atovaquone-proguanil combination, even in regions with resistance to cycloguanil.[8] This combined effect is active against liver and blood-stage parasites and contributes to the overall transmission-blocking effect of the drug combination.[9][10]

cluster_Mitochondrion Plasmodium Mitochondrion cluster_Drugs Drug Action ETC Electron Transport Chain (ETC) CytBC1 Cytochrome bc1 Complex Potential Mitochondrial Membrane Potential (ΔΨm) CytBC1->Potential Maintains Atovaquone Atovaquone Atovaquone->CytBC1 Inhibits Atovaquone->Potential Collapses This compound This compound Synergy Synergistic Enhancement This compound->Synergy Synergy->Atovaquone Potentiates

Caption: Synergistic Action of this compound and Atovaquone.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound, its metabolite cycloguanil, and its partner drug atovaquone against Plasmodium falciparum. Data on the direct effect of this compound or its combination on gametocyte stages is limited.

CompoundTarget StageAssay TypeIC₅₀ ValueReference(s)
This compound Asexual Blood StagesRadioisotopic2.4 - 19 µM[7]
Asexual Blood StagesRadioisotopic36.5 ± 7.0 µM[11]
Cycloguanil Asexual Blood StagesRadioisotopic0.5 - 2.5 nM[7]
Atovaquone Asexual Blood StagesRadioisotopic0.7 - 6 nM[7]
Mature Gametocytes (Stage V)ATP Bioluminescence16.10 µM[12][13]

Note: The high IC₅₀ value for atovaquone against mature gametocytes suggests a lack of direct killing activity on this late stage, although it is known to inhibit transmission.[12][13] The effect is likely on earlier gametocyte development or within the mosquito vector.

Experimental Protocols

Protocol: In Vitro Gametocytocidal Assay using ATP Bioluminescence

This protocol is designed to assess the viability of late-stage P. falciparum gametocytes following exposure to this compound or other test compounds.

Objective: To determine the IC₅₀ of a compound against mature (Stage IV-V) P. falciparum gametocytes.

Materials:

  • P. falciparum culture capable of producing gametocytes (e.g., NF54 strain).

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum).

  • Human erythrocytes (O+).

  • N-acetylglucosamine (NAG).

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplates.

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™).

  • Luminometer.

  • Hypoxic incubator (37°C, 5% CO₂, 1% O₂, 94% N₂).

Methodology:

  • Gametocyte Induction and Culture:

    • Initiate a high-density asexual culture of P. falciparum.

    • Induce gametocytogenesis by methods such as nutrient starvation or maintaining the culture without fresh erythrocytes for ~72 hours.[14]

    • On days 1-4 post-induction, add 50 mM NAG to the culture for 24-48 hours to eliminate the remaining asexual parasites.[14]

    • Continue to culture the developing gametocytes, changing the medium daily, until mature Stage V gametocytes are predominant (approx. Day 13).[13][14]

    • Monitor gametocyte stages and density daily via Giemsa-stained thin blood smears.

  • Drug Exposure:

    • On the day of the assay, purify mature gametocytes from the culture.

    • Prepare a 96-well plate with serial dilutions of the test compound(s). Include solvent-only (negative) and known gametocytocidal drug (positive) controls.

    • Add the gametocyte suspension to each well to achieve a final gametocytemia of ~2% and a hematocrit of 1.5%.[14]

    • Incubate the plate for 48 hours under hypoxic conditions at 37°C.[14]

  • Viability Assessment (ATP Measurement):

    • After incubation, equilibrate the plate to room temperature.

    • Add the ATP bioluminescence reagent to each well according to the manufacturer's instructions.

    • Shake the plate for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of gametocyte viability for each drug concentration relative to the solvent control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression analysis.

Start Start: Asexual P. falciparum Culture Induce Induce Gametocytogenesis (e.g., culture stress) Start->Induce NAG Eliminate Asexuals (N-acetylglucosamine treatment) Induce->NAG Mature Culture to Maturity (approx. 13 days) NAG->Mature Harvest Harvest & Purify Stage V Gametocytes Mature->Harvest Plate Plate Gametocytes with Serial Drug Dilutions Harvest->Plate Incubate Incubate 48h (37°C, hypoxic) Plate->Incubate ATP_Assay Measure Viability (ATP Bioluminescence Assay) Incubate->ATP_Assay Analyze Data Analysis: Calculate IC₅₀ ATP_Assay->Analyze

Caption: Workflow for In Vitro Gametocytocidal Assay.
Protocol: Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity

This protocol provides a conceptual framework for assessing the ability of a compound to block the transmission of gametocytes from a blood meal to mosquitoes.

Objective: To determine if this compound (alone or in combination) inhibits oocyst development in Anopheles mosquitoes.

Methodology:

  • Gametocyte Preparation:

    • Culture mature P. falciparum gametocytes as described in Protocol 3.1.

    • On the day of the feed, concentrate the gametocyte culture to a desired density (e.g., 0.3% gametocytemia).

  • Drug Treatment:

    • Add the test compound (e.g., atovaquone-proguanil) at various concentrations to aliquots of the gametocyte-infected blood. Include a drug-free control.

    • Incubate the blood-drug mixture for a short period before feeding.

  • Mosquito Feeding:

    • Place the blood mixtures into membrane feeders maintained at 37°C.

    • Allow a cage of starved female Anopheles stephensi or Anopheles gambiae mosquitoes to feed on the membranes for approximately 30 minutes.

  • Post-Feed Maintenance:

    • Maintain the fed mosquitoes in a secure insectary at an appropriate temperature (e.g., 26°C) and humidity, providing them with a sugar solution.

  • Oocyst Quantification:

    • Approximately 7-10 days post-feeding, dissect the midguts from a sample of mosquitoes from each group.

    • Stain the midguts with mercurochrome or another suitable stain.

    • Count the number of oocysts on each midgut under a microscope.

  • Data Analysis:

    • Compare the prevalence (percentage of infected mosquitoes) and intensity (mean number of oocysts per mosquito) of infection between the drug-treated and control groups to determine the transmission-blocking activity.

References

Investigating the Immunomodulatory Effects of Proguanil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Proguanil is a well-established biguanide prodrug, primarily used in combination with atovaquone for the prophylaxis and treatment of malaria. Its primary mechanism of action involves its active metabolite, cycloguanil, which inhibits the dihydrofolate reductase (DHFR) enzyme in Plasmodium parasites, thereby disrupting their DNA synthesis and replication. While its antimalarial properties are well-documented, the broader immunomodulatory effects of this compound are not extensively characterized. This document provides an overview of the current, albeit limited, understanding of this compound's interaction with the immune system and offers detailed protocols to facilitate further investigation into its potential immunomodulatory properties. The structural similarity of this compound to other biguanides with known immunomodulatory effects, such as metformin, suggests a potential for undiscovered activities that could be relevant for drug repurposing and development.

Application Notes

Known and Potential Immunomodulatory Effects of this compound

Direct research into the immunomodulatory effects of this compound is sparse. However, existing studies and clinical observations provide some indications of its interaction with the human immune system.

One study investigated the in vitro effects of this compound and its active metabolite, cycloguanil, on proliferating human peripheral blood mononuclear cells (PBMCs). While this compound itself showed no effect on lymphocyte proliferation, its metabolite, cycloguanil, was found to block the endogenous synthesis of thymidine and decrease the number of mitogen- and antigen-stimulated cells.[1] This suggests a potential antiproliferative effect on lymphocytes, which could be relevant in conditions characterized by excessive lymphocyte activation. Another study noted that the combination of atovaquone and this compound displayed only a weak cytotoxic and genotoxic potential towards human lymphocytes in vitro.[2]

Hypothetical Framework: A Biguanide Perspective

Given the limited direct evidence, a hypothetical framework for this compound's immunomodulatory effects can be proposed based on the known activities of the related biguanide, metformin. Metformin has been shown to exert significant immunomodulatory effects, primarily through the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It is plausible that this compound, as a biguanide, may share some of these mechanisms.

Table 1: Summary of Observed Effects of this compound and its Metabolite on Human Lymphocytes

CompoundCell TypeAssayObserved EffectReference
This compound Human PBMCs¹⁴C-Thymidine IncorporationNo effect on proliferation.[1]
Cycloguanil Human PBMCs¹⁴C-Thymidine IncorporationBlocked endogenous thymidine synthesis and decreased the number of mitogen- and antigen-stimulated cells.[1]
This compound Human LymphocytesViability AssayDecreased viability in a time- and dose-dependent manner.[2][3]
This compound Human LymphocytesComet AssayInduced some DNA damage, primarily after metabolic activation to cycloguanil.[2][3]

Visualizations

Hypothetical Signaling Pathway of this compound's Immunomodulatory Action

proguanil_pathway cluster_nfkb Cytoplasm This compound This compound cycloguanil Cycloguanil This compound->cycloguanil ampk AMPK cycloguanil->ampk Activation (Hypothesized) ikk IKK Complex ampk->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription

Caption: Hypothetical immunomodulatory pathway of this compound.

General Experimental Workflow for Assessing Immunomodulation

experimental_workflow start Isolate Immune Cells (e.g., PBMCs) culture Culture cells with this compound (and appropriate stimuli) start->culture endpoint Endpoint Analysis culture->endpoint prolif Proliferation Assay (e.g., CFSE) endpoint->prolif cytokine Cytokine Analysis (e.g., ELISA) endpoint->cytokine pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) endpoint->pathway data Data Analysis and Interpretation prolif->data cytokine->data pathway->data

Caption: General workflow for in vitro immunomodulation studies.

Experimental Protocols

Protocol 1: Lymphocyte Proliferation Assay using CFSE Staining

Objective: To determine the effect of this compound on the proliferation of human lymphocytes.

Materials:

  • This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • FACS buffer (PBS with 2% FBS)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS.

  • Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

  • Add 100 µL of medium containing this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) in triplicate. Include a vehicle control.

  • Add a stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/anti-CD28 beads) to appropriate wells. Include unstimulated controls.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • After incubation, harvest the cells and wash with FACS buffer.

  • Acquire samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

  • Analyze the data by gating on the lymphocyte population and examining the histogram of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

Protocol 2: Cytokine Production Analysis from PBMCs

Objective: To measure the effect of this compound on the production of key pro- and anti-inflammatory cytokines by human PBMCs.

Materials:

  • This compound hydrochloride

  • Human PBMCs

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • 96-well flat-bottom plates

  • ELISA kits or multiplex bead-based immunoassay kits for TNF-α, IL-6, IL-1β, and IL-10

  • ELISA plate reader or flow cytometer for multiplex assay

Procedure:

  • Isolate PBMCs as described in Protocol 1.

  • Resuspend cells at 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Add 50 µL of medium containing this compound at various concentrations in triplicate.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Add 50 µL of medium containing a stimulant (e.g., LPS at 100 ng/mL) to appropriate wells. Include unstimulated and vehicle controls.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Store supernatants at -80°C until analysis.

  • Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Protocol 3: NF-κB Activation Assay by Western Blot

Objective: To investigate if this compound inhibits NF-κB activation by assessing the nuclear translocation of the p65 subunit.

Materials:

  • Jurkat T-cells or PBMCs

  • This compound hydrochloride

  • Complete RPMI-1640 medium

  • Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture Jurkat cells or PBMCs to the desired density.

  • Seed cells in a 6-well plate at a density of 2 x 10⁶ cells/well.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with TNF-α (20 ng/mL) or PMA (50 ng/mL) for 30 minutes to induce NF-κB activation.

  • Harvest the cells and wash with ice-cold PBS.

  • Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

  • Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates NF-κB activation. Assess the inhibitory effect of this compound by comparing the p65 levels in the nuclear fractions of treated versus untreated stimulated cells.

References

Proguanil Derivatives: Unlocking Potential as Leads for Other Parasitic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil, a biguanide derivative, is a well-established antimalarial pro-drug. Its active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), an enzyme critical for parasite DNA synthesis and replication.[1][2] Beyond its use in malaria, the atovaquone-proguanil combination has demonstrated efficacy against other protozoan parasites, notably Toxoplasma gondii. Furthermore, recent studies have begun to explore the activity of this compound and its derivatives against other significant human pathogens, including Trypanosoma species. This document provides a summary of the current state of research, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide further investigation into the potential of this compound derivatives as a source of new anti-parasitic drug leads.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the folate biosynthesis pathway. As a pro-drug, it is metabolized in the host's liver to its active form, cycloguanil. Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). DHFR is essential for the regeneration of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and certain amino acids, all of which are vital for DNA synthesis and cell replication. By blocking this enzyme, cycloguanil effectively halts parasite proliferation.[1][2]

Interestingly, this compound itself exhibits intrinsic anti-parasitic activity, particularly when used in synergy with atovaquone.[3] Atovaquone inhibits the parasite's mitochondrial electron transport chain. This compound appears to enhance atovaquone's ability to collapse the mitochondrial membrane potential, a mechanism that is independent of DHFR inhibition.[2] This dual mechanism of action, targeting both folate biosynthesis and mitochondrial function, makes the this compound scaffold an attractive starting point for the development of drugs against a broader range of parasites.

This compound Mechanism of Action This compound This compound (Pro-drug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Hepatic Metabolism MMP Mitochondrial Membrane Potential Collapse This compound->MMP Enhances Collapse DHFR Parasite Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibits Folate_Pathway Folate Biosynthesis DHFR->Folate_Pathway Catalyzes DNA_Synthesis DNA Synthesis & Replication Folate_Pathway->DNA_Synthesis Essential for Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death Inhibition leads to Mitochondria Parasite Mitochondria Atovaquone Atovaquone ETC Electron Transport Chain Atovaquone->ETC Inhibits ETC->MMP MMP->Parasite_Death

This compound's dual mechanism of action against parasites.

Data Presentation: In Vitro Efficacy of this compound and Derivatives

The following table summarizes the reported in vitro activities of this compound, its active metabolite cycloguanil, and related derivatives against various parasitic protozoa.

Compound/DerivativeParasite SpeciesStrain(s)IC50 / EC50 (µM)Notes
This compound Plasmodium falciparum3D746.23 (48h assay)Activity is time-dependent, with significantly lower IC50 values in longer assays (e.g., 0.11 µM at 96h).[4]
Dd2>100 (48h assay)
K136.5[5]
Plasmodium yoelii-3.2Activity against sporozoites in human hepatoma cells.[3]
Cycloguanil Plasmodium falciparum-0.0005 - 0.0025Active metabolite of this compound.[1]
Trypanosoma brucei->25Low whole-cell activity despite enzyme inhibition.[6]
Atovaquone/Proguanil Toxoplasma gondiiME49 (in vivo)N/A84.87% reduction in brain cyst count in mice.
Trypanosoma cruziTulahuen1.26IC50 for the combination product.[7]
Cycloguanil Analogues Trypanosoma brucei-Low µM rangeDichloro-substituted 2-guanidino benzimidazoles showed potent activity.[7]
Leishmania infantumPromastigotesLow µM rangeDichloro-substituted 2-guanidino benzimidazoles showed potent activity.[7]

Note on Leishmaniasis and Helminth Infections: Despite extensive literature searches, no specific in vitro IC50 data for this compound or its direct derivatives against Leishmania species were identified. One older study reported the clinical use of cycloguanil pamoate for cutaneous leishmaniasis, but this did not include in vitro efficacy data.[8] Furthermore, there is a significant gap in the literature regarding the anthelmintic activity of this compound and its derivatives, with no relevant studies found.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening of this compound derivatives against various parasites.

Protocol 1: In Vitro Anti-plasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)

This protocol is adapted from studies evaluating the efficacy of this compound and its derivatives against Plasmodium falciparum.[4]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2 strains)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax.

  • Test compounds (dissolved in DMSO)

  • [3H]-Hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

  • Incubator (37°C, 5% CO2, 5% O2, 90% N2)

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium with human erythrocytes at 2-5% hematocrit. Synchronize cultures to the ring stage using standard methods (e.g., sorbitol lysis).

  • Drug Dilution: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

  • Assay Setup: Add synchronized ring-stage parasite culture (1% parasitemia, 2.5% hematocrit) to each well of the drug-diluted plate.

  • Incubation: Incubate the plates for 48, 72, or 96 hours in a gas-controlled, humidified incubator.

  • Radiolabeling: 24 hours before the end of the incubation period, add [3H]-hypoxanthine to each well.

  • Harvesting and Measurement: At the end of the incubation, harvest the contents of each well onto a glass fiber filter using a cell harvester. Wash the filters to remove unincorporated radiolabel. Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Antiplasmodial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_Culture Synchronized P. falciparum Culture Incubation Incubate with Parasites P_Culture->Incubation C_Dilution Serial Dilution of Compounds C_Dilution->Incubation Radiolabel Add [3H]-Hypoxanthine Incubation->Radiolabel Harvest Harvest and Measure Radioactivity Radiolabel->Harvest IC50_Calc Calculate IC50 Values Harvest->IC50_Calc

Workflow for in vitro anti-plasmodial activity assay.
Protocol 2: In Vitro Anti-trypanosomal (T. cruzi) Assay

This protocol is based on the methodology used to screen licensed drugs against intracellular amastigotes of Trypanosoma cruzi.[7]

Objective: To determine the IC50 of test compounds against intracellular T. cruzi amastigotes.

Materials:

  • Vero cells (or other suitable host cell line)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • DMEM medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Host Cell Seeding: Seed Vero cells in 96-well plates and incubate overnight to allow for cell attachment.

  • Infection: Add T. cruzi trypomastigotes to the Vero cell monolayers at a parasite-to-cell ratio of 10:1. Incubate for 2 hours to allow for invasion.

  • Washing: After the invasion period, wash the wells with fresh medium to remove extracellular parasites.

  • Drug Addition: Add fresh medium containing serial dilutions of the test compounds to the infected cells. Include a drug-free control and a positive control (e.g., benznidazole).

  • Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 atmosphere.

  • Lysis and Substrate Addition: After incubation, add a solution of CPRG in a buffer containing a cell lysis agent (e.g., NP-40) to each well. Incubate for 4 hours at 37°C.

  • Measurement: Measure the absorbance at 570 nm using a spectrophotometer. The color change is proportional to the number of viable parasites.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3: In Vitro Anti-leishmanial (Intracellular Amastigote) Assay

This protocol provides a general framework for assessing the activity of compounds against the intracellular amastigote stage of Leishmania species.

Objective: To determine the IC50 of test compounds against Leishmania amastigotes within a host macrophage cell line.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Leishmania promastigotes (e.g., L. donovani, L. major)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds (dissolved in DMSO)

  • Resazurin solution

  • 96-well microtiter plates

  • Fluorometer

Procedure:

  • Macrophage Seeding: Seed macrophages in 96-well plates and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA for 48-72 hours prior to the assay.

  • Infection: Infect the macrophage monolayers with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Washing: Wash the wells to remove extracellular promastigotes.

  • Drug Addition: Add fresh medium containing serial dilutions of the test compounds. Include a drug-free control and a positive control (e.g., amphotericin B).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm). The fluorescence intensity is proportional to the number of viable cells (macrophages and amastigotes).

  • Data Analysis: Calculate the percentage of parasite inhibition relative to the controls and determine the IC50 values. A parallel assay on uninfected macrophages should be performed to assess the cytotoxicity of the compounds.

Logical_Relationship_Drug_Screening cluster_start Starting Point cluster_screening In Vitro Screening cluster_outcome Outcome Proguanil_Derivatives This compound & Derivatives Malaria Malaria (P. falciparum) Proguanil_Derivatives->Malaria Proven Efficacy Toxoplasmosis Toxoplasmosis (T. gondii) Proguanil_Derivatives->Toxoplasmosis Demonstrated Activity Trypanosomiasis Trypanosomiasis (T. cruzi, T. brucei) Proguanil_Derivatives->Trypanosomiasis Emerging Potential Leishmaniasis Leishmaniasis (Leishmania spp.) Proguanil_Derivatives->Leishmaniasis Further Investigation Needed Helminths Helminth Infections Proguanil_Derivatives->Helminths Unexplored Area Lead_Compounds Identification of Lead Compounds Malaria->Lead_Compounds Toxoplasmosis->Lead_Compounds Trypanosomiasis->Lead_Compounds Leishmaniasis->Lead_Compounds Helminths->Lead_Compounds

References

Application Notes and Protocols: The Impact of Proguanil on the Gut Microbiome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil, a biguanide derivative, is a prophylactic antimalarial drug that functions as a dihydrofolate reductase inhibitor upon its metabolic conversion to cycloguanil. It is most commonly administered in a fixed combination with atovaquone (A/P). While the pharmacokinetics and antimalarial efficacy of this compound are well-documented, its specific impact on the complex ecosystem of the human gut microbiome is an area of emerging interest.

These application notes serve to summarize the current understanding of how this compound, primarily as part of the A/P combination therapy, may influence the gut microbiome. Direct evidence for the sole action of this compound on gut microbiota is limited; therefore, the majority of the data and hypotheses presented are based on studies of the A/P formulation. The prevailing evidence points towards an indirect mechanism of action, mediated through the clearance of the protozoan parasite Toxoplasma gondii, rather than a direct, broad-spectrum antibacterial effect on commensal gut bacteria.

Common gastrointestinal side effects of A/P, such as diarrhea, nausea, and vomiting, may also contribute to transient shifts in the gut microbial community.[1][2][3] This document provides a summary of the available quantitative data, detailed protocols for investigating these effects, and visual diagrams to illustrate the proposed mechanisms and experimental workflows.

Data Presentation: Quantitative Summary

The current quantitative data on the impact of Atovaquone/Proguanil (A/P) on the gut environment is primarily derived from epidemiological studies on digestive cancer risk and metagenomic analyses of fecal samples. Direct quantification of A/P-induced changes to bacterial alpha or beta diversity is not yet widely available.

Table 1: Epidemiological Data on Atovaquone/Proguanil (A/P) Use and Digestive Cancer Risk

Age Group (years)EndpointHazard Ratio (HR)95% Confidence Interval (CI)Finding
40-49Digestive Cancer0.530.42-0.6647% lower risk with A/P use
50-59Digestive Cancer0.510.44-0.6049% lower risk with A/P use
60-69Digestive Cancer0.490.43-0.5551% lower risk with A/P use

This data is synthesized from large-scale, propensity score-matched cohort studies.

Table 2: Metagenomic Association of Toxoplasma gondii with Colorectal Cancer (CRC)

Comparison GroupFindingOdds Ratio (OR)p-value
CRC vs. ControlT. gondii is the most discriminatory microbial species for CRC.18.22.3 x 10⁻²²
CRC vs. Control22.6% of CRC samples were positive for T. gondii above threshold.Not ApplicableNot Applicable
Control1.6% of control samples were positive for T. gondii above threshold.Not ApplicableNot Applicable

This data is based on the re-analysis of 1,044 fecal microbiota samples from 156 individuals.

Signaling Pathways and Logical Relationships

Hypothesized Indirect Impact of A/P on the Gut Environment

The primary mechanism by which A/P is thought to impact the gut environment is through the eradication of the protozoan parasite Toxoplasma gondii. Chronic infection with T. gondii in the gastrointestinal tract can lead to persistent, low-grade inflammation, a known risk factor for digestive cancers. By eliminating the parasite, A/P may reduce this inflammation, thereby lowering cancer risk. This pathway involves the modulation of host immune responses, including the NF-κB and STAT3 signaling pathways which are often exploited by the parasite to create a favorable environment for itself.[4][5][6]

G cluster_drug Drug Action cluster_parasite Parasite & Host Response cluster_outcome Clinical Outcome AP Atovaquone/ This compound (A/P) TG Toxoplasma gondii in Gut Mucosa AP->TG Eradicates Risk Reduced Digestive Cancer Risk AP->Risk Protective Association Inflam Chronic Inflammation (NF-κB, STAT3 activation, IL-6, TNF-α) TG->Inflam Induces Inflam->Risk Leads to reversal of pro-cancerous state

Hypothesized pathway of A/P's indirect impact on the gut.

Logical Relationship of A/P's Effects on Gut Microbiome

The impact of A/P on the gut microbiome can be categorized into direct and indirect effects. The indirect effect, via parasite eradication, is the most strongly supported by current evidence. Direct antibacterial effects on commensal bacteria are considered minimal but cannot be entirely ruled out without further research. Gastrointestinal side effects also represent an indirect influence on the microbiome.

G cluster_effects Potential Effects on Gut Microbiome cluster_outcome Microbiome Outcome AP Atovaquone/Proguanil (A/P) Direct Direct Antibacterial Effect AP->Direct Weak/Theoretical Indirect_P Indirect Effect: Parasite Eradication AP->Indirect_P Strong Evidence Indirect_SE Indirect Effect: GI Side Effects AP->Indirect_SE Known Side Effect Alteration Alteration of Gut Microbiome Composition Direct->Alteration Indirect_P->Alteration Indirect_SE->Alteration

Logical relationship of A/P's effects on the gut microbiome.

Experimental Protocols

Protocol for Metagenomic Analysis of Fecal Samples

This protocol outlines the workflow for analyzing the impact of this compound (or A/P) on the gut microbiome, with a specific focus on detecting both bacterial and parasitic DNA.

4.1.1 Experimental Workflow Diagram

G cluster_wetlab Wet Lab Procedures cluster_drylab Bioinformatic Analysis Sample Fecal Sample Collection DNA DNA Extraction (Bacteria + Parasite) Sample->DNA QC1 DNA QC (Quantification & Purity) DNA->QC1 Lib Library Preparation QC1->Lib Seq Shotgun Metagenomic Sequencing Lib->Seq QC2 Raw Read QC (Trimming & Filtering) Seq->QC2 Host Host DNA Removal QC2->Host Taxo Taxonomic Profiling (e.g., Kraken2) Host->Taxo Stats Statistical Analysis Taxo->Stats

Workflow for metagenomic analysis of fecal samples.

4.1.2 Materials

  • Fecal sample collection kits with DNA stabilizer

  • DNA extraction kit suitable for mixed microbial communities from stool (e.g., QIAamp PowerFecal Pro DNA Kit or similar, which includes mechanical lysis)[7]

  • Bead-beating homogenizer

  • Qubit fluorometer and dsDNA HS Assay Kit

  • NanoDrop spectrophotometer

  • Agilent Bioanalyzer or similar for library QC

  • Illumina sequencing platform (e.g., NovaSeq)

  • High-performance computing cluster for data analysis

4.1.3 Procedure

  • Sample Collection: Collect fecal samples from subjects before, during, and after treatment with this compound/A-P. Immediately homogenize samples in a DNA stabilization buffer. Store at -80°C until extraction.

  • DNA Extraction: a. Thaw fecal samples on ice. b. Use a DNA extraction kit that incorporates a bead-beating step to ensure lysis of both bacterial and parasitic cells. Follow the manufacturer's instructions.[8][9] It is crucial to use a standardized protocol to minimize batch effects. c. Include a blank extraction control (no sample) in each batch to monitor for contamination.

  • DNA Quality Control: a. Quantify DNA yield using a fluorometric method (e.g., Qubit). b. Assess DNA purity by measuring A260/280 and A260/230 ratios using a spectrophotometer.

  • Library Preparation and Sequencing: a. Prepare shotgun metagenomic libraries using a commercial kit (e.g., Illumina DNA Prep). b. Perform quality control on the prepared libraries to assess fragment size distribution. c. Sequence the libraries on an Illumina platform to generate at least 10 million paired-end reads per sample.

  • Bioinformatic Analysis: a. Quality Control: Use tools like FastQC for initial quality assessment and Trimmomatic to remove low-quality reads and adapters. b. Host DNA Removal: Align reads against the human reference genome (e.g., hg38) using a tool like Bowtie2 and discard any mapped reads. c. Taxonomic Profiling: Use a k-mer based classifier like Kraken2 with a comprehensive database that includes bacterial, archaeal, viral, and protozoan genomes to assign taxonomic labels to the reads.[10][11] d. Statistical Analysis: i. Calculate alpha diversity metrics (e.g., Shannon diversity, observed species) and beta diversity (e.g., Bray-Curtis dissimilarity). ii. Perform differential abundance testing to identify specific taxa (including bacteria and parasites like T. gondii) that change significantly with treatment.

Protocol for In Vivo Murine Model Study

This protocol describes a mouse model to assess the in vivo effects of this compound/A-P on the gut microbiome and host inflammatory responses.

4.2.1 Materials

  • C57BL/6 mice (8-10 weeks old)

  • This compound and Atovaquone for oral gavage

  • Fecal sample collection supplies

  • Equipment for tissue harvesting (colon, spleen, mesenteric lymph nodes)

  • Reagents for RNA extraction and qPCR (for cytokine analysis)

  • ELISA kits for inflammatory markers (e.g., TNF-α, IL-6)

4.2.2 Procedure

  • Acclimation and Baseline Sampling: a. Acclimatize mice for 2 weeks. b. Collect fecal pellets from each mouse for 3 consecutive days to establish a stable baseline microbiome profile.

  • Treatment Groups: a. Group 1 (Control): Administer vehicle control (e.g., sterile water or suspension vehicle) by oral gavage daily. b. Group 2 (this compound): Administer a clinically relevant dose of this compound by oral gavage daily. c. Group 3 (A/P): Administer a clinically relevant dose of Atovaquone/Proguanil by oral gavage daily. Optional: Include a group infected with a low dose of T. gondii to study the anti-parasitic effects.

  • Monitoring and Sampling: a. Monitor mice daily for any adverse effects. b. Collect fecal pellets at regular intervals (e.g., weekly) throughout the treatment period (e.g., 2-4 weeks) and a post-treatment recovery period. c. At the end of the study, euthanize mice and collect colonic tissue for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokine mRNA).

  • Analysis: a. Process fecal samples for metagenomic sequencing as described in Protocol 4.1. b. Analyze colonic tissue for signs of inflammation and quantify cytokine levels using qPCR or ELISA. c. Correlate changes in the gut microbiome with changes in host inflammatory markers.

Conclusion and Future Directions

The current body of evidence suggests that the primary impact of the Atovaquone/Proguanil combination on the gut environment is not through direct antibacterial action but via an indirect mechanism involving the clearance of the protozoan parasite Toxoplasma gondii. This anti-parasitic action may lead to a reduction in chronic gut inflammation, which is a plausible explanation for the observed association between A/P use and a lower risk of digestive cancers.

However, significant knowledge gaps remain. Future research should focus on:

  • Isolating the effects of this compound: Studies using this compound as a monotherapy are needed to distinguish its specific impact from that of atovaquone.

  • Direct antibacterial activity: In vitro studies using a wide range of commensal gut bacteria are required to definitively assess any direct antibacterial properties of this compound and its metabolite, cycloguanil.

  • Human intervention studies: Prospective clinical trials that include comprehensive microbiome and metabolome analysis are essential to confirm the findings from epidemiological and animal model studies and to understand the functional consequences of any A/P-induced microbiome alterations.

By employing the protocols outlined in this document, researchers can contribute to a more complete understanding of the complex interactions between this compound, the gut microbiome, and host health.

References

Application Notes and Protocols for High-Throughput Screening of Proguanil Activity Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil is an antimalarial prodrug that, upon metabolic activation in the liver to its active form, cycloguanil, inhibits the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[1][2] This inhibition disrupts the folate synthesis pathway, which is critical for the synthesis of nucleic acids and proteins, ultimately leading to the parasite's death.[1][2] this compound is often used in combination with other antimalarial drugs, most notably atovaquone, with which it exhibits a synergistic effect.[3][4][5][6] The combination, known as Malarone®, not only enhances efficacy but also helps to mitigate the development of drug resistance.[4]

The identification of compounds that can modulate the activity of this compound is of significant interest for the development of new antimalarial therapies. Modulators could include synergistic compounds that enhance its efficacy, allowing for lower dosages and reducing the risk of toxicity, or antagonists that could inform our understanding of resistance mechanisms. High-throughput screening (HTS) provides a powerful platform for the rapid identification of such modulators from large chemical libraries.

These application notes provide detailed protocols for HTS assays designed to identify and characterize modulators of this compound's antimalarial activity. The protocols are based on established and validated methods amenable to automation and miniaturization, making them suitable for large-scale screening campaigns.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action involves its conversion to cycloguanil, which targets the Plasmodium falciparum dihydrofolate reductase (PfDHFR). PfDHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA replication and parasite proliferation. By inhibiting PfDHFR, cycloguanil depletes the parasite's THF pool, leading to cell cycle arrest and death.[1][2][7]

Furthermore, this compound itself has been shown to have intrinsic antimalarial activity and acts synergistically with atovaquone by enhancing its ability to collapse the mitochondrial membrane potential of the parasite.[3][4][6]

Below is a diagram illustrating the folate biosynthesis pathway and the points of inhibition by cycloguanil.

Proguanil_Mechanism_of_Action This compound Mechanism of Action This compound This compound (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) This compound->Cycloguanil Hepatic Metabolism (CYP2C19) Mitochondrion Mitochondrial Membrane Potential This compound->Mitochondrion Enhances Collapse DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibition DHPS Dihydropteroate Synthase (DHPS) TS Thymidylate Synthase (TS) GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate PABA pABA Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR dTMP dTMP Tetrahydrofolate->dTMP TS dUMP dUMP dUMP->dTMP DNA DNA Synthesis & Parasite Replication dTMP->DNA Atovaquone Atovaquone Atovaquone->Mitochondrion Inhibition HTS_Workflow HTS Workflow for this compound Modulators A Compound Plating: Dispense test compounds and controls (this compound alone, DMSO) into 384-well plates. B Parasite Addition: Add synchronized ring-stage P. falciparum culture to each well. A->B C Incubation: Incubate plates for 72 hours at 37°C. B->C D Lysis and Staining: Add SYBR Green I lysis buffer to each well. C->D E Fluorescence Reading: Measure fluorescence intensity. D->E F Data Analysis: Calculate percent inhibition and identify hits. E->F

References

Proguanil in Combination with Non-Malarial Drugs: Application Notes and Protocols for Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanil, a biguanide class antimalarial drug, has demonstrated significant potential beyond its primary indication. Emerging research highlights its ability to act synergistically with various non-malarial drugs, opening new avenues for combination therapies in oncology and infectious diseases. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound, with a focus on its combinations with the PARP inhibitor olaparib for ovarian cancer and the antimalarial atovaquone, illustrating a well-defined synergistic mechanism. The methodologies outlined herein are intended to guide researchers in the precise and effective evaluation of this compound-based combination therapies.

Application Notes

This compound's synergistic potential stems from its multifaceted mechanism of action. While its metabolite, cycloguanil, inhibits dihydrofolate reductase, this compound itself has been shown to have intrinsic biological activities. These activities, when combined with other therapeutic agents, can lead to enhanced efficacy, reduced drug resistance, and potentially lower required therapeutic doses, thereby minimizing toxicity.

Two prominent examples of this compound's synergistic interactions are:

  • With Olaparib in Ovarian Cancer: this compound sensitizes ovarian cancer cells to olaparib, a PARP inhibitor. The proposed mechanism involves this compound-induced enhancement of DNA damage and inhibition of homologous recombination repair pathways, leading to synthetic lethality in cancer cells.[1] This combination presents a promising strategy for treating ovarian cancer, particularly in tumors with high-grade serous carcinoma.[1]

  • With Atovaquone against Malaria: The combination of this compound and atovaquone is a well-established antimalarial therapy (Malarone®). The synergy arises from their distinct but complementary actions on the parasite's mitochondria. Atovaquone inhibits the mitochondrial electron transport chain, while this compound enhances atovaquone's ability to collapse the mitochondrial membrane potential.[2][3][4] This dual action is effective even in regions with resistance to this compound alone.[2][3][4]

Experimental Protocols

Synergistic Effect of this compound and Olaparib in Ovarian Cancer Cells

This section details the protocols for assessing the synergistic anticancer effects of this compound and olaparib on ovarian cancer cell lines such as OVCAR-3 and SKOV-3.

This protocol determines the effect of individual and combined drug treatments on cell viability.

Materials:

  • Ovarian cancer cell lines (OVCAR-3, SKOV-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound hydrochloride (Sigma-Aldrich)

  • Olaparib (Selleck Chemicals)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and olaparib in complete culture medium.

  • Treat the cells with varying concentrations of this compound, olaparib, or a combination of both for 72 hours.[2] Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay assesses the long-term proliferative capacity of cells after drug treatment.

Materials:

  • Ovarian cancer cell lines (OVCAR-3, SKOV-3)

  • Complete culture medium

  • This compound hydrochloride

  • Olaparib

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Treat the cells with this compound, olaparib, or their combination at desired concentrations for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

This protocol is for detecting changes in the expression of key proteins involved in the DNA damage response.

Materials:

  • Ovarian cancer cell lines

  • This compound hydrochloride

  • Olaparib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-ATM (Ser1981), anti-γH2AX (Ser139), anti-BRCA1

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with this compound, olaparib, or their combination for the desired time (e.g., 24-48 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

Synergistic Effect of this compound and Atovaquone on Plasmodium falciparum

This section provides protocols to investigate the synergistic mechanism of this compound and atovaquone on the mitochondrial function of P. falciparum.

This protocol uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential of P. falciparum.

Materials:

  • Synchronized P. falciparum cultures (e.g., 3D7 strain)

  • RPMI 1640 medium with appropriate supplements

  • This compound hydrochloride

  • Atovaquone

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Incubate synchronized trophozoite-stage parasites with this compound, atovaquone, or their combination at various concentrations for a specified period (e.g., 4-24 hours).

  • Wash the parasitized red blood cells with PBS.

  • Resuspend the cells in PBS containing 2 µM JC-1 dye and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Analyze the cells by flow cytometry. Healthy mitochondria with high ΔΨm will exhibit red fluorescence (J-aggregates), while mitochondria with low ΔΨm will show green fluorescence (JC-1 monomers).

  • Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Quantify the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[5]

Data Analysis: Combination Index (CI)

The synergistic, additive, or antagonistic effects of drug combinations can be quantified by calculating the Combination Index (CI) using software like CompuSyn.[6][7]

Procedure using CompuSyn:

  • Data Input: Enter the dose-response data for each drug alone and for the combination at a constant ratio. For each dose, input the corresponding effect (e.g., percentage of inhibition of cell viability).

  • Analysis: The software will calculate the CI value based on the Chou-Talalay method.

  • Interpretation of CI Values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation

Table 1: Synergistic Effect of this compound and Olaparib on Ovarian Cancer Cell Viability

Cell LineDrug Combination (Concentration)% Inhibition (this compound Alone)% Inhibition (Olaparib Alone)% Inhibition (Combination)Combination Index (CI)
OVCAR-3This compound (X µM) + Olaparib (Y µM)ABC< 1
SKOV-3This compound (X µM) + Olaparib (Y µM)DEF< 1

Note: X, Y, A, B, C, D, E, and F represent hypothetical experimental values.

Table 2: Effect of this compound and Atovaquone on P. falciparum Mitochondrial Membrane Potential (ΔΨm)

TreatmentRed/Green Fluorescence Ratio (Mean ± SD)% Decrease in ΔΨm (Compared to Control)
ControlR10
This compound (X µM)R2P1
Atovaquone (Y nM)R3P2
This compound (X µM) + Atovaquone (Y nM)R4P3

Note: R1-R4 and P1-P3 represent hypothetical experimental values.

Visualizations

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_mechanism Mechanism of Action Studies cluster_interpretation Interpretation A 1. Cell Culture (e.g., OVCAR-3, SKOV-3) B 2. Drug Treatment (Single agents and combinations) A->B C 3. Cell Viability Assay (e.g., MTT Assay) B->C D 4. Clonogenic Assay B->D F Western Blotting (DNA Damage Markers) B->F G Mitochondrial Potential Assay (e.g., JC-1 Assay for P. falciparum) B->G E 5. Data Analysis (Combination Index - CompuSyn) C->E D->E H Synergistic Interaction Identified E->H

Caption: General experimental workflow for in vitro synergistic drug combination studies.

Proguanil_Olaparib_Pathway cluster_drugs Drug Intervention cluster_cellular Cellular Processes This compound This compound DNA_Damage Increased DNA Single-Strand Breaks This compound->DNA_Damage enhances HR_Repair Homologous Recombination Repair (HRR) This compound->HR_Repair inhibits Olaparib Olaparib PARP PARP Enzyme Olaparib->PARP inhibits Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis leads to DSBs during replication HR_Repair->Apoptosis prevents PARP->HR_Repair recruits repair proteins to SSBs

Caption: Signaling pathway of this compound and olaparib synergy in ovarian cancer.

Proguanil_Atovaquone_Pathway cluster_drugs Drug Intervention cluster_mito P. falciparum Mitochondrion This compound This compound Mito_Potential Mitochondrial Membrane Potential (ΔΨm) This compound->Mito_Potential sensitizes to collapse Atovaquone Atovaquone ETC Electron Transport Chain (Complex III) Atovaquone->ETC inhibits ETC->Mito_Potential maintains Parasite_Death Parasite Death Mito_Potential->Parasite_Death collapse leads to

Caption: Synergistic mechanism of this compound and atovaquone in P. falciparum.

References

Safety Operating Guide

Proper Disposal of Proguanil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The correct disposal of proguanil, an antimalarial drug, is crucial to ensure the safety of personnel and to prevent environmental contamination. In a laboratory or research setting, this compound and its formulations should be treated as hazardous waste due to their toxicity and potential environmental impact. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Healthcare facilities and laboratories must adhere to these regulations, which include specific management standards for hazardous waste pharmaceuticals.[2][3]

Hazard Classification of this compound

Safety Data Sheets (SDS) classify this compound hydrochloride as "Toxic if swallowed" and as an acute and chronic hazard to the aquatic environment.[1] The combination product of atovaquone and this compound is designated as an "Environmentally hazardous substance, solid, n.o.s."[2] This necessitates its disposal as a hazardous waste.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the essential steps for the safe handling and disposal of this compound in a laboratory environment.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure active pharmaceutical ingredient (API), expired tablets, contaminated labware (e.g., vials, syringes, gloves), and solutions.

  • Segregate this compound waste from non-hazardous waste at the point of generation.

  • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

2. Containerization and Labeling:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.[3] For RCRA hazardous pharmaceutical waste, black containers are often used.[3]

  • The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound Hydrochloride" or "Atovaquone/Proguanil Hydrochloride"), and a description of the contents.

  • Ensure the container remains closed except when adding waste.

3. Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area should be secure and accessible only to trained personnel.

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash. [2][4] This is strictly prohibited for hazardous pharmaceutical waste.[2][5]

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste contractor.

  • The waste must be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be incinerated.[2]

5. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including impervious gloves, a lab coat, and safety glasses.

6. Decontamination:

  • Thoroughly clean and decontaminate any surfaces or equipment that come into contact with this compound.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data related to the transportation and classification of this compound waste.

ParameterThis compound HydrochlorideAtovaquone/Proguanil Hydrochloride Formulation
UN Number 28113077
Proper Shipping Name Toxic solids, organic, n.o.s. (this compound HYDROCHLORIDE)Environmentally hazardous substance, solid, n.o.s.
Hazard Class 6.1 (Toxic)9 (Miscellaneous hazardous materials)
Packing Group IIIIII
Primary Hazards Toxic if swallowed (H301)Harmful if swallowed, Environmentally Hazardous
Environmental Hazards Acutely toxic to aquatic life (H400), Chronically toxic to aquatic life (H410)Environmentally hazardous substance

Data sourced from Safety Data Sheets.[1][2]

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were identified in the public literature. The standard and required method of disposal for laboratory-generated this compound waste is incineration by a licensed hazardous waste facility.[2]

Mandatory Visualizations

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a research setting.

ProguanilDisposalWorkflow start Start: this compound Waste Generated is_this compound Is the waste this compound or contaminated with this compound? start->is_this compound non_haz Dispose as Non-Hazardous Waste is_this compound->non_haz No segregate Segregate as Hazardous Waste is_this compound->segregate Yes container Place in labeled Hazardous Waste Container (e.g., Black Bin) segregate->container storage Store in designated Satellite Accumulation Area container->storage pickup Arrange for pickup by EHS/Licensed Contractor storage->pickup end End: Transport to approved TSDF for Incineration pickup->end

Caption: Logical workflow for this compound waste management in a laboratory.

References

Essential Safety and Logistical Information for Handling Proguanil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Proguanil is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Quantitative Toxicity and Exposure Data

A summary of key quantitative data for this compound hydrochloride is presented below. This information is crucial for conducting risk assessments and implementing appropriate safety controls.

Data PointValueSpeciesSource
Acute Oral Toxicity (LD50) 58 mg/kgRat[1]
Hazard Classification Toxic if swallowedN/A[1][2]

Note: Occupational Exposure Limits (OELs) for this compound hydrochloride alone are not well-established. Site-specific risk assessments should be conducted to determine appropriate exposure control measures.[3]

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedures is mandatory to ensure the safety of all laboratory personnel when handling this compound.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended, especially when handling the powder form, to minimize the generation of dust.[1]

  • Area Designation: Designate a specific area for handling this compound and ensure it is kept clean and organized.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are required to prevent eye contact.[1]

  • Hand Protection: Wear impervious protective gloves. Recommended materials include nitrile, neoprene, or PVC.[3] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1][3]

  • Respiratory Protection: If engineering controls are insufficient or if there is a risk of dust formation, a NIOSH-approved respirator should be used.[3]

Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

  • Minimize Dust: Handle this compound carefully to avoid the formation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1]

Spill Response

In the event of a this compound spill, follow these steps immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[3] Close off the area to prevent the spread of dust.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Personal Protection: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place the spilled material into a clearly labeled, sealed container for disposal.

    • Use a damp cloth or absorbent paper to clean the spill area, working from the outside in.

  • Decontamination: Decontaminate the spill area and all cleaning equipment with a suitable cleaning agent.

  • Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to the disposal plan.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound waste is classified as hazardous chemical waste.

  • Containerization:

    • All this compound waste, including unused product, contaminated materials, and cleaning residues, must be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Route:

    • Dispose of this compound waste through an approved hazardous waste disposal facility.

    • Follow all local, regional, national, and international regulations for the disposal of toxic chemical waste.[2]

    • Do not dispose of this compound down the drain or in the general trash.[3]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound safely.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Prep Engineering Controls & PPE Handling Handle this compound Prep->Handling Spill Spill Occurs Handling->Spill If spill occurs Disposal Dispose of Waste Handling->Disposal After use Evacuate Evacuate & Secure Spill->Evacuate Cleanup Contain & Clean Evacuate->Cleanup Cleanup->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

PPE_Requirements cluster_ppe Required Personal Protective Equipment This compound Handling this compound Eyes Safety Goggles/Glasses This compound->Eyes Hands Impervious Gloves This compound->Hands Body Lab Coat/Protective Clothing This compound->Body Respiratory Respirator (if needed) This compound->Respiratory

Caption: Mandatory personal protective equipment for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proguanil
Reactant of Route 2
Reactant of Route 2
Proguanil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.